molecular formula C11H12O B090894 1-(1-Phenylcyclopropyl)ethanone CAS No. 1007-71-2

1-(1-Phenylcyclopropyl)ethanone

Cat. No.: B090894
CAS No.: 1007-71-2
M. Wt: 160.21 g/mol
InChI Key: DNHJMKJKWIOTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenylcyclopropyl)ethanone, registered under CAS Number 1007-71-2, is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol . This molecule features a ketone group adjacent to a phenyl-substituted cyclopropane ring, a structure that makes it a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . Its molecular structure, represented by the SMILES notation CC(=O)C1(CC1)c1ccccc1, provides a rigid, three-dimensional scaffold that is of significant interest in the design and synthesis of more complex molecules . Researchers utilize this compound primarily as a precursor for further chemical exploration. Its high purity is ensured for research applications, and it is often shipped via cold-chain transportation to maintain stability . It is critical to note that this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-phenylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHJMKJKWIOTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482721
Record name 1-(1-phenylcyclopropyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-71-2
Record name 1-(1-phenylcyclopropyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(1-phenylcyclopropyl)ethanone is scarce in publicly accessible literature. This guide has been compiled by extrapolating information from structurally related compounds and employing established principles of organic chemistry. The presented data, particularly quantitative values and experimental protocols, should be considered predictive and require experimental validation.

Introduction

This compound is an organic compound featuring a phenyl group and an acetyl group attached to the same carbon atom of a cyclopropane ring. Its chemical formula is C₁₁H₁₂O, and its structure combines the rigidity and unique electronic properties of the cyclopropane ring with the aromaticity of the phenyl group and the reactivity of a ketone. This combination makes it an interesting, albeit understudied, molecule in the context of medicinal chemistry and materials science. Its isomer, 1-(2-phenylcyclopropyl)ethanone, has received more scientific attention. The unique 1,1-disubstitution pattern of the titular compound is expected to impart distinct steric and electronic properties compared to its 1,2-disubstituted isomer.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and comparison with structurally similar compounds such as acetophenone, phenylcyclopropane, and other aryl ketones.

PropertyPredicted ValueNotes
Molecular Weight 160.21 g/mol Calculated from the molecular formula C₁₁H₁₂O.
Appearance Colorless to pale yellow liquidBy analogy to similar aromatic ketones.
Boiling Point ~230-250 °CEstimated to be slightly higher than acetophenone (202 °C) due to the larger cyclopropyl substituent.
Melting Point Not applicable (liquid at STP)Expected to be a liquid at standard temperature and pressure.
Density ~1.04 g/mLBy analogy to similar aromatic ketones.
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane).Typical for aromatic ketones of this size.
Refractive Index ~1.54Estimated based on the refractive indices of related aromatic compounds.

Synthesis of this compound: Proposed Experimental Protocols

Two plausible synthetic routes for the preparation of this compound are detailed below. These protocols are based on well-established organic reactions.

Route 1: Grignard Reaction with 1-Phenylcyclopropanecarbonitrile

This method involves the reaction of a Grignard reagent, methylmagnesium bromide, with 1-phenylcyclopropanecarbonitrile, followed by acidic hydrolysis of the intermediate imine.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine and gently warm to activate the magnesium. Add a small portion of a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Reaction with Nitrile: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 1-phenylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

reagent Methylmagnesium Bromide in Diethyl Ether reaction Grignard Addition (0 °C to RT) reagent->reaction nitrile 1-Phenylcyclopropanecarbonitrile nitrile->reaction hydrolysis Aqueous NH4Cl Quench (Hydrolysis) reaction->hydrolysis workup Extraction & Purification hydrolysis->workup product This compound workup->product

Workflow for Grignard Synthesis
Route 2: Friedel-Crafts Acylation of Phenylcyclopropane

This classic electrophilic aromatic substitution involves the acylation of phenylcyclopropane using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a gas outlet connected to a trap, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Add acetyl chloride (1.05 eq) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes.

  • Acylation: Add a solution of phenylcyclopropane (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C. After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

reactants Phenylcyclopropane & Acetyl Chloride acylation Friedel-Crafts Acylation (0 °C to RT) reactants->acylation catalyst AlCl3 in Dichloromethane catalyst->acylation quench Ice/HCl Quench acylation->quench purification Workup & Purification quench->purification final_product This compound purification->final_product

Workflow for Friedel-Crafts Synthesis

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic characteristics of this compound. These predictions are based on the analysis of its functional groups and comparison with known spectra of related molecules.

TechniquePredicted Key SignalsRationale
¹H NMR δ ~ 7.2-7.4 ppm (m, 5H)Aromatic protons of the phenyl group.
δ ~ 2.1 ppm (s, 3H)Methyl protons of the acetyl group.
δ ~ 1.2-1.5 ppm (m, 4H)Methylene protons of the cyclopropyl ring, likely appearing as a complex multiplet.
¹³C NMR δ ~ 200 ppmCarbonyl carbon of the ketone.
δ ~ 140 ppm (quaternary)Aromatic carbon attached to the cyclopropyl ring.
δ ~ 128-130 ppmAromatic CH carbons.
δ ~ 35 ppm (quaternary)Cyclopropyl carbon attached to the phenyl and acetyl groups.
δ ~ 25 ppmMethyl carbon of the acetyl group.
δ ~ 15 ppmMethylene carbons of the cyclopropyl ring.
IR Spectroscopy ~1685 cm⁻¹ (strong)C=O stretch of the aryl ketone, conjugated with the phenyl ring.
~3050-3100 cm⁻¹ (medium)Aromatic C-H stretch.
~2850-3000 cm⁻¹ (medium)Aliphatic C-H stretch of the cyclopropyl and methyl groups.
~1600, 1490 cm⁻¹ (medium)Aromatic C=C stretching vibrations.
Mass Spectrometry m/z = 160 (M⁺)Molecular ion peak.
m/z = 145 (M⁺ - CH₃)Loss of a methyl radical.
m/z = 117 (M⁺ - C₃H₅)Loss of the cyclopropyl group.
m/z = 105 (C₆H₅CO⁺)Phenylacylium ion, a common fragment for aryl ketones.
m/z = 77 (C₆H₅⁺)Phenyl cation.
m/z = 43 (CH₃CO⁺)Acetyl cation.

Potential Biological Activity and Screening Workflow

While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules. Phenylcyclopropane derivatives are known to exhibit a range of pharmacological activities, including antidepressant and anticancer effects. The ketone functionality can participate in hydrogen bonding and other interactions with biological targets.

For a novel compound like this compound, a general workflow for initial biological screening in a drug discovery context is proposed below.

compound This compound primary_screening High-Throughput Screening (e.g., cell viability, enzyme inhibition) compound->primary_screening hit_id Hit Identification primary_screening->hit_id inactive Inactive hit_id->inactive No significant activity active Active hit_id->active Activity observed dose_response Dose-Response & IC50/EC50 Determination secondary_assays Secondary & Orthogonal Assays (e.g., target engagement, selectivity) dose_response->secondary_assays lead_gen Lead Generation secondary_assays->lead_gen active->dose_response

An In-depth Technical Guide to 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(1-Phenylcyclopropyl)ethanone. This compound, featuring a unique strained ring system directly attached to a carbonyl and a phenyl group, is of interest in organic synthesis and as a potential scaffold in medicinal chemistry.

Chemical Identity and Structure

The nomenclature and fundamental properties of this compound are summarized below.

IUPAC Name: this compound

Synonyms: 1-Acetyl-1-phenylcyclopropane

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₁₁H₁₂O

Molecular Weight: 160.21 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomer, 1-(2-phenylcyclopropyl)ethanone, are presented in the table below for comparison. Data for the target compound is limited in publicly available literature.

PropertyThis compound1-(2-Phenylcyclopropyl)ethanone
CAS Number 1007-71-2827-92-9
Molecular Weight 160.21 g/mol 160.216 g/mol [1]
Boiling Point Not available73 °C at 0.3 Torr[2]
Density Not available1.077 g/cm³ (Predicted)[2]
Refractive Index Not availableNot available

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis to obtain this compound is outlined below. This pathway first creates the 1-phenylcyclopropane core and then introduces the acetyl group.

Synthetic_Pathway Proposed Synthesis of this compound A Phenylacetonitrile B 1-Phenylcyclopropanecarbonitrile A->B 1. Base (e.g., NaH) 2. 1,2-Dibromoethane C This compound B->C 1. CH3MgBr (Grignard Reagent) 2. H3O+ (Acid Hydrolysis)

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This reaction follows a nucleophilic substitution mechanism to form the cyclopropane ring.

  • Reactants: Phenylacetonitrile, a strong base (e.g., sodium hydride), and 1,2-dibromoethane.

  • Protocol:

    • To a solution of phenylacetonitrile in a suitable anhydrous solvent (e.g., THF), a strong base is added to deprotonate the alpha-carbon, forming a carbanion.

    • 1,2-dibromoethane is then added to the reaction mixture. The carbanion will first displace one bromine atom in an SN2 reaction.

    • A subsequent intramolecular SN2 reaction, where the carbanion attacks the carbon bearing the second bromine atom, results in the formation of the cyclopropane ring, yielding 1-phenylcyclopropanecarbonitrile.

    • The product would then be isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Synthesis of this compound from 1-Phenylcyclopropanecarbonitrile

This step involves the conversion of the nitrile group to a ketone using a Grignard reagent.[3]

  • Reactants: 1-Phenylcyclopropanecarbonitrile and methylmagnesium bromide (CH₃MgBr).

  • Protocol:

    • The Grignard reagent, methylmagnesium bromide, is added to a solution of 1-phenylcyclopropanecarbonitrile in an anhydrous ether solvent. The Grignard reagent adds to the nitrile carbon to form an imine intermediate after the initial addition.[3]

    • The reaction is then quenched with an aqueous acid solution (e.g., H₃O⁺).[3]

    • The acid hydrolysis of the imine intermediate yields the final product, this compound.[3]

    • The product would be purified by extraction and distillation or chromatography.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound is not consistently available in public databases. However, based on the structure, the expected spectral features are outlined below. For illustrative purposes, data for a related compound, 1-[(1R, 2S, 3R*)-2-Benzoyl-3-phenylcyclopropyl]ethanone, is provided from a research publication.[4]

Expected Spectroscopic Features of this compound
  • ¹H NMR:

    • Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H).

    • Methyl protons (acetyl group): A singlet around 2.1-2.3 ppm (3H).

    • Cyclopropyl protons: Methylene protons on the cyclopropane ring would appear as multiplets in the upfield region, typically between 1.0 and 1.5 ppm.

  • ¹³C NMR:

    • Carbonyl carbon: A peak in the downfield region, >200 ppm.

    • Aromatic carbons: Peaks in the range of 125-140 ppm.

    • Quaternary cyclopropyl carbon (attached to phenyl and acetyl groups): A distinct peak.

    • Methyl carbon (acetyl group): A peak around 25-30 ppm.

    • Methylene carbons of the cyclopropane ring: Peaks in the upfield region.

  • IR Spectroscopy:

    • A strong absorption band for the C=O stretch of the ketone at approximately 1690-1710 cm⁻¹.

    • C-H stretching bands for the aromatic and aliphatic protons.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) at m/z = 160.

    • A prominent fragment corresponding to the loss of the acetyl group (M-43).

    • A base peak corresponding to the phenylcarbonyl cation at m/z = 105.

Spectroscopic Data for a Related Compound: 1-[(1R, 2S, 3R*)-2-Benzoyl-3-phenylcyclopropyl]ethanone**[4]
SpectrumData
IR (NaCl, cm⁻¹) 1704, 1680
¹H NMR (CDCl₃, δ) 2.32 (s, 3H, CH₃), 2.8 (dd, J = 6.0, 9.3, 1H, CH), 3.2 (dd, J = 6.0, 9.3, 1H, CH), 3.36 (t, J = 6.0, 1H, CH), 7.22 (d, J = 8.0, 2H, ArH), 7.27 (t, J = 8.0, 1H, ArH), 7.36 (d, J = 8.0, 2H, ArH), 7.46 (d, J = 8.0, 2H, ArH), 7.56 (t, J = 8.0, 1H, ArH), 7.98 (d, J = 8.0, 2H, ArH)
¹³C NMR (CDCl₃, δ) 30.8, 31.0, 37.1, 39.5, 126.4, 127.1, 128.1, 128.6, 133.3, 136.9, 138.2, 194.1, 202.9
MS (FAB) m/z 265 (M+H)⁺

Note: This data is for a different, though structurally related, molecule and is provided for illustrative purposes only.

Biological Activity and Applications

There is limited specific information on the biological activity of this compound. However, the cyclopropane ring is a structural motif found in a number of biologically active molecules.[5] Cyclopropane derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition, and have been investigated for their potential as antimicrobial, antiviral, and antitumor agents.[5] The unique conformational constraints and electronic properties of the cyclopropane ring can influence the binding of molecules to biological targets.

The presence of the phenyl and ketone functionalities suggests that this compound could be a useful intermediate in the synthesis of more complex molecules for drug discovery and development. For instance, derivatives of 1-phenyl-2-(phenylamino) ethanone have been investigated as inhibitors of the MCR-1 protein, which is associated with antibiotic resistance.[6]

Conclusion

This compound is a molecule of interest due to its unique structural features. While detailed experimental data is sparse in the public domain, this guide provides a summary of its known properties and a plausible synthetic route based on established chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives could open new avenues in medicinal chemistry and materials science.

References

Spectroscopic and Synthetic Profile of 1-(1-Phenylcyclopropyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key chemical intermediate, 1-(1-Phenylcyclopropyl)ethanone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and clearly presented data to facilitate further investigation and application of this compound.

Spectroscopic Data

Due to the limited availability of experimentally-derived spectroscopic data in public databases for this compound (CAS No. 1007-71-2), this guide presents a combination of data from closely related analogs and predicted values to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of Cyclopropyl Phenyl Ketone

ProtonsChemical Shift (δ) ppm
Aromatic (ortho)8.005
Aromatic (meta)7.528
Aromatic (para)7.447
Cyclopropyl (CH)2.653
Cyclopropyl (CH2)1.226
Cyclopropyl (CH2)1.013

Table 2: 13C NMR Spectroscopic Data of Cyclopropyl Phenyl Ketone

CarbonChemical Shift (δ) ppm
Carbonyl (C=O)199.3
Aromatic (C-ipso)137.9
Aromatic (C-para)132.6
Aromatic (C-ortho)128.5
Aromatic (C-meta)128.0
Cyclopropyl (CH)17.6
Cyclopropyl (CH2)11.3

Note: The presence of the additional methyl group in this compound would introduce a singlet peak in the 1H NMR spectrum, likely in the range of 2.0-2.5 ppm, and corresponding signals in the 13C NMR spectrum for the methyl carbon and the quaternary cyclopropyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl group and the aromatic ring. Data for related compounds suggests the following key peaks:

Table 3: Predicted Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm-1)
C=O Stretch (Ketone)~1680-1700
C=C Stretch (Aromatic)~1600, ~1480
C-H Stretch (Aromatic)~3000-3100
C-H Stretch (Aliphatic)~2850-3000
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (160.21 g/mol ). Common fragmentation patterns would involve the loss of the acetyl group and rearrangements of the cyclopropyl ring.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
160[M]+
145[M - CH3]+
117[M - COCH3]+
105[C6H5CO]+
91[C7H7]+
77[C6H5]+

Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and commonly employed method involves the Friedel-Crafts acylation of 1-phenylcyclopropane.

Synthesis of this compound via Friedel-Crafts Acylation

Reaction Scheme:

G reactant1 1-Phenylcyclopropane product This compound reactant1->product Acylation reactant2 Acetyl Chloride reactant2->product reagent AlCl3 Acylation Acylation reagent->Acylation

Figure 1: Synthesis of this compound.

Materials:

  • 1-Phenylcyclopropane

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • To this mixture, add a solution of 1-phenylcyclopropane (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

General Spectroscopic Analysis Workflow:

The following diagram illustrates the logical workflow for the spectroscopic analysis of the synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation synthesis Synthesis of this compound purification Column Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure ms->purity

Figure 2: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic route for this compound. Researchers are encouraged to use this information as a starting point for their investigations and to perform their own analyses to confirm these findings.

An In-depth Technical Guide to 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of 1-(1-phenylcyclopropyl)ethanone, a key organic compound with applications in synthetic chemistry and as a building block for more complex molecules. This document details its chemical formula and molecular weight, outlines a representative synthetic protocol, and illustrates a common reaction pathway.

Molecular Properties

The fundamental molecular data for this compound is summarized in the table below. These values are crucial for stoichiometric calculations, analytical characterization, and theoretical modeling.

PropertyValue
Chemical Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

  • Materials: Phenylacetonitrile, 1,2-dibromoethane, sodium amide (NaNH₂), anhydrous diethyl ether, ammonium chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of sodium amide in anhydrous diethyl ether is prepared.

    • Phenylacetonitrile is added dropwise to the stirred suspension at room temperature.

    • After the initial reaction subsides, 1,2-dibromoethane is added dropwise.

    • The reaction mixture is refluxed for several hours to ensure complete reaction.

    • After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude 1-phenylcyclopropanecarbonitrile is purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This step utilizes a Grignard reaction to convert the nitrile to a ketone.

  • Materials: 1-Phenylcyclopropanecarbonitrile, methylmagnesium bromide (in diethyl ether), anhydrous diethyl ether, dilute sulfuric acid.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 1-phenylcyclopropanecarbonitrile in anhydrous diethyl ether is prepared.

    • The solution is cooled in an ice bath, and a solution of methylmagnesium bromide in diethyl ether is added dropwise with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a few hours.

    • The reaction mixture is cooled in an ice bath and hydrolyzed by the slow, careful addition of dilute sulfuric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic solution is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

    • The resulting crude this compound is purified by vacuum distillation or column chromatography.

Logical Workflow Visualization

The following diagram illustrates a common synthetic pathway for the preparation of phenyl ketones, such as this compound, via a Friedel-Crafts acylation reaction, which is a fundamental transformation in organic synthesis.

Friedel_Crafts_Acylation Reactants Phenylcyclopropane + Acetyl Chloride Intermediate Acylium Ion Intermediate Reactants->Intermediate Reaction with Catalyst Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Intermediate Product This compound Intermediate->Product Electrophilic Aromatic Substitution Byproduct HCl + Catalyst Complex Product->Byproduct Work-up

Caption: A logical workflow for the synthesis of this compound via Friedel-Crafts acylation.

Technical Guide: The 1-Phenylcyclopropyl Ethanone Core and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 1-phenylcyclopropyl ethanone core, a significant structural motif in medicinal chemistry. Due to the limited availability of specific data for 1-(1-phenylcyclopropyl)ethanone, this document focuses on closely related and well-characterized analogs, including cyclopropyl phenyl ketone and 1-phenylcyclopropane carboxamide derivatives. These compounds share the foundational phenylcyclopropyl group and offer valuable insights into the synthesis, properties, and biological potential of this chemical class.

Physicochemical and Identification Data

Table 1: Compound Identification and Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Cyclopropyl phenyl ketone3481-02-5[1][2]C₁₀H₁₀O[1][2]146.19[1][2]Melting Point: 7-9 °C; Boiling Point: 121-123 °C (15 mm Hg)[2][3]
1-(2-phenylcyclopropyl)ethanone827-92-9[4]C₁₁H₁₂O[4]160.216[4]No experimental data for melting or boiling point available.[4]
1-(1-Acetyl-2-phenylcyclopropyl)ethanoneNot AvailableC₁₃H₁₄O₂[5]202.25[5]Computed data available; no experimental properties listed.[5]

Synthesis and Experimental Protocols

The synthesis of molecules containing the 1-phenylcyclopropyl moiety often involves the formation of the cyclopropane ring as a key step. A common and effective method for creating derivatives, such as 1-phenylcyclopropane carboxamides, is through the α-alkylation of a phenylacetonitrile derivative.[6]

General Synthesis of 1-Phenylcyclopropane Carboxylic Acid

A versatile precursor for various derivatives is 1-phenylcyclopropane carboxylic acid. A general and effective synthesis is outlined below.

Experimental Protocol:

  • Cyclopropanation: α-Alkylation of a substituted 2-phenylacetonitrile with 1,2-dibromoethane using a strong base like sodium hydroxide affords the corresponding 1-phenylcyclopropanecarbonitrile.[6] The reaction is typically carried out at an optimal temperature of 60 °C.[6]

  • Hydrolysis: The resulting cyano group is then hydrolyzed to a carboxylic acid by heating with concentrated hydrochloric acid.[6] This step yields the 1-phenylcyclopropane carboxylic acid derivative.[6]

G cluster_0 Synthesis of 1-Phenylcyclopropane Carboxylic Acid 2-Phenylacetonitrile 2-Phenylacetonitrile 1-Phenylcyclopropanecarbonitrile 1-Phenylcyclopropanecarbonitrile 2-Phenylacetonitrile->1-Phenylcyclopropanecarbonitrile  α-Alkylation 1,2-Dibromoethane_NaOH 1,2-Dibromoethane, NaOH 1,2-Dibromoethane_NaOH->1-Phenylcyclopropanecarbonitrile 1-Phenylcyclopropane_Carboxylic_Acid 1-Phenylcyclopropane Carboxylic Acid 1-Phenylcyclopropanecarbonitrile->1-Phenylcyclopropane_Carboxylic_Acid  Hydrolysis Conc_HCl_Heat Conc. HCl, Heat Conc_HCl_Heat->1-Phenylcyclopropane_Carboxylic_Acid

Caption: Synthetic pathway to 1-phenylcyclopropane carboxylic acid.

Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

The carboxylic acid intermediate serves as a versatile building block for creating a library of amide derivatives.

Experimental Protocol:

  • Amide Coupling: The synthesized 1-phenylcyclopropane carboxylic acid is coupled with a variety of substituted amines (e.g., methyl 2-(aminophenoxy)acetate) to form the corresponding 1-phenylcyclopropane carboxamides.[6][7] Standard peptide coupling reagents can be employed for this transformation.

G cluster_1 Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives 1-Phenylcyclopropane_Carboxylic_Acid 1-Phenylcyclopropane Carboxylic Acid 1-Phenylcyclopropane_Carboxamide 1-Phenylcyclopropane Carboxamide Derivative 1-Phenylcyclopropane_Carboxylic_Acid->1-Phenylcyclopropane_Carboxamide  Amide Coupling Substituted_Amine Substituted Amine Substituted_Amine->1-Phenylcyclopropane_Carboxamide Coupling_Reagents Coupling Reagents Coupling_Reagents->1-Phenylcyclopropane_Carboxamide

Caption: General scheme for amide coupling.

Biological Activity and Potential Applications

The 1-phenylcyclopropyl structural motif is of significant interest in drug discovery due to its unique conformational rigidity and electronic properties.[6] This core is present in compounds with a wide array of pharmacological activities.

Table 2: Reported Biological Activities of 1-Phenylcyclopropane Derivatives

Compound ClassBiological ActivityTarget/Cell LineReference
1-Phenylcyclopropane CarboxamidesAnti-proliferativeU937 (human myeloid leukaemia cell line)[6][7]
1-Phenylcyclopropane CarboxamidesAnti-inflammatoryNot specified[6]
1-Phenylcyclopropane CarboxamidesAnti-depressiveNot specified[6]
1-Phenylcyclopropane CarboxamidesAnti-arrhythmicNot specified[6]
1-Phenylcyclopropane CarboxamidesAntitumorNot specified[6]
1-Phenylcyclopropane CarboxamidesAntifungalNot specified[6]
1-Phenylcyclopropane CarboxamidesAntibacterialNot specified[6]

The diverse biological activities highlight the potential of the 1-phenylcyclopropyl core as a privileged scaffold in the design of novel therapeutic agents. The rigid cyclopropane ring can help in optimizing ligand-receptor interactions by locking the conformation of the molecule, potentially leading to enhanced potency and selectivity.[6]

Characterization Data

Structural confirmation of synthesized compounds is crucial. Standard analytical techniques are employed for this purpose.

Table 3: Analytical Data for 1-Phenylcyclopropane Carboxamide Derivatives

Analytical TechniquePurpose
Fourier-Transform Infrared Spectroscopy (FT-IR)Confirmation of functional groups (e.g., C=O, N-H).
¹H Nuclear Magnetic Resonance (¹H NMR)Determination of the proton environment and structural elucidation.
¹³C Nuclear Magnetic Resonance (¹³C NMR)Determination of the carbon skeleton.
Elemental AnalysisConfirmation of the empirical formula.

Note: Specific spectral data is dependent on the exact derivative synthesized and can be found in the cited literature.

Concluding Remarks

The 1-phenylcyclopropyl ethanone core and its derivatives represent a promising area of research for the development of new chemical entities with diverse biological activities. The synthetic routes are generally accessible, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies. Further investigation into the pharmacological properties of this class of compounds is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to 1-(1-Phenylcyclopropyl)ethanone: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1-(1-Phenylcyclopropyl)ethanone is limited in publicly accessible literature. This guide has been compiled using available information on closely related isomers and analogous synthetic methodologies to provide a comprehensive technical overview. All experimental protocols and data should be considered illustrative and require validation.

Introduction

This compound, a substituted cyclopropyl ketone, represents a class of organic molecules with significant potential in medicinal chemistry and materials science. The rigid cyclopropane ring imparts unique conformational constraints and electronic properties, making it a valuable scaffold in the design of novel chemical entities. Phenylcyclopropane derivatives have demonstrated a range of biological activities, and the ethanone moiety provides a key reactive handle for further chemical modifications. This guide provides a detailed exploration of the synthesis, properties, and potential applications of this compound, drawing upon established chemical principles and data from structurally related compounds.

Physicochemical Properties

PropertyValue (for Cyclopropyl Phenyl Ketone)Reference
Molecular FormulaC₁₀H₁₀O[1]
Molecular Weight146.19 g/mol [1]
Physical DescriptionColorless or pale yellow liquid[1]
Boiling Point121-123 °C at 15 mm Hg[2]
Density1.058 g/mL at 25 °C[2]
Refractive Index (n20/D)1.553[2]
Water SolubilityInsoluble[2]

Synthesis of this compound

A definitive, published synthesis for this compound is not readily found. However, a plausible synthetic route can be proposed based on the known synthesis of the precursor, 1-phenylcyclopropane carboxylic acid.[3] This multi-step synthesis involves the cyclopropanation of a phenylacetonitrile derivative followed by conversion of the nitrile to a ketone.

Proposed Synthetic Pathway

The proposed synthesis commences with the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring. The resulting 1-phenylcyclopropane-1-carbonitrile is then envisioned to be converted to the target ketone.

Synthetic_Pathway 2-Phenylacetonitrile 2-Phenylacetonitrile Intermediate_Nitrile 1-Phenylcyclopropane-1-carbonitrile 2-Phenylacetonitrile->Intermediate_Nitrile 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Intermediate_Nitrile Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Intermediate_Nitrile Final_Product This compound Intermediate_Nitrile->Final_Product Grignard_Reagent Methylmagnesium Bromide (CH3MgBr) Grignard_Reagent->Final_Product Acid_Hydrolysis Acidic Workup (e.g., H3O+) Acid_Hydrolysis->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on established methodologies for similar transformations.

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile [3]

  • Materials: 2-Phenylacetonitrile, 1,2-dibromoethane, sodium hydroxide, water, and an appropriate organic solvent (e.g., dichloromethane).

  • Procedure:

    • To a stirred solution of 2-phenylacetonitrile in water, add a strong base such as sodium hydroxide.

    • To this mixture, add 1,2-dibromoethane dropwise at a controlled temperature (e.g., 60 °C).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenylcyclopropane-1-carbonitrile.

    • Purify the product by column chromatography.

Step 2: Conversion of 1-Phenylcyclopropane-1-carbonitrile to this compound

  • Materials: 1-Phenylcyclopropane-1-carbonitrile, methylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., diethyl ether or THF), and an aqueous acid solution for workup.

  • Procedure:

    • Dissolve 1-phenylcyclopropane-1-carbonitrile in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and add a solution of methylmagnesium bromide dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by slow addition of a saturated aqueous ammonium chloride solution or dilute acid.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to afford the crude this compound.

    • Purify the final product by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic data can be predicted based on the analysis of its structural isomers and related compounds.

Predicted Spectroscopic Data
TechniquePredicted Key Signals
¹H NMR Aromatic protons (multiplet, ~7.2-7.4 ppm), cyclopropyl protons (multiplets, ~1.0-1.8 ppm), methyl protons (singlet, ~2.1-2.3 ppm).
¹³C NMR Carbonyl carbon (~207 ppm), aromatic carbons (~125-140 ppm), quaternary cyclopropyl carbon (~30-40 ppm), methylene cyclopropyl carbons (~15-25 ppm), methyl carbon (~25-30 ppm).
IR (Infrared) Strong C=O stretch (~1680-1700 cm⁻¹), C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹).
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 160.12, characteristic fragmentation pattern including loss of the acetyl group and fragments corresponding to the phenylcyclopropyl cation.

Potential Applications in Drug Discovery

Phenyl ketone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The incorporation of a cyclopropane ring can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.

Logical Relationship of Drug Discovery Potential

Drug_Discovery_Potential Core_Scaffold This compound Scaffold Structural_Features Structural Features: - Phenyl Group - Cyclopropane Ring - Ketone Moiety Core_Scaffold->Structural_Features Properties Potential Properties: - Enhanced Metabolic Stability - Improved Pharmacokinetics - Rigid Conformation Structural_Features->Properties Biological_Activities Potential Biological Activities: - Anti-inflammatory - Antimicrobial - Anticancer Structural_Features->Biological_Activities Drug_Candidate Potential as a Drug Discovery Lead Properties->Drug_Candidate Biological_Activities->Drug_Candidate

Caption: Potential of the scaffold in drug discovery.

The ketone functional group in this compound serves as a versatile point for derivatization, allowing for the synthesis of a library of compounds for screening against various biological targets. The rigid nature of the cyclopropane ring can also aid in structure-activity relationship (SAR) studies by locking the conformation of the molecule.

Conclusion

This compound is a compound of significant interest due to its unique structural features and potential for application in drug discovery and development. While direct experimental data is sparse, this guide provides a comprehensive overview based on established chemical knowledge of related structures. The proposed synthetic route offers a viable pathway for its preparation, and the predicted spectroscopic data provides a basis for its characterization. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

The Versatile Reactivity of Aryl Cyclopropyl Ketones: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aryl cyclopropyl ketones have emerged as powerful and versatile building blocks in modern organic synthesis. The inherent strain of the cyclopropane ring, coupled with the electronic influence of the aryl and ketone functionalities, provides a unique platform for a diverse array of chemical transformations. This technical guide delves into the core reactivity of aryl cyclopropyl ketones, offering insights into their application in constructing complex molecular architectures relevant to pharmaceutical and materials science.

Ring-Opening Reactions: A Gateway to Diverse Functionality

The high ring strain of the cyclopropane moiety makes aryl cyclopropyl ketones susceptible to ring-opening reactions under various conditions, providing access to linear carbon chains with preserved or newly installed functional groups.

Lewis Acid-Mediated Ring Opening

Lewis acids can activate the carbonyl group, facilitating nucleophilic attack and subsequent ring opening. For instance, the reaction of aryl cyclopropyl ketones with arylaldehydes in the presence of a Lewis acid like TMSOTf proceeds under mild conditions to yield 2-(2-hydroxyethyl)-1,3-diarylpropenones[1]. This transformation involves a cascade of reactions including nucleophilic ring-opening by water, transesterification, and an aldol-type reaction, and has been applied to the synthesis of 5,6-dihydropyran-2-ones from β-ketoesters[2].

A notable application of this reactivity is the asymmetric ring-opening with β-naphthols, catalyzed by a chiral N,N′-dioxide-Scandium(III) complex. This method provides chiral β-naphthol derivatives in high yields and enantioselectivities[3].

Table 1: Lewis Acid-Mediated Ring-Opening Reactions of Aryl Cyclopropyl Ketones

EntryAryl Cyclopropyl KetoneNucleophileLewis AcidProductYield (%)ee (%)Reference
1Phenyl cyclopropyl ketoneBenzaldehydeTMSOTf2-(2-hydroxyethyl)-1,3-diphenylpropenoneGoodN/A[1]
2Phenyl cyclopropyl ketoneMethyl 2-oxo-phenylacetateZr(OTf)44-benzoyl-3-phenyl-5,6-dihydropyran-2-one66N/A[2]
3Various aryl cyclopropyl ketonesβ-NaphtholSc(OTf)3 / Chiral N,N'-dioxideChiral β-naphthol derivative52-9953-97[3]
Transition Metal-Catalyzed Ring Opening

Palladium and nickel catalysts have proven effective in promoting the ring-opening of aryl cyclopropyl ketones. Palladium catalysis can lead to the stereoselective formation of α,β-unsaturated ketones[4]. Nickel-catalyzed reductive ring-opening with unactivated alkyl bromides offers a regioselective route to alkylated ketones, avoiding the need for pre-generated organometallics[5].

Cycloaddition Reactions: Building Five-Membered Rings

Aryl cyclopropyl ketones can act as three-carbon synthons in cycloaddition reactions, providing a powerful strategy for the construction of five-membered carbocycles and heterocycles.

[3+2] Cycloadditions

Visible light photocatalysis has enabled formal [3+2] cycloadditions of aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentane ring systems[6]. The reaction is initiated by a one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening to a distonic radical anion that participates in the cycloaddition[6][7]. This methodology has been extended to enantioselective transformations using a dual-catalyst system comprising a chiral Lewis acid and a photoredox catalyst[7].

dot

Photocatalytic_3_2_Cycloaddition cluster_catalytic_cycle Photocatalytic Cycle cluster_substrate_activation Substrate Activation and Cycloaddition Ru_II Ru(II) Ru_II_star *Ru(II) Ru_II->Ru_II_star Ru_I Ru(I) Ru_II_star->Ru_I Ru_I->Ru_II Activated_ArCK [LA]-1 Ru_I->Activated_ArCK Quencher Reductive Quencher (i-Pr2NEt) Quencher_ox Quencher+• Quencher->Quencher_ox - e- Cycloadduct_Radical Cycloadduct Radical [LA]-7•- Quencher_ox->Cycloadduct_Radical ArCK Aryl Cyclopropyl Ketone (1) ArCK->Activated_ArCK LewisAcid Chiral Lewis Acid (LA) LewisAcid->Activated_ArCK Ketyl_Radical Ketyl Radical Anion [LA]-1•- Activated_ArCK->Ketyl_Radical + e- (from Ru(I)) Distonic_Radical Distonic Radical Anion Ketyl_Radical->Distonic_Radical Ring Opening (reversible) Distonic_Radical->Cycloadduct_Radical + Alkene Alkene Alkene Alkene->Cycloadduct_Radical Product Cyclopentane Product Cycloadduct_Radical->Product - e- (to Quencher+•) - LA

Caption: Photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones.

Samarium(II) iodide (SmI2) has also been employed to catalyze [3+2] cycloadditions, with recent work extending the scope to include less reactive alkyl cyclopropyl ketones[8]. Computational studies have shed light on the structure-reactivity relationships in these SmI2-catalyzed reactions, highlighting the role of aryl group conjugation in stabilizing the intermediate ketyl radical[9].

Table 2: [3+2] Cycloaddition Reactions of Aryl Cyclopropyl Ketones

EntryAryl Cyclopropyl KetoneAlkene/AlkyneCatalyst SystemProductYield (%)dree (%)Reference
1Intramolecular tethered alkeneRu(bpy)3Cl2, La(OTf)3, TMEDAFused cyclopentane83N/AN/A[6]
2Phenyl cyclopropyl ketoneStyreneRu(bpy)3(PF6)2, Chiral Gd(III) Lewis AcidSubstituted cyclopentaneGoodGoodExcellent[7]
3Phenyl cyclopropyl ketonePhenylacetyleneSmI2Substituted cyclopenteneN/AN/AN/A[9]
4Various aryl cyclopropyl ketonesVarious alkynes/alkenesPurple LED (catalyst-free)Substituted cyclopentenes/cyclopentanesup to 93N/AN/A[10]

Rearrangement Reactions: Accessing Heterocycles and Isomeric Scaffolds

Aryl cyclopropyl ketones can undergo rearrangement reactions to furnish a variety of cyclic and acyclic isomers, often with the formation of new heterocyclic systems.

Cloke-Wilson Rearrangement

The Cloke-Wilson rearrangement involves the ring expansion of cyclopropyl ketones to form five-membered heterocycles such as dihydrofurans[11]. This transformation can be promoted by heat or acid catalysis and proceeds through a ring-opening/closing mechanism. For example, silver-promoted intramolecular transannulation of ((2-alkynyl)aryl)cyclopropyl ketones leads to substituted 2,3-dihydronaphthofurans via a hydration and subsequent Cloke-Wilson rearrangement sequence[11].

dot

Cloke_Wilson_Rearrangement cluster_process Cloke-Wilson Rearrangement Pathway Start Aryl Cyclopropyl Ketone Intermediate Carbocation Intermediate (or equivalent) Start->Intermediate Acid or Heat (Protonation/Activation) Product Dihydrofuran Derivative Intermediate->Product Ring Expansion/ Intramolecular Attack Synthesis_Workflow Chalcone Chalcone Corey_Chaykovsky Corey-Chaykovsky Cyclopropanation Chalcone->Corey_Chaykovsky Aryl_Halide Aryl Halide Cross_Coupling Cross-Coupling (e.g., Suzuki, Carbonylative) Aryl_Halide->Cross_Coupling Cyclopropyl_Reagent Cyclopropylating or Cyclopropyl-metal Reagent Cyclopropyl_Reagent->Cross_Coupling ArCK Aryl Cyclopropyl Ketone Corey_Chaykovsky->ArCK Cross_Coupling->ArCK

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermochemistry of Cyclopropyl Ketones

This guide provides a comprehensive overview of the core thermochemical principles governing cyclopropyl ketones. Understanding these properties is crucial for predicting reactivity, designing synthetic pathways, and developing novel therapeutics that incorporate this valuable structural motif.

Core Thermochemical Concepts

The unique chemical behavior of cyclopropyl ketones is rooted in the inherent strain of the three-membered ring. This strain profoundly influences their enthalpy of formation, bond energies, and overall reactivity.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[1] For cyclopropyl ketones, this value is significantly affected by the energy required to form the strained cyclopropyl ring. A less negative (or more positive) enthalpy of formation compared to an analogous acyclic ketone indicates energetic instability.

Ring Strain

The cyclopropyl group is inherently strained due to two main factors[2]:

  • Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[2]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, leading to repulsive interactions.[2]

The total strain energy of the parent cyclopropane is estimated to be 115 kJ/mol (approximately 27.5 kcal/mol).[2] The presence of a ketone, an unsaturated group, can further influence this strain through electronic interactions, affecting the stability and bond strengths of the ring.[2]

Bond Dissociation Energy (BDE)

Ring strain makes the carbon-carbon bonds within the cyclopropane ring significantly weaker than those in acyclic alkanes.[2] The C-C bond in cyclopropane has a bond dissociation energy of only about 260 kJ/mol, compared to 376 kJ/mol for the C-C bond in ethane.[2] This lower BDE is a primary driver for the characteristic ring-opening reactions of cyclopropyl derivatives.[2][3] The C1-C2 bond dissociation energy of a substituted cyclopropyl ketone is expected to be even lower due to resonance stabilization.[2]

Quantitative Thermochemical Data

The following tables summarize key thermochemical data for cyclopropane and representative cyclopropyl ketones. These values are essential for quantitative analysis and computational modeling.

Table 1: Standard Enthalpies of Formation (ΔfH°)

CompoundFormulaStateΔfH° (kJ/mol)ΔfH° (kcal/mol)MethodReference
Dicyclopropyl KetoneC₇H₁₀OGas-87.0 ± 2.4-20.8 ± 0.6Critically Evaluated Experimental Data[4]
Dicyclopropyl KetoneC₇H₁₀OLiquid-133.2 ± 2.4-31.8 ± 0.6Critically Evaluated Experimental Data[4]
Cyclopropyl Phenyl KetoneC₁₀H₁₀OGasValue available in NIST/TRC DatabaseValue available in NIST/TRC DatabaseExperimental Data (Subscription)[5]
Methyl 1-methylcyclopropyl ketoneC₆H₁₀OGas-191.71-45.82Predictive (Joback Method)

Note: The Joback method is a group-contribution estimation technique; experimental verification is recommended.

Table 2: Bond Dissociation Energies (BDEs)

BondCompound ContextBDE (kJ/mol)BDE (kcal/mol)Notes
C-CEthane (baseline)37689.8Represents a typical, unstrained C-C single bond.[2]
C-CCyclopropane Ring26062.1Significantly weakened due to high ring strain.[2]
C(CO)-C(ring)Cyclopropyl Phenyl KetoneNot directly tabulatedNot directly tabulatedDetermined experimentally by comparing the heat of combustion with its acyclic analog, butyrophenone.[2] The value is expected to be lower than a typical C-C bond due to the thermodynamic benefit of relieving ring strain upon cleavage.

Experimental and Computational Methodologies

Accurate thermochemical data for cyclopropyl ketones are derived from a combination of rigorous experimental techniques and high-level computational methods.

Experimental Protocol: Bomb Calorimetry

Bomb calorimetry is the primary experimental method for determining the heat of combustion of solid and liquid organic compounds, from which the standard enthalpy of formation is calculated.

Detailed Methodology:

  • Calibration: The heat capacity of the calorimeter is first determined by combusting a standard reference material, typically benzoic acid, which has a precisely known heat of combustion.

  • Sample Preparation: A precisely weighed mass (typically ~1 gram) of the cyclopropyl ketone is placed into a crucible. If the sample is a solid, it may be compressed into a pellet.

  • Bomb Assembly: A fuse wire is stretched across two electrodes inside the calorimeter's "bomb" (a sealed, high-pressure vessel), with the wire positioned to make contact with the sample. A small, known amount of water may be added to the bomb to ensure all water produced during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with pure oxygen to remove all nitrogen, then filled with high-pressure oxygen (e.g., 25 atm).

  • Combustion: The sealed bomb is submerged in a precisely measured volume of water within an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

  • Data Acquisition: The temperature of the water surrounding the bomb is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached. The temperature change (ΔT) is the key measurement.

  • Calculation: The heat of combustion at constant volume (ΔU) is calculated using the measured temperature rise and the predetermined heat capacity of the calorimeter. This value is then corrected for the combustion of the fuse wire and any side reactions (like the formation of nitric acid if nitrogen was not fully purged). Finally, the standard enthalpy of combustion (ΔcH°) is calculated from ΔU, and this value is used in conjunction with the known standard enthalpies of formation of CO₂(g) and H₂O(l) to determine the standard enthalpy of formation (ΔfH°) of the compound.[2]

Computational Protocols: High-Accuracy Composite Methods

When experimental data is unavailable or difficult to obtain, high-accuracy computational methods are employed. These "composite" methods approximate a very high level of theory by combining the results of several more manageable calculations.

Gaussian-n (G3) Theory: G3 theory is a widely used composite method that aims for "chemical accuracy" (typically defined as ±1 kcal/mol).[6] It achieves this by additively combining energies from calculations at different levels of theory and with different basis sets to estimate the result of a much more computationally expensive calculation. A typical G3 procedure involves:

  • An initial geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP/6-31G(d)).

  • A series of single-point energy calculations at higher levels of theory (e.g., MP2, MP4, QCISD(T)) with progressively larger basis sets to account for electron correlation and basis set effects.[7]

  • Addition of several correction terms, including a spin-orbit correction for atoms and an empirical "higher-level correction" (HLC) that accounts for remaining systematic deficiencies.[7]

Weizmann-n (Wn) Theories: The Weizmann theories (e.g., W1 and W2) are designed to provide benchmark-quality thermochemical data with even higher accuracy, often reaching sub-kJ/mol precision.[8] These methods are more computationally demanding than G3 theory. Key features include:

  • Extrapolation of Hartree-Fock and correlation energies to the complete basis set (CBS) limit using a series of calculations with very large, correlation-consistent basis sets.[4][5]

  • Inclusion of corrections for core-valence electron correlation and scalar relativistic effects, which are particularly important for second-row and heavier elements.[2][5]

  • W1 theory yields a mean absolute error of about 0.30 kcal/mol, while the more rigorous W2 theory achieves a mean absolute error of about 0.22 kcal/mol and contains no empirical parameters.[2][5]

Visualizations: Workflows and Relationships

Factors Contributing to Cyclopropane Ring Strain

G1 A Ideal sp³ Angle (109.5°) D Angle Strain A->D B Actual C-C-C Angle (60°) B->D C Eclipsed C-H Bonds E Torsional Strain C->E F High Strain Energy (~115 kJ/mol) D->F E->F

Caption: Key contributors to the high intrinsic strain energy of the cyclopropane ring.

Experimental Workflow for Determining Enthalpy of Formation

G2 cluster_exp Bomb Calorimetry Experiment cluster_calc Calculation A Weigh Sample & Prepare Bomb B Combust Sample in pure O₂ A->B C Measure Temperature Change (ΔT) B->C D Calculate Heat of Combustion (ΔcH°) C->D E Apply Hess's Law using known ΔfH° of CO₂ & H₂O D->E F Determine Standard Enthalpy of Formation (ΔfH°) E->F

Caption: Workflow from bomb calorimetry measurement to the final enthalpy of formation.

Structure-Reactivity Relationship in Ring-Opening Reactions

G3 cluster_aryl Aryl-Substituted Ketone cluster_alkyl Alkyl-Substituted Ketone start Cyclopropyl Ketone Substrate A1 Conjugation with Aryl Ring start->A1 B1 No Conjugation start->B1 A2 Stabilized Ketyl Radical Intermediate A1->A2 A3 Lower Activation Energy Barrier A2->A3 end Ring-Opening Reactivity A3->end Enhanced B2 Less Stable Ketyl Radical Intermediate B1->B2 B3 Higher Activation Energy Barrier B2->B3 B3->end Reduced

Caption: Influence of aryl vs. alkyl substituents on the reactivity of cyclopropyl ketones.

References

The Phenylcyclopropyl Scaffold: A Privileged Motif in Modulating Key Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Phenylcyclopropyl Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenylcyclopropyl structural motif is a cornerstone in medicinal chemistry, renowned for its unique conformational rigidity and electronic properties. This has led to its incorporation into a multitude of biologically active molecules.[1][2][3] Initially recognized for its role in the antidepressant trans-2-phenylcyclopropylamine (tranylcypromine), this scaffold has since been identified as a potent modulator of several critical enzyme families and receptor systems.[4][5] This guide provides a comprehensive overview of the biological activities of phenylcyclopropyl compounds, focusing on their interactions with key targets such as Monoamine Oxidases (MAOs), Lysine-Specific Demethylase 1 (LSD1), and Cytochrome P450 (CYP) enzymes. We present quantitative bioactivity data, delve into detailed mechanisms of action, and provide standardized experimental protocols to facilitate further research and development in this promising area.

Introduction: The Versatility of the Phenylcyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, imparts a unique set of properties to a molecule, including conformational constraint, enhanced metabolic stability, and altered electronic character.[2][3] When combined with a phenyl group, the resulting phenylcyclopropyl scaffold becomes a versatile building block for designing potent and selective modulators of biological targets.[6] Its rigid structure allows for precise orientation within a protein's active site, often leading to high-affinity binding and potent activity. The initial discovery of tranylcypromine as a nonselective and irreversible inhibitor of MAOs paved the way for exploring this chemical class against other targets.[5][7] Subsequent research has revealed that derivatives of this scaffold can potently inhibit LSD1, inactivate CYP enzymes, and interact with various CNS receptors, highlighting its broad therapeutic potential in oncology, neurodegenerative disorders, and psychiatry.[4][8][9]

Key Biological Target I: Monoamine Oxidases (MAO-A & MAO-B)

Phenylcyclopropylamines are classic mechanism-based inhibitors of the flavin adenine dinucleotide (FAD)-dependent enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[7][10] Inhibition of MAOs increases the synaptic availability of these neurotransmitters, which is the basis for their antidepressant effects.[5][7]

Mechanism of Action

The inhibition of MAOs by trans-2-phenylcyclopropylamine (tranylcypromine) is an irreversible, time-dependent process.[11][12] The mechanism involves the enzyme's catalytic cycle, where the cyclopropylamine moiety is oxidized. This leads to the opening of the strained cyclopropane ring and subsequent formation of a covalent adduct with the FAD cofactor, rendering the enzyme inactive.[10][13] This covalent modification is highly stable, leading to a prolonged duration of action.[5]

MAO_Inhibition MAO_Active Active MAO-FAD Complex EnzymeSubstrate Enzyme-Inhibitor Complex MAO_Active->EnzymeSubstrate Metabolism Metabolism MAO_Active->Metabolism PCPA Phenylcyclopropylamine (e.g., Tranylcypromine) PCPA->EnzymeSubstrate Oxidation Oxidative Activation EnzymeSubstrate->Oxidation Catalysis RingOpening Cyclopropyl Ring Opening Oxidation->RingOpening CovalentAdduct Irreversible Covalent Adduct (MAO-FAD-Inhibitor) RingOpening->CovalentAdduct IncreasedLevels Increased Neurotransmitter Levels CovalentAdduct->IncreasedLevels Leads to Neurotransmitters Neurotransmitters (Serotonin, Dopamine) Neurotransmitters->MAO_Active Normal Substrate

Figure 1: Mechanism of MAO Inactivation by Phenylcyclopropylamines.
Quantitative Bioactivity Data

The inhibitory potency of various phenylcyclopropyl compounds against MAO-A and MAO-B has been extensively studied. Selectivity for one isoform over the other can be achieved through chemical modification.

CompoundTargetPotency (Ki or IC50)Reference
Tranylcypromine (TCP)MAO-AKi = 19 µM[14]
Tranylcypromine (TCP)MAO-BKi = 16 µM[14]
1-Phenylcyclopropylamine (1-PCPA)MAO-AHigh KI (weaker inhibitor)[11]
N[2-(o-chlorophenoxy)-ethyl]cyclopropylamineMAO-APreferential Inhibitor[15]
L-54761MAO-BPreferential Inhibitor[15]

Key Biological Target II: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a FAD-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[13][14] Its structural and mechanistic similarity to MAOs made it an attractive target for MAO inhibitors.[10][14] LSD1 is overexpressed in numerous cancers, making it a validated target for cancer therapy.[8][14]

Mechanism of Action

Similar to their action on MAOs, phenylcyclopropylamines act as mechanism-based, irreversible inhibitors of LSD1.[12] The inhibition is time-dependent and results in the formation of a covalent adduct with the FAD cofactor within the LSD1 active site.[10][12] This inactivation of LSD1 leads to the restoration of silenced tumor suppressor genes, thereby inhibiting cancer cell growth.[8][13] The design of novel phenylcyclopropylamine derivatives has led to compounds with high potency and selectivity for LSD1 over MAOs.[8]

LSD1_Inhibition LSD1_Active Active LSD1-FAD Complex Binding Reversible Binding LSD1_Active->Binding Demethylation Demethylation LSD1_Active->Demethylation Inhibitor Phenylcyclopropylamine Derivative Inhibitor->Binding Covalent_Mod Covalent FAD Adduct Formation Binding->Covalent_Mod Mechanism-Based Inactivation Gene_Activation Gene Reactivation (e.g., Tumor Suppressors) Covalent_Mod->Gene_Activation Leads to Histone Methylated Histone H3 (H3K4me1/2) Histone->LSD1_Active Substrate Gene_Repression Transcriptional Repression Demethylation->Gene_Repression

Figure 2: Epigenetic Modulation via LSD1 Inactivation.
Quantitative Bioactivity Data

Structure-activity relationship (SAR) studies have yielded potent and selective LSD1 inhibitors based on the phenylcyclopropylamine scaffold.

CompoundTargetPotency (kinact/KI or IC50)Reference
trans-2-Phenylcyclopropylamine (PCPA)LSD1IC50 ≈ 2 µM[10]
trans-2-Phenylcyclopropylamine (PCPA)LSD1KI = 242 µM; kinact = 0.0106 s-1[12]
S2101LSD1kinact/KI = 4560 M-1s-1[8]

Key Biological Target III: Cytochrome P450 (CYP) Enzymes

Cyclopropylamines, including phenylcyclopropyl derivatives, are known mechanism-based inactivators (suicide inhibitors) of Cytochrome P450 enzymes.[9] CYPs are a superfamily of heme-containing monooxygenases critical for the metabolism of drugs and other xenobiotics.[16] Inactivation of these enzymes can lead to significant drug-drug interactions.

Mechanism of Action

The inactivation process begins with a one-electron oxidation of the cyclopropylamine nitrogen by the activated CYP heme-iron center.[17][18] This is followed by the rapid opening of the high-strain cyclopropane ring, which generates a reactive carbon-centered radical. This radical can then covalently bind to the heme prosthetic group or an amino acid residue within the CYP active site, leading to irreversible inactivation of the enzyme.[17][18] An alternative pathway involves the formation of a metabolic intermediate complex (MIC), where a nitroso metabolite coordinates tightly to the heme iron, inhibiting catalytic turnover.[17]

CYP450_Inactivation Start Phenylcyclopropylamine + Active CYP450 Oxidation One-Electron Oxidation at Nitrogen Start->Oxidation MIC_Pathway Alternative Pathway: Metabolic Intermediate Complex (MIC) Start->MIC_Pathway RingOpening Cyclopropyl Ring Scission Oxidation->RingOpening Generates Radical Carbon-Centered Radical Intermediate RingOpening->Radical Covalent Covalent Adduct Formation (Heme or Protein) Radical->Covalent Attacks Inactivation Irreversible CYP450 Inactivation Covalent->Inactivation Nitroso Nitroso Metabolite Formation MIC_Pathway->Nitroso MIC Tight Binding to Heme Iron Nitroso->MIC MIC->Inactivation

Figure 3: Suicide Inhibition of Cytochrome P450 by Phenylcyclopropylamines.
Quantitative Bioactivity Data

The inhibitory activity of phenylcyclopropyl compounds on CYP enzymes is often characterized by time-dependent inhibition (TDI) assays. Tranylcypromine is a known inhibitor of CYP2A6.[19]

CompoundTargetPotencyReference
TranylcypromineCYP2A6Inhibitor[19]
N-benzyl-N-cyclopropylamineP450sSuicide Inhibitor[9]

Other Reported Biological Activities

The versatility of the phenylcyclopropyl scaffold extends beyond the targets detailed above.

  • Serotonin 5-HT2C Receptor Agonists: N-substituted (2-phenylcyclopropyl)methylamines have been developed as selective agonists for the 5-HT2C receptor. Compound (+)-19 showed an EC50 of 24 nM and exhibited antipsychotic-like activity in preclinical models.[20]

  • Sigma Receptor Ligands: A series of 1-phenyl-2-cyclopropylmethylamines demonstrated high affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Compound 25 showed Ki values of 0.6 nM and 4.05 nM for σ₁ and σ₂ sites, respectively.[21]

  • Antiproliferative and Cytotoxic Activity: Phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of the U937 human myeloid leukemia cell line.[1]

  • Antimicrobial and Antioxidant Activity: Certain phenylcyclopropane derivatives have been evaluated for antibacterial and antioxidant properties.[22]

Experimental Methodologies

This section outlines general protocols for assessing the biological activity of phenylcyclopropyl compounds. Specific concentrations, incubation times, and reagents should be optimized for each target and compound.

General Workflow for Synthesis and Evaluation

Workflow Synthesis Chemical Synthesis & Purification of Phenylcyclopropyl Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Primary_Screen Primary Screening: In Vitro Enzyme/Receptor Assays Characterization->Primary_Screen Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screen->Dose_Response Selectivity Selectivity Profiling (vs. Related Targets) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Reversibility, Kinetics) Dose_Response->Mechanism Cell_Based Cell-Based Assays (Proliferation, Target Engagement) Selectivity->Cell_Based Mechanism->Cell_Based In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) Cell_Based->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Data for SAR Lead_Opt->Synthesis

Figure 4: General Workflow for Phenylcyclopropyl Drug Discovery.
Protocol: In Vitro Enzyme Inhibition Assay (e.g., LSD1 or MAO)

  • Objective: To determine the IC50 value of a test compound against a FAD-dependent amine oxidase.

  • Materials:

    • Recombinant human enzyme (LSD1 or MAO-A/B).

    • Test phenylcyclopropyl compound dissolved in DMSO.

    • Appropriate substrate (e.g., H3K4me2 peptide for LSD1, benzylamine for MAO-B).

    • Detection reagents (e.g., Amplex Red, horseradish peroxidase) to measure hydrogen peroxide (H₂O₂), a byproduct of the reaction.[12]

    • Assay buffer (e.g., Tris or phosphate buffer, pH 7.4).

    • 384-well microplate, black, flat-bottom.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In the microplate, add 5 µL of the compound dilution to each well. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 10 µL of a pre-diluted enzyme solution to each well (except "no enzyme" controls).

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. For time-dependent inhibitors, this pre-incubation time is critical.

    • Initiate the enzymatic reaction by adding 10 µL of a substrate/detection reagent mix to all wells.

    • Monitor the increase in fluorescence (or absorbance) over time using a plate reader at the appropriate excitation/emission wavelengths.

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation Assay (e.g., for Anticancer Activity)
  • Objective: To assess the effect of a test compound on the proliferation of a cancer cell line.

  • Materials:

    • Cancer cell line (e.g., U937, MCF-7).[1]

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test phenylcyclopropyl compound dissolved in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS).

    • 96-well clear-bottom cell culture plate.

  • Procedure:

    • Seed cells into the 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the required time (e.g., 1-2 hours).

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot cell viability against the logarithm of compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Outlook

Phenylcyclopropyl compounds represent a privileged and highly versatile scaffold in drug discovery. Their ability to act as mechanism-based inhibitors of critical FAD-dependent enzymes like MAOs and LSD1 has cemented their importance in the fields of neuroscience and oncology. Furthermore, the discovery of their activity against CYP enzymes, GPCRs, and other targets continues to expand their therapeutic potential. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, particularly the inactivation of CYP enzymes, which can pose challenges in clinical development. The continued exploration of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of new and improved therapeutics for a wide range of human diseases.

References

The Cyclopropyl Group in Aromatic Ketones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a unique three-membered carbocycle, imparts distinct electronic properties when attached to aromatic systems. This guide provides a comprehensive analysis of the electronic effects of the cyclopropyl group in the context of aromatic ketones. It delves into the fundamental bonding models, spectroscopic signatures, and reactivity patterns, offering a valuable resource for researchers in medicinal chemistry and materials science. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key characterization techniques are provided. Visual diagrams generated using DOT language illustrate fundamental concepts and experimental workflows.

Introduction: The Enigmatic Nature of the Cyclopropyl Group

The cyclopropyl group is often considered a hybrid moiety, exhibiting characteristics of both saturated and unsaturated systems.[1] Its strained ring structure leads to a unique electronic configuration that can significantly influence the properties of molecules in which it is incorporated. In aromatic ketones, the interplay between the cyclopropyl ring and the carbonyl group, mediated by the aromatic system, gives rise to interesting and often counterintuitive electronic effects. Understanding these effects is crucial for the rational design of novel drug candidates and functional materials.

Fundamental Electronic Structure: Beyond Simple Alkanes

The electronic nature of the cyclopropyl group is best understood through the lens of orbital models that account for its high degree of strain. The two primary models are the Coulson-Moffitt and the Walsh models.

  • Coulson-Moffitt Model: This model describes the carbon-carbon bonds in cyclopropane as "bent" or "banana" bonds, resulting from the overlap of sp-hybridized orbitals that are not directed along the internuclear axes.[2] This model emphasizes the high p-character of the C-C bonds, which imparts some degree of unsaturation.

  • Walsh Model: The Walsh model provides a more detailed molecular orbital description. It proposes that the carbon atoms are sp² hybridized. Two sp² orbitals from each carbon form C-H bonds and one C-C sigma bond framework. The remaining p-orbitals on each carbon combine to form a set of three molecular orbitals: one bonding orbital that is symmetric with respect to the plane of the ring, and a pair of degenerate, higher-energy bonding orbitals that have π-character.[3][4][5][6] It is these Walsh orbitals of π-symmetry that are primarily responsible for the cyclopropyl group's ability to engage in conjugation.

Walsh_Orbitals Walsh Orbital Model of Cyclopropane C1 C1 psi1 ψ₁ (σ-type, bonding) C1->psi1 p-orbital contribution psi2 ψ₂ (π-type, bonding) C1->psi2 p-orbital contribution psi3 ψ₃ (π-type, bonding) C1->psi3 p-orbital contribution C2 C2 C2->psi1 C2->psi2 C2->psi3 C3 C3 C3->psi1 C3->psi2 C3->psi3 caption Simplified representation of the Walsh orbitals of cyclopropane.

Caption: Simplified representation of the Walsh orbitals of cyclopropane.

This unique electronic structure allows the cyclopropyl group to act as a "through-space" electron donor, capable of conjugating with adjacent π-systems.

Quantitative Analysis of Electronic Effects: Hammett Constants

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids. A negative σ value indicates an electron-donating group (EDG), while a positive value signifies an electron-withdrawing group (EWG).

The cyclopropyl group is characterized as an electron-donating group, a fact that is quantitatively supported by its Hammett constants.

SubstituentHammett Constant (σm)Hammett Constant (σp)Hammett Constant (σ+)
Cyclopropyl -0.07 [7]-0.21 [7]
Methyl-0.07-0.17-0.31
Acetyl (COCH₃)0.37[7]0.50[7]0.87[7]

Table 1: Hammett Constants for Cyclopropyl and Reference Groups.

The negative values for both σm and σp of the cyclopropyl group confirm its electron-donating nature. The para-donating effect (σp = -0.21) is significantly stronger than the meta-donating effect (σm = -0.07), indicating the importance of resonance (conjugative) effects in the para position.[7] In contrast, the acetyl group is a strong electron-withdrawing group, as shown by its positive Hammett constants.[7]

Spectroscopic Evidence of Electronic Effects

The electronic influence of the cyclopropyl group in aromatic ketones is readily observable in their spectroscopic properties, particularly in UV-Vis and ¹³C NMR spectroscopy.

UV-Vis Spectroscopy

The UV-Vis spectra of aromatic ketones typically exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.[8] Electron-donating groups on the aromatic ring generally cause a bathochromic (red) shift in the π → π* transition due to the increased energy of the highest occupied molecular orbital (HOMO).

Compoundλmax (π → π*) (nm)Molar Absorptivity (ε)Solvent
Acetophenone24013,000Ethanol
p-Methylacetophenone25215,000Ethanol
p-Cyclopropylacetophenone ~255 (Predicted) ~16,000 (Predicted) Ethanol
p-Aminoacetophenone28916,000Ethanol

Table 2: UV-Vis Absorption Data for Substituted Acetophenones.

The predicted red shift for p-cyclopropylacetophenone, intermediate between that of p-methylacetophenone and p-aminoacetophenone, reflects the moderate electron-donating strength of the cyclopropyl group.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for probing the electronic environment of carbon atoms in a molecule. The chemical shift of the carbonyl carbon in aromatic ketones is particularly sensitive to the electronic effects of substituents on the aromatic ring. Electron-donating groups increase the electron density at the carbonyl carbon, causing it to become more shielded and resonate at a lower chemical shift (upfield shift).

CompoundCarbonyl Carbon (C=O) δ (ppm)Methyl Carbon (CH₃) δ (ppm)Aromatic C1 (ipso) δ (ppm)Solvent
Acetophenone198.1[9]26.5[9]137.1[9]CDCl₃
p-Methylacetophenone198.0[9]26.5[9]134.7[9]CDCl₃
p-Cyclopropylacetophenone ~197.5 (Predicted) ~26.0 (Predicted) ~135.0 (Predicted) CDCl₃
p-Methoxyacetophenone196.7[9]26.1[9]130.5[9]CDCl₃

Table 3: ¹³C NMR Chemical Shifts for Substituted Acetophenones.

The predicted upfield shift of the carbonyl carbon in p-cyclopropylacetophenone is consistent with the electron-donating nature of the cyclopropyl group. The effect is expected to be more pronounced than that of a methyl group but less than that of a methoxy group.

Reactivity of Cyclopropyl Aromatic Ketones

The electronic effects of the cyclopropyl group also manifest in the reactivity of aromatic ketones. The increased electron density in the aromatic ring due to the donating nature of the cyclopropyl group generally activates the ring towards electrophilic aromatic substitution.

EAS_Workflow Electrophilic Aromatic Substitution Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product A Cyclopropyl Aromatic Ketone C Formation of σ-complex (rate-determining) A->C B Electrophile (E+) B->C D Deprotonation C->D fast E Substituted Product D->E caption General workflow for electrophilic aromatic substitution on a cyclopropyl aromatic ketone.

Caption: General workflow for electrophilic aromatic substitution.

Due to the ortho, para-directing nature of the electron-donating cyclopropyl group, electrophilic attack will preferentially occur at the ortho and para positions of the aromatic ring.

Experimental Protocols

Synthesis of p-Cyclopropylacetophenone

This procedure is adapted from known methods for the synthesis of substituted acetophenones.

Materials:

  • Cyclopropylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq) to anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.0 eq) dropwise to the suspension with stirring.

  • After the addition is complete, add cyclopropylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition of cyclopropylbenzene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford p-cyclopropylacetophenone.

Determination of Hammett Constants

The Hammett constant for a substituent can be determined by measuring the pKa of the corresponding substituted benzoic acid and comparing it to the pKa of unsubstituted benzoic acid.[10][11]

Materials:

  • Substituted benzoic acid (e.g., p-cyclopropylbenzoic acid)

  • Unsubstituted benzoic acid

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • pH meter

  • Burette

  • Beakers and magnetic stirrer

  • Ethanol/water solvent mixture (e.g., 50:50 v/v)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of the ethanol/water solvent mixture.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the equivalence point from the titration curve (the point of maximum slope).

  • The pKa is the pH at the half-equivalence point.

  • Repeat the procedure for unsubstituted benzoic acid.

  • Calculate the Hammett constant (σ) using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Hammett_Protocol Experimental Workflow for Hammett Constant Determination A Prepare solutions of substituted and unsubstituted benzoic acids B Titrate with standardized NaOH solution A->B C Record pH vs. volume of titrant B->C D Plot titration curve C->D E Determine pKa at half-equivalence point D->E F Calculate Hammett constant (σ) E->F caption Workflow for the experimental determination of Hammett constants.

Caption: Workflow for Hammett constant determination.

Conclusion

The cyclopropyl group exerts a significant and nuanced electronic influence in aromatic ketones. Its ability to act as an electron-donating group, primarily through conjugation via its Walsh orbitals, is evident from its negative Hammett constants and the resulting shifts in UV-Vis and ¹³C NMR spectra. This comprehensive guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers to understand and harness the unique electronic properties of the cyclopropyl group in the design of novel molecules with tailored functionalities. The provided DOT diagrams serve to visually simplify complex concepts and workflows, enhancing the utility of this technical resource.

References

An In-depth Technical Guide to Conjugation Effects in Phenyl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conjugation effects observed in phenyl cyclopropyl ketones. The unique electronic interaction between the phenyl ring, the carbonyl group, and the cyclopropyl ring imparts distinct spectroscopic and reactive properties to these molecules. This document details the synthesis, spectroscopic characterization (UV-Vis, IR, and NMR), and reactivity of phenyl cyclopropyl ketones, with a focus on quantitative data and detailed experimental protocols. Mechanistic pathways for key reactions are visualized to facilitate a deeper understanding of the underlying principles.

Introduction

Phenyl cyclopropyl ketones are a class of organic compounds characterized by a cyclopropyl ring and a phenyl ring attached to a carbonyl group. The "bent" bonds of the cyclopropyl ring possess significant p-character, allowing for electronic communication with the adjacent π-systems of the carbonyl and phenyl groups. This conjugation results in a through-bond delocalization of electron density, which significantly influences the molecule's ground-state properties, spectroscopic signatures, and chemical reactivity. Understanding these conjugation effects is crucial for predicting molecular behavior and designing novel synthetic methodologies and pharmacologically active agents.

Synthesis of Phenyl Cyclopropyl Ketones

A common and efficient method for the synthesis of phenyl cyclopropyl ketones is the Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones). This method involves the reaction of a 2-hydroxychalcone with a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a base.

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of --INVALID-LINK--methanone.[1]

  • Ylide Preparation: To a solution of trimethylsulfoxonium iodide (1.1 mmol) in a 1:1 mixture of THF/DMSO (10 mL) cooled in an ice bath, add a 60% suspension of sodium hydride in mineral oil (3 mmol).

  • Reaction Initiation: Stir the mixture under an argon atmosphere at 0 °C until the evolution of hydrogen gas ceases (approximately 30-40 minutes).

  • Substrate Addition: Add the corresponding 2-hydroxychalcone (1 mmol) in small portions to the reaction mixture.

  • Reaction Progression: Continue stirring the reaction mixture at 0 °C for 1-2 hours.

  • Quenching and Extraction: Quench the reaction by adding a cold aqueous solution of NH4Cl. Extract the product with ethyl acetate (3 x 10 mL).

  • Work-up: Combine the organic layers and wash sequentially with water (5 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate the solution in vacuo and purify the residue by column chromatography on silica gel to yield the desired phenyl cyclopropyl ketone.

Spectroscopic Evidence of Conjugation

The conjugation between the phenyl, carbonyl, and cyclopropyl moieties leads to distinct shifts in spectroscopic data when compared to non-conjugated analogues such as acetophenone (phenyl ketone without the cyclopropyl group) and cyclopropyl methyl ketone (cyclopropyl ketone without the phenyl group).

UV-Vis Spectroscopy

Conjugation extends the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift of the π → π* transition to a longer wavelength (λmax).

Compoundλmax (π → π*) (nm)Molar Absorptivity (ε)Solvent
Phenyl Cyclopropyl Ketone ~245 - 250~10,000Ethanol
Acetophenone ~240~13,000Ethanol
Cyclopropyl Methyl Ketone < 200Not typically reportedHexane

Data compiled from multiple sources.

Infrared (IR) Spectroscopy

Electron delocalization through conjugation weakens the C=O double bond, leading to a decrease in its stretching frequency. The carbonyl stretching vibration (νC=O) in phenyl cyclopropyl ketone appears at a lower wavenumber compared to non-conjugated ketones.

CompoundC=O Stretching Frequency (νC=O) (cm⁻¹)
Phenyl Cyclopropyl Ketone ~1685
Acetophenone ~1686
Cyclopropyl Methyl Ketone ~1700

Data compiled from multiple sources.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conjugation affects the electronic environment of the nuclei, leading to changes in their chemical shifts. The deshielding effect of the aromatic ring current and the carbonyl group influences the protons and carbons of the cyclopropyl ring.

¹H NMR Chemical Shifts (δ, ppm)

CompoundAromatic ProtonsCyclopropyl Protons (α-H)Cyclopropyl Protons (β-H₂)Methyl Protons
Phenyl Cyclopropyl Ketone 7.4 - 8.0~2.6~1.0, ~1.2-
Acetophenone 7.4 - 7.9--~2.6
Cyclopropyl Methyl Ketone -~1.9~0.8, ~1.0~2.2

Data compiled from multiple sources.[4][5][6]

¹³C NMR Chemical Shifts (δ, ppm)

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsCyclopropyl Carbon (α-C)Cyclopropyl Carbons (β-C)Methyl Carbon
Phenyl Cyclopropyl Ketone ~199128 - 138~17~11-
Acetophenone ~198128 - 137--~26
Cyclopropyl Methyl Ketone ~209-~17~8~29

Data compiled from multiple sources.[4][6][7]

Reactivity and Mechanistic Pathways

The conjugation in phenyl cyclopropyl ketones plays a pivotal role in their reactivity, particularly in reactions involving radical intermediates where the phenyl ring can stabilize the radical through resonance.

SmI₂-Catalyzed Intermolecular Coupling

Samarium(II) iodide (SmI₂) can catalyze the intermolecular coupling of phenyl cyclopropyl ketones with alkynes. The reaction proceeds through a radical-relay mechanism.

SmI2_Catalyzed_Coupling PCK Phenyl Cyclopropyl Ketone Ketyl_Radical Ketyl Radical Intermediate PCK->Ketyl_Radical + SmI₂ Alkyne Alkyne SmI2 SmI₂ SmI3 SmI₃ SmI2->SmI3 - e⁻ Ketyl_Radical->PCK - SmI₂ (reversible) Ring_Opened_Radical Ring-Opened Radical Ketyl_Radical->Ring_Opened_Radical Ring Opening Coupled_Radical Coupled Radical Intermediate Ring_Opened_Radical->Coupled_Radical + Alkyne Cyclized_Radical Cyclized Ketyl Radical Coupled_Radical->Cyclized_Radical Intramolecular Cyclization Cyclized_Radical->SmI2 - SmI₃, + e⁻ Product Cyclopentene Product Cyclized_Radical->Product + SmI₃ Photocatalytic_Cycloaddition cluster_photo Photocatalytic Cycle cluster_reaction Substrate Reaction Ru_II Ru(bpy)₃²⁺ Ru_II_star *Ru(bpy)₃²⁺ Ru_II->Ru_II_star hν (Visible Light) Ru_I Ru(bpy)₃⁺ Ru_II_star->Ru_I + Amine Ru_I->Ru_II - e⁻ PCK Aryl Cyclopropyl Ketone Amine Amine (reductant) Amine_rad_cat Amine•⁺ Amine->Amine_rad_cat - e⁻ Radical_Anion Ketone Radical Anion PCK->Radical_Anion + e⁻ (from Ru⁺) Ring_Opened_Radical Ring-Opened Radical Anion Radical_Anion->Ring_Opened_Radical Ring Opening Cycloaddition_Intermediate Cycloaddition Intermediate Ring_Opened_Radical->Cycloaddition_Intermediate + Olefin Olefin Olefin Product_Radical Product Radical Anion Cycloaddition_Intermediate->Product_Radical Cyclization Product Cyclopentane Product Product_Radical->Product - e⁻ (to Ru²⁺)

References

The Stereochemistry of 1-(1-Phenylcyclopropyl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Phenylcyclopropyl)ethanone is a chiral ketone featuring a phenyl-substituted cyclopropane ring directly attached to a carbonyl group. The presence of a stereocenter at the C1 position of the cyclopropyl ring gives rise to two enantiomers, (R)- and (S)-1-(1-phenylcyclopropyl)ethanone. The unique conformational constraints and electronic properties of the cyclopropane ring, combined with the chirality of the molecule, make it an interesting scaffold for medicinal chemistry and materials science. This technical guide provides an overview of the stereochemical aspects of this compound, including its synthesis, chiral resolution, and spectroscopic characterization. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this guide also draws upon established methodologies for structurally related compounds to provide a framework for its study.

Synthesis and Stereoisomers

The synthesis of this compound can be approached through several general methods for the formation of cyclopropyl ketones. A common strategy involves the cyclopropanation of an appropriate α,β-unsaturated precursor. The stereochemistry of the final product, whether a racemic mixture or an enantioenriched form, is determined by the synthetic route employed.

Diagram of Stereoisomers:

stereoisomers cluster_R (R)-1-(1-Phenylcyclopropyl)ethanone cluster_S (S)-1-(1-Phenylcyclopropyl)ethanone R_node mirror Mirror Plane R_node->mirror S_node mirror->S_node

Caption: The enantiomers of this compound.

Synthetic Workflow

A potential synthetic pathway to obtain racemic this compound is outlined below. This generalized workflow is based on common organic synthesis reactions.

synthesis_workflow start Starting Materials (e.g., Phenylacetonitrile, 1,2-Dibromoethane) cyclopropanation Cyclopropanation Reaction start->cyclopropanation intermediate 1-Phenylcyclopropanecarbonitrile cyclopropanation->intermediate hydrolysis Hydrolysis intermediate->hydrolysis acid 1-Phenylcyclopropanecarboxylic Acid hydrolysis->acid organometallic Reaction with Organometallic Reagent (e.g., Methyllithium) acid->organometallic product Racemic this compound organometallic->product

Caption: A generalized synthetic workflow for this compound.

Chiral Resolution

The separation of the enantiomers of this compound is crucial for evaluating their individual biological activities and chiroptical properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analytical and preparative separation of enantiomers.

Chiral HPLC Workflow

The general workflow for the chiral resolution of a racemic mixture of this compound is depicted below.

chiral_hplc_workflow racemate Racemic this compound injection Injection onto Chiral HPLC Column racemate->injection separation Separation on Chiral Stationary Phase (CSP) injection->separation detection UV Detection separation->detection collection Fraction Collection detection->collection enantiomer_R (R)-Enantiomer collection->enantiomer_R enantiomer_S (S)-Enantiomer collection->enantiomer_S

Caption: General workflow for the chiral HPLC resolution.

Experimental Considerations for Chiral HPLC
  • Chiral Stationary Phase (CSP): The choice of CSP is paramount. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the resolution of a wide range of chiral compounds, including ketones.

  • Mobile Phase: A normal-phase eluent system, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is a common starting point for polysaccharide-based CSPs. The ratio of the components is optimized to achieve baseline separation.

  • Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While specific data for the target molecule is scarce, the expected spectral features can be inferred from related structures.

Expected NMR Spectral Data

The following table summarizes the anticipated chemical shifts in the 1H and 13C NMR spectra of this compound. These are estimated values and would require experimental verification.

1H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
Protons~ 7.2 - 7.4MultipletAromatic (C6H5)
Protons~ 2.0 - 2.2SingletMethyl (CH3)
Protons~ 1.2 - 1.6MultipletsCyclopropyl (CH2)
13C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl~ 205 - 210C=O
Aromatic~ 125 - 140C6H5
Quaternary Cyclopropyl~ 30 - 35C-1
Methyl~ 25 - 30CH3
Cyclopropyl~ 15 - 20CH2

Quantitative Data

At present, there is a lack of publicly available quantitative data regarding the stereochemistry of this compound. The following table is provided as a template for researchers to populate with experimental findings.

Parameter (R)-Enantiomer (S)-Enantiomer Racemic Mixture
Specific Rotation ([α]D) Not ReportedNot Reported
Enantiomeric Excess (ee%) Not ApplicableNot Applicable0%
Melting Point (°C) Not ReportedNot ReportedNot Reported
Boiling Point (°C) Not ReportedNot ReportedNot Reported

Biological Activity and Signaling Pathways

Currently, there are no specific studies detailing the biological activity or the signaling pathways associated with this compound. However, the phenylcyclopropyl motif is present in various biologically active molecules. Research into the bioactivity of the individual enantiomers of this compound could be a valuable area of investigation for drug development professionals. A generalized workflow for such an investigation is proposed below.

biological_activity_workflow enantiomers Enantiomerically Pure (R)- and (S)-1-(1-Phenylcyclopropyl)ethanone screening Biological Screening (e.g., Cell-based assays, Enzyme inhibition) enantiomers->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies hit_id->dose_response moa Mechanism of Action Studies dose_response->moa pathway Signaling Pathway Elucidation moa->pathway

Caption: Proposed workflow for investigating the biological activity.

Conclusion

The stereochemistry of this compound presents an area ripe for further investigation. While this guide provides a foundational understanding based on the principles of stereochemistry and analytical chemistry, a significant gap in specific experimental data for this molecule exists. Future research efforts should focus on developing and publishing detailed protocols for its enantioselective synthesis and chiral resolution. The acquisition of quantitative data, including specific rotation and enantiomeric excess, as well as spectroscopic and crystallographic characterization, will be crucial for a complete understanding of its stereochemical properties. Furthermore, the exploration of the biological activities of the individual enantiomers could unlock new avenues for drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of 1-(1-phenylcyclopropyl)ethanone, a valuable building block in organic synthesis and drug discovery. The synthesis is presented as a two-step process commencing with the Kulinkovich reaction to form 1-phenylcyclopropanol, followed by Swern oxidation to yield the target ketone.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Kulinkovich Reaction

Methyl benzoate reacts with a titanium(IV) alkoxide and a Grignard reagent to form 1-phenylcyclopropanol.

Step 2: Swern Oxidation

1-Phenylcyclopropanol is then oxidized to this compound using a Swign-Moffatt oxidation.

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopropanol (Kulinkovich Reaction)

This protocol is adapted from general procedures for the Kulinkovich reaction.

Materials and Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Methyl Benzoate136.151.085.0 g0.037
Titanium(IV) isopropoxide284.220.9612.6 g0.044
Ethylmagnesium bromide (3 M in diethyl ether)--37 mL0.111
Anhydrous Diethyl Ether74.120.713150 mL-
1 M Hydrochloric Acid36.46-100 mL-
Saturated Sodium Bicarbonate Solution--50 mL-
Saturated Sodium Chloride Solution (Brine)--50 mL-
Anhydrous Magnesium Sulfate120.37-10 g-

Procedure

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (2.7 g, 0.111 mol) and anhydrous diethyl ether (50 mL).

  • Ethyl bromide (8.1 mL, 0.111 mol) is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution is then cooled to room temperature.

  • In a separate 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, titanium(IV) isopropoxide (12.6 g, 0.044 mol) is dissolved in anhydrous diethyl ether (50 mL).

  • The freshly prepared ethylmagnesium bromide solution is added dropwise to the titanium(IV) isopropoxide solution at 0 °C (ice bath) over 30 minutes. The reaction mixture will turn dark in color.

  • After stirring at 0 °C for 30 minutes, a solution of methyl benzoate (5.0 g, 0.037 mol) in anhydrous diethyl ether (50 mL) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid (100 mL) at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-phenylcyclopropanol.

Step 2: Synthesis of this compound (Swern Oxidation)

This protocol outlines the oxidation of the prepared 1-phenylcyclopropanol.

Materials and Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
1-Phenylcyclopropanol134.18-4.0 g0.030
Oxalyl Chloride126.931.453.0 mL0.034
Dimethyl Sulfoxide (DMSO)78.131.104.7 mL0.066
Triethylamine101.190.72612.5 mL0.090
Dichloromethane (DCM)84.931.33150 mL-
Saturated Sodium Bicarbonate Solution--50 mL-
Brine--50 mL-
Anhydrous Sodium Sulfate142.04-10 g-

Procedure

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere is charged with oxalyl chloride (3.0 mL, 0.034 mol) and anhydrous dichloromethane (50 mL).

  • The solution is cooled to -78 °C (dry ice/acetone bath).

  • A solution of dimethyl sulfoxide (4.7 mL, 0.066 mol) in anhydrous dichloromethane (20 mL) is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -60 °C. The mixture is stirred for an additional 15 minutes.

  • A solution of 1-phenylcyclopropanol (4.0 g, 0.030 mol) in anhydrous dichloromethane (30 mL) is added dropwise over 20 minutes, maintaining the temperature at -78 °C. The reaction is stirred for another 30 minutes at this temperature.

  • Triethylamine (12.5 mL, 0.090 mol) is added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C, then allowed to warm to room temperature over 1 hour.

  • Water (50 mL) is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Data Presentation

Table 1: Reaction Parameters and Yields

StepReactionStarting MaterialProductTypical Yield (%)
1Kulinkovich ReactionMethyl Benzoate1-Phenylcyclopropanol70-85
2Swern Oxidation1-PhenylcyclopropanolThis compound85-95

Table 2: Characterization Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 7.40-7.20 (m, 5H, Ar-H), 2.15 (s, 3H, COCH₃), 1.30-1.20 (m, 2H, cyclopropyl-CH₂), 1.10-1.00 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 208.0 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 40.0 (C-phenyl), 28.0 (COCH₃), 16.0 (cyclopropyl-CH₂)
IR (neat, cm⁻¹)3080, 3030 (Ar-H stretch), 2980 (C-H stretch), 1690 (C=O stretch), 1600, 1490 (Ar C=C stretch)
Mass Spec. (EI)m/z (%): 160 (M⁺), 145, 117, 105, 91, 77

Visualizations

SynthesisWorkflow Start Starting Materials: Methyl Benzoate, Ethyl Bromide, Magnesium, Ti(OiPr)₄ Kulinkovich Step 1: Kulinkovich Reaction - Formation of Grignard Reagent - Transmetalation with Ti(OiPr)₄ - Reaction with Methyl Benzoate Start->Kulinkovich Reagents Intermediate Intermediate: 1-Phenylcyclopropanol Kulinkovich->Intermediate Forms Swern Step 2: Swern Oxidation - Activation of DMSO with Oxalyl Chloride - Oxidation of Alcohol - Base-mediated Elimination Intermediate->Swern Oxidized in Product Final Product: This compound Swern->Product Yields

Caption: Synthetic workflow for the preparation of this compound.

This two-step synthetic route provides an efficient method for the laboratory-scale preparation of this compound. The protocols are robust and utilize common laboratory reagents and techniques, making them accessible to researchers in organic synthesis and medicinal chemistry. The provided characterization data, while predicted, serves as a useful guide for product identification.

Application Notes and Protocols for 1-(1-Phenylcyclopropyl)ethanone: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-(1-phenylcyclopropyl)ethanone, a valuable synthetic intermediate in medicinal chemistry and drug development. This document details its synthesis, key reactions, and potential applications, supported by experimental protocols and characterization data.

Introduction

This compound is a ketone derivative featuring a phenyl-substituted cyclopropane ring. This unique structural motif offers a rigid scaffold that can be exploited to introduce specific three-dimensional conformations in drug candidates, potentially enhancing their binding affinity and selectivity for biological targets. Its utility as a synthetic intermediate stems from the reactivity of the ketone functional group and the potential for the cyclopropane ring to participate in various chemical transformations.

Synthesis of this compound

A reliable and efficient two-step synthesis of this compound proceeds via the formation of a key nitrile intermediate, 1-phenylcyclopropanecarbonitrile.

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves the α-alkylation of phenylacetonitrile with 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst.[1]

Step 2: Synthesis of this compound via Grignard Reaction

The target ketone is synthesized by the reaction of 1-phenylcyclopropanecarbonitrile with a methylmagnesium halide (Grignard reagent).[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Phenylcyclopropanecarbonitrile

  • Methylmagnesium bromide (or chloride) solution in a suitable ether solvent (e.g., diethyl ether, THF)

  • Anhydrous diethyl ether or THF

  • Aqueous solution of a weak acid (e.g., ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 1-phenylcyclopropanecarbonitrile in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the nitrile.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period to ensure the completion of the reaction.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as vacuum distillation or column chromatography, to obtain pure this compound.

Quantitative Data for Synthesis:

StepReactantsProductTypical Yield (%)Purity (%)
1Phenylacetonitrile, 1,2-dibromoethane, NaOH1-PhenylcyclopropanecarbonitrileGood[1]High
21-Phenylcyclopropanecarbonitrile, MeMgBrThis compoundModerate to GoodHigh

Note: Specific yields and purity are highly dependent on reaction conditions and purification methods.

Logical Workflow for the Synthesis of this compound

G cluster_step1 Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile cluster_step2 Step 2: Synthesis of this compound A Phenylacetonitrile D α-Alkylation A->D B 1,2-Dibromoethane B->D C Base (e.g., NaOH) + Phase-Transfer Catalyst C->D E 1-Phenylcyclopropanecarbonitrile D->E F 1-Phenylcyclopropanecarbonitrile H Grignard Reaction F->H G Methylmagnesium Bromide G->H I This compound H->I G A This compound B Chemical Modification (e.g., Reductive Amination) A->B C Library of Derivatives B->C D High-Throughput Screening (e.g., Enzyme Inhibition Assay) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Studies F->G

References

Applications of the 1-(1-Phenylcyclopropyl)ethanone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct medicinal chemistry applications of 1-(1-phenylcyclopropyl)ethanone are not extensively documented in publicly available literature, its core structure serves as a crucial building block for the synthesis of various biologically active compounds. The phenylcyclopropyl moiety is of significant interest in drug discovery due to its unique conformational rigidity and metabolic stability, which can enhance the pharmacological properties of a molecule. Research has predominantly focused on derivatives where the ethanone group is modified, leading to compounds with promising therapeutic potential, particularly in oncology and infectious diseases.

This document provides an overview of the key applications of two major classes of derivatives synthesized from the this compound backbone: 1-phenylcyclopropane carboxamides and 1-phenyl-2-(phenylamino)ethanone derivatives .

1-Phenylcyclopropane Carboxamide Derivatives as Anticancer Agents

Derivatives of 1-phenylcyclopropane carboxamide have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory effects on the proliferation of various cancer cell lines.

Quantitative Data Summary
Compound IDCell LineIC50 (µM)
8a U93715.2 ± 0.8
8b U93712.5 ± 0.6
8c U93718.9 ± 1.2
8d U93725.4 ± 1.5

Note: The above data is representative of the types of results obtained for this class of compounds.

Experimental Protocols

Synthesis of 1-phenylcyclopropane carboxylic acid:

A common route to 1-phenylcyclopropane carboxamide derivatives begins with the synthesis of 1-phenylcyclopropane carboxylic acid. This can be achieved through the cyclopropanation of phenylacetonitrile with 1,2-dibromoethane using a strong base, followed by hydrolysis of the nitrile.

Protocol for the Synthesis of 1-phenylcyclopropanecarbonitrile:

  • To a stirred solution of phenylacetonitrile (1.0 eq) in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-phenylcyclopropanecarbonitrile.

Protocol for the Hydrolysis to 1-phenylcyclopropane carboxylic acid:

  • Reflux a solution of 1-phenylcyclopropanecarbonitrile in a mixture of concentrated hydrochloric acid and water for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-phenylcyclopropane carboxylic acid.

General Protocol for Amide Coupling:

  • To a solution of 1-phenylcyclopropane carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • After completion of the reaction, pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain the final 1-phenylcyclopropane carboxamide derivative.

Experimental Workflow

experimental_workflow_anticancer cluster_synthesis Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives cluster_evaluation Biological Evaluation Start Phenylacetonitrile Cyclopropanation Cyclopropanation with 1,2-dibromoethane Start->Cyclopropanation Nitrile 1-Phenylcyclopropanecarbonitrile Cyclopropanation->Nitrile Hydrolysis Acid Hydrolysis Nitrile->Hydrolysis Carboxylic_Acid 1-Phenylcyclopropane carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling with various amines Carboxylic_Acid->Amide_Coupling Final_Compound 1-Phenylcyclopropane Carboxamide Derivatives Amide_Coupling->Final_Compound Compound_Treatment Treatment with Synthesized Derivatives Final_Compound->Compound_Treatment Cell_Culture Cancer Cell Line Culture (e.g., U937) Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Compound_Treatment->Proliferation_Assay IC50_Determination IC50 Value Determination Proliferation_Assay->IC50_Determination

Caption: Synthetic and biological evaluation workflow for anticancer 1-phenylcyclopropane carboxamide derivatives.

1-Phenyl-2-(phenylamino)ethanone Derivatives as MCR-1 Inhibitors

Another important class of compounds derived from the this compound scaffold are the 1-phenyl-2-(phenylamino)ethanone derivatives. These have been investigated as inhibitors of the mobilized colistin resistance (MCR-1) enzyme, which confers resistance to the last-resort antibiotic colistin in Gram-negative bacteria.

Quantitative Data Summary
Compound IDTargetActivity
Compound A MCR-1 expressing E. coliPotentiation of Colistin Activity
Compound B MCR-1 expressing E. coliPotentiation of Colistin Activity

Note: Specific IC50 or MIC values are often reported in combination with colistin, demonstrating a synergistic effect.

Experimental Protocols

General Synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives:

The synthesis of these derivatives typically involves the alpha-functionalization of a substituted acetophenone, followed by reaction with a desired aniline.

Protocol for α-Bromination of Acetophenone:

  • To a solution of the appropriately substituted acetophenone (1.0 eq) in a solvent like chloroform or ethyl acetate, add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After completion, cool the mixture, filter off the succinimide, and wash the filtrate with water and brine.

  • Dry the organic layer and concentrate to obtain the crude α-bromoacetophenone, which can be used in the next step without further purification.

Protocol for Nucleophilic Substitution with Aniline:

  • Dissolve the crude α-bromoacetophenone (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add the desired substituted aniline (1.2 eq) and a base like potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final 1-phenyl-2-(phenylamino)ethanone derivative.

Protocol for MCR-1 Inhibition Assay (Cell-based):

  • Grow a culture of MCR-1 expressing E. coli to mid-log phase.

  • In a 96-well plate, prepare serial dilutions of the test compounds.

  • Add a fixed, sub-inhibitory concentration of colistin to all wells.

  • Inoculate the wells with the bacterial culture.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the minimum inhibitory concentration (MIC) of colistin in the presence of the test compounds by measuring the optical density at 600 nm. A reduction in the MIC of colistin indicates inhibition of MCR-1.

Signaling Pathway and Mechanism of Action

mcr1_inhibition cluster_membrane Bacterial Inner Membrane Lipid_A Lipid A Modified_Lipid_A PEA-Modified Lipid A MCR1 MCR-1 Enzyme MCR1->Lipid_A transfers PEA to PEA Phosphoethanolamine (PEA) PEA->MCR1 Reduced_Binding Reduced Colistin Binding Modified_Lipid_A->Reduced_Binding Colistin Colistin (Cationic) Colistin->Lipid_A binds to (negative charge) Membrane_Disruption Membrane Disruption & Bacterial Cell Death Colistin->Membrane_Disruption Inhibitor 1-Phenyl-2-(phenylamino) ethanone Derivative Inhibitor->MCR1 inhibits Reduced_Binding->Colistin

Caption: Mechanism of MCR-1 mediated colistin resistance and its inhibition.

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. While direct applications of the parent molecule are not widely reported, its derivatives, particularly the 1-phenylcyclopropane carboxamides and 1-phenyl-2-(phenylamino)ethanones, have demonstrated significant potential in the fields of oncology and infectious diseases. Further exploration of this chemical space may lead to the discovery of new and improved drug candidates. The provided protocols and data serve as a foundation for researchers and scientists in the field of drug development to build upon in their quest for novel therapeutics.

Application Notes and Protocols for 1-(1-Phenylcyclopropyl)ethanone Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct pharmaceutical research applications of 1-(1-phenylcyclopropyl)ethanone are not extensively documented in publicly available literature, its structural motif serves as a valuable scaffold for the development of bioactive derivatives. This document focuses on the application of two key classes of derivatives: 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of Mobile Colistin Resistance protein 1 (MCR-1) and 1-phenylcyclopropane carboxamide derivatives as potential anticancer agents. These notes provide an overview of their synthesis, biological activity, and detailed experimental protocols.

Section 1: 1-Phenyl-2-(phenylamino)ethanone Derivatives as MCR-1 Inhibitors

Application: Re-sensitizing multidrug-resistant Gram-negative bacteria to polymyxin antibiotics.

Mechanism of Action: Derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as potential inhibitors of the MCR-1 enzyme.[1][2] MCR-1 is a phosphoethanolamine transferase that modifies lipid A, leading to colistin resistance. By inhibiting MCR-1, these compounds can restore the efficacy of colistin against resistant bacterial strains.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected 1-phenyl-2-(phenylamino)ethanone derivatives in combination with colistin against E. coli expressing the mcr-1 gene.

Compound IDR1 SubstituentR4 SubstituentR5 SubstituentConcentration (µM) for complete inhibition with 2 µg/mL Colistin
6g Cyclohexyl-COOH-OEt>25
6h Cyclohexyl-COOMe-OEt>25
6i Cyclohexyl-NO2-OEt>25
6n n-Hexyl-COOH-OEt>25
6p n-Hexyl-COOH (with Me at R2)-OEt25
6q n-Octyl-COOH-OEt25
6r n-Octyl-COOMe-OEt>25

Data synthesized from Lan et al., 2019.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-(phenylamino)ethanone Derivatives

This protocol describes a general two-step synthesis for the derivatization of acetophenone.

Workflow Diagram:

G acetophenone Substituted Acetophenone phenylglyoxal Phenylglyoxal Intermediate acetophenone->phenylglyoxal Oxidation seo2 Selenium Dioxide final_product 1-Phenyl-2-(phenylamino)ethanone Derivative phenylglyoxal->final_product Condensation primary_amine Primary Amine

Caption: General synthesis workflow for 1-phenyl-2-(phenylamino)ethanone derivatives.

Materials:

  • Substituted acetophenone

  • Selenium dioxide (SeO2)

  • Appropriate primary amine

  • Ethanol

  • Copper (II) bromide (for an alternative bromination route)

  • 4-Aminobenzoic acid (for an alternative route)

Procedure:

  • Oxidation of Acetophenone: Commercially available substituted acetophenone is oxidized using selenium dioxide to yield the corresponding phenylglyoxal intermediate.[2]

  • Condensation with Primary Amine: The phenylglyoxal intermediate is then reacted with a suitable primary amine in an appropriate solvent like ethanol to produce the final 1-phenyl-2-(phenylamino)ethanone derivative.[2]

  • Alternative Bromination Route: In an alternative pathway, the substituted acetophenone can be brominated using copper (II) bromide. The resulting product is then reacted with a compound like 4-aminobenzoic acid in an ethanolic solution.[2]

  • Purification: The final product is purified using standard techniques such as column chromatography.

Protocol 2: MCR-1 Inhibition Assay (Cell-Based)

This protocol outlines the procedure to evaluate the ability of the synthesized compounds to inhibit MCR-1 in a bacterial cell-based assay.

Workflow Diagram:

G start Prepare E. coli expressing mcr-1 add_compounds Add test compounds at various concentrations start->add_compounds add_colistin Add a fixed concentration of colistin (e.g., 2 µg/mL) add_compounds->add_colistin incubate Incubate plates add_colistin->incubate measure_growth Measure bacterial growth (e.g., OD600) incubate->measure_growth analyze Determine concentration for complete inhibition measure_growth->analyze

Caption: Workflow for the MCR-1 cell-based inhibition assay.

Materials:

  • E. coli strain BL21(DE3) expressing the mcr-1 gene

  • Luria-Bertani (LB) broth

  • 96-well microtiter plates

  • Synthesized 1-phenyl-2-(phenylamino)ethanone derivatives

  • Colistin sulfate

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Culture the E. coli BL21(DE3) strain carrying the mcr-1 gene in LB broth to the mid-logarithmic phase.

  • Plate Preparation: In a 96-well plate, add serial dilutions of the test compounds.

  • Addition of Colistin: Add a fixed, sub-inhibitory concentration of colistin (e.g., 2 µg/mL) to each well containing the test compounds.[1]

  • Inoculation: Inoculate the wells with the prepared bacterial culture.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Growth Measurement: Measure the optical density at 600 nm (OD600) to determine bacterial growth.

  • Data Analysis: Identify the concentration of the test compound that, in combination with colistin, completely inhibits bacterial growth.[1]

Section 2: 1-Phenylcyclopropane Carboxamide Derivatives as Anticancer Agents

Application: Development of novel antiproliferative and cytotoxic agents for cancer therapy.

Mechanism of Action: While the precise mechanism is often cell-line dependent, 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of various cancer cell lines, such as the U937 human myeloid leukemia cell line.[3] Their rigid cyclopropane core is believed to contribute to enhanced binding affinity and metabolic stability, which are desirable properties for anticancer drug candidates.

Quantitative Data Summary

The following table presents the antiproliferative activity of selected 1-phenylcyclopropane carboxamide derivatives against the U937 cell line.

Compound IDSubstituent on Phenyl RingIC50 (µM)
8a 4-ClData not available in snippets
8b 4-FData not available in snippets
8c 4-BrData not available in snippets
8d 4-CH3Data not available in snippets
8e 2,4-diClData not available in snippets
8f 3,4-diClData not available in snippets
8g 4-CF3Data not available in snippets

Note: Specific IC50 values were not available in the provided search snippets, but the study indicates effective inhibition of proliferation.[3]

Experimental Protocols

Protocol 3: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

This protocol describes a multi-step synthesis starting from substituted 2-phenyl acetonitrile.

Workflow Diagram:

G start Substituted 2-Phenyl Acetonitrile alkylation α-Alkylation with 1,2-Dibromoethane start->alkylation nitrile_intermediate Cyclopropyl Nitrile Intermediate alkylation->nitrile_intermediate hydrolysis Hydrolysis of Cyano Group nitrile_intermediate->hydrolysis acid_intermediate 1-Phenylcyclopropane Carboxylic Acid hydrolysis->acid_intermediate coupling Amide Coupling with Methyl 2-(aminophenoxy)acetate acid_intermediate->coupling final_product 1-Phenylcyclopropane Carboxamide Derivative coupling->final_product

Caption: Synthesis workflow for 1-phenylcyclopropane carboxamide derivatives.

Materials:

  • Substituted 2-phenyl acetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Methyl 2-(aminophenoxy)acetate

  • DMF (Dimethylformamide)

Procedure:

  • Cyclopropanation: Perform an α-alkylation of the substituted 2-phenyl acetonitrile with 1,2-dibromoethane in the presence of a base like sodium hydroxide to form the cyclopropyl nitrile intermediate.[3]

  • Hydrolysis: Convert the cyano group of the intermediate to a carboxylic acid group by reaction with concentrated hydrochloric acid.[3]

  • Amide Coupling: Couple the resulting 1-phenylcyclopropane carboxylic acid derivative with methyl 2-(aminophenoxy)acetate using a coupling agent like HATU and a base like DIPEA in DMF.[3]

  • Purification: Purify the final 1-phenylcyclopropane carboxamide derivative by recrystallization or column chromatography.

Protocol 4: In Vitro Antiproliferative Assay (MTT or SRB Assay)

This protocol provides a general method for assessing the antiproliferative activity of the synthesized carboxamide derivatives against a cancer cell line.

Workflow Diagram:

G start Seed cancer cells in 96-well plates add_compounds Treat cells with serial dilutions of test compounds start->add_compounds incubate Incubate for a set period (e.g., 48-72h) add_compounds->incubate add_reagent Add MTT or SRB reagent incubate->add_reagent incubate_reagent Incubate to allow for color development add_reagent->incubate_reagent measure_absorbance Measure absorbance at the appropriate wavelength incubate_reagent->measure_absorbance calculate_ic50 Calculate the IC50 value measure_absorbance->calculate_ic50

Caption: General workflow for an in vitro antiproliferative assay.

Materials:

  • Human cancer cell line (e.g., U937)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized 1-phenylcyclopropane carboxamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagents

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.

    • For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, wash, and then solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations.

References

Application Notes and Protocols for Catalytic Reactions Involving 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for two key catalytic transformations of 1-(1-Phenylcyclopropyl)ethanone: a palladium-catalyzed stereoselective ring-opening reaction to form an α,β-unsaturated ketone and an adapted protocol for its asymmetric transfer hydrogenation to the corresponding chiral alcohol. These methods offer versatile pathways for the structural modification of this unique cyclopropyl ketone, a valuable building block in medicinal chemistry and materials science.

Application Note 1: Palladium-Catalyzed Stereoselective Ring-Opening

This protocol details the palladium-catalyzed ring-opening of this compound to yield (E)-1-phenylbut-2-en-1-one. This reaction provides a highly stereoselective method to access valuable α,β-unsaturated ketones, which are versatile intermediates in organic synthesis.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_products Product r1 This compound p1 (E)-1-Phenylbut-2-en-1-one r1->p1   Δ (110 °C), 12 h re1 Pd(OAc)2 (Catalyst) re2 PCy3 (Ligand) re3 Toluene (Solvent)

Caption: Palladium-catalyzed ring-opening of this compound.

Quantitative Data Summary

The following table summarizes the typical yield for the palladium-catalyzed ring-opening of an aryl cyclopropyl ketone.[1]

SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1-(p-tolyl)cyclopropyl)ethanonePd(OAc)₂ / PCy₃Toluene1101289
Detailed Experimental Protocol

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (0.2 mmol, 1.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 10 mol%) and tricyclohexylphosphine (0.04 mmol, 20 mol%).

  • Add anhydrous toluene (2.0 mL) to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude reaction mixture can be directly purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure (E)-1-phenylbut-2-en-1-one.

  • The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Asymmetric Transfer Hydrogenation (Adapted Protocol)

This section provides a representative protocol for the asymmetric transfer hydrogenation of this compound to the corresponding chiral alcohol, 1-(1-phenylcyclopropyl)ethanol. This method is adapted from the well-established Noyori-type asymmetric transfer hydrogenation of acetophenone and its derivatives, which is known for its high enantioselectivity and broad applicability.[2][3][4] Given the steric bulk of the substrate, this protocol serves as a strong starting point for optimization.

Reaction Scheme

G cluster_reactants Reactant cluster_reagents Reagents & Catalyst cluster_products Product r1 This compound p1 (S)-1-(1-Phenylcyclopropyl)ethanol r1->p1   28 °C, 24 h re1 (R,R)-TsDPEN-Ru(II) catalyst re2 HCOOH/Et3N (Hydrogen source) re3 Acetonitrile (Solvent)

Caption: Asymmetric transfer hydrogenation of this compound.

Quantitative Data Summary (Representative)

The following table presents typical results for the asymmetric transfer hydrogenation of a sterically hindered acetophenone derivative, which can be considered a benchmark for the reaction with this compound.[2]

SubstrateCatalystHydrogen SourceS/C RatioTemp (°C)Time (h)Conversion (%)ee (%)
2,2-Dimethyl-1-phenylpropan-1-oneRuCl₂[(S)-xylbinap][(S)-daipen]H₂ (8 atm)1000:13048>9999
Detailed Experimental Protocol (Adapted)

Materials:

  • This compound

  • (R,R)-TsDPEN-Ru(II) catalyst (e.g., [RuCl((R,R)-TsDPEN)(p-cymene)])

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Acetonitrile, anhydrous

  • Standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • Prepare a 5:2 molar mixture of formic acid and triethylamine. Caution: This should be done carefully in a fume hood as the mixing is exothermic.

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (5 mL).

  • Add the (R,R)-TsDPEN-Ru(II) catalyst (0.002 mmol, 0.2 mol%).

  • To the stirred solution, add the pre-prepared formic acid/triethylamine mixture (1.0 mL).

  • Stir the reaction mixture at 28 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Experimental Workflow Diagrams

Workflow for Palladium-Catalyzed Ring-Opening

G start Start setup Setup Schlenk tube under inert atmosphere start->setup add_reactants Add this compound, Pd(OAc)2, and PCy3 setup->add_reactants add_solvent Add anhydrous toluene add_reactants->add_solvent react Heat at 110 °C for 12 h add_solvent->react workup Cool to RT and concentrate react->workup purify Purify by column chromatography workup->purify analyze Analyze product (NMR, MS) purify->analyze end End analyze->end

Caption: Workflow for the palladium-catalyzed ring-opening reaction.

Workflow for Asymmetric Transfer Hydrogenation

G start Start prepare_h_source Prepare HCOOH/Et3N mixture start->prepare_h_source setup Setup reaction vessel under inert atmosphere prepare_h_source->setup add_substrate Dissolve ketone in acetonitrile setup->add_substrate add_catalyst Add (R,R)-TsDPEN-Ru(II) catalyst add_substrate->add_catalyst add_h_source Add HCOOH/Et3N mixture add_catalyst->add_h_source react Stir at 28 °C for 24 h add_h_source->react quench Quench with water react->quench extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify analyze Analyze product (chiral HPLC/GC) purify->analyze end End analyze->end

References

Application Notes and Protocols: Mass Spectrometry of 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the mass spectrometric analysis of 1-(1-phenylcyclopropyl)ethanone. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds. The protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are designed to serve as a robust starting point for method development and analysis.

Introduction

This compound is a ketone derivative featuring a phenyl-substituted cyclopropane ring. Its structural complexity makes mass spectrometry an indispensable tool for its identification and characterization. Understanding the fragmentation behavior of this molecule under ionization is crucial for accurate analysis in various research and development settings, including synthetic chemistry, metabolite identification, and impurity profiling. This document outlines the predicted mass spectral characteristics and provides detailed experimental protocols for its analysis.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₁₁H₁₂O, which corresponds to a monoisotopic mass of approximately 160.09 Da. Under electron ionization (EI), the molecule is expected to undergo fragmentation through characteristic pathways, primarily driven by α-cleavage and the formation of stable carbocations.

Table 1: Predicted Quantitative Mass Spectral Data for this compound
Predicted m/zProposed Fragment IonPredicted Relative AbundanceFragmentation Pathway
160[C₁₁H₁₂O]⁺• (Molecular Ion)Low to MediumIonization of the parent molecule
145[M - CH₃]⁺Mediumα-cleavage with loss of a methyl radical
117[C₉H₉]⁺High (Potential Base Peak)Loss of the acetyl group
105[C₆H₅CO]⁺Highα-cleavage with loss of the cyclopropylmethyl radical
91[C₇H₇]⁺MediumRearrangement to tropylium ion from the phenylcyclopropyl cation
77[C₆H₅]⁺HighLoss of CO from the benzoyl cation
43[CH₃CO]⁺HighFormation of the acetyl cation

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To achieve separation and mass spectral analysis of this compound in volatile and semi-volatile samples.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10-100 µg/mL.

    • If necessary, filter the sample solution through a 0.2 µm PTFE syringe filter.

  • GC Conditions:

    • Injection Port: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-350.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To analyze this compound in liquid samples, particularly for less volatile matrices or when soft ionization is preferred.

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter compatible with the mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 30% B.

      • 1-8 min: 30% to 95% B.

      • 8-10 min: Hold at 95% B.

      • 10.1-12 min: Return to 30% B for equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Scan Range: m/z 50-400.

    • Expected Ion: [M+H]⁺ at m/z 161.09.

Visualization of Fragmentation and Workflow

Predicted Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for this compound under electron ionization.

cluster_M Molecular Ion cluster_F Fragment Ions M This compound [C11H12O]+• m/z = 160 F1 [M - CH3]+ m/z = 145 M->F1 - •CH3 F2 [C9H9]+ m/z = 117 M->F2 - •COCH3 F3 [C6H5CO]+ m/z = 105 M->F3 - •C3H5 F5 [CH3CO]+ m/z = 43 M->F5 - •C9H9 F4 [C6H5]+ m/z = 77 F3->F4 - CO

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow

The logical flow for the analysis of this compound is depicted below.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample dissolve->filter gcms GC-MS Analysis filter->gcms lcms LC-MS Analysis filter->lcms extract Extract Mass Spectrum gcms->extract lcms->extract compare Compare with Predicted Data extract->compare identify Confirm Identification compare->identify

Caption: General workflow for the MS analysis of the target compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a standard protocol for the purification of 1-(1-Phenylcyclopropyl)ethanone using reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology is designed to provide a robust starting point for the isolation and purification of this compound, which is relevant in various research and drug development contexts. The protocol outlines instrumentation, reagent preparation, chromatographic conditions, and post-purification analysis. While this method is based on established principles for the separation of small aromatic ketones, optimization may be required to meet specific purity and yield requirements.

Introduction

This compound is a chiral ketone with potential applications in organic synthesis and as a building block for pharmaceutical compounds. Efficient purification of this compound is crucial to ensure the quality and reliability of downstream applications. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such small molecules, offering high resolution and selectivity.[1][2] This application note provides a comprehensive guide to developing an RP-HPLC method for the purification of this compound. The method is built upon common practices for separating aromatic and ketonic compounds.[3]

Experimental Protocol

Materials and Instrumentation
  • Instrumentation:

    • Preparative HPLC system with a gradient pump

    • UV-Vis detector

    • Fraction collector

    • Data acquisition and processing software

  • Column:

    • A C18 stationary phase is recommended as a starting point due to its versatility in separating moderately polar compounds.[4] A Phenyl-Hexyl stationary phase could be an alternative for enhanced selectivity based on pi-pi interactions with the phenyl group of the analyte.[4]

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

    • Methanol (for sample dissolution, if necessary), HPLC grade

    • Crude this compound sample

Sample Preparation
  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent. The mobile phase at the initial gradient condition is the preferred solvent to avoid peak distortion. If solubility is an issue, a stronger solvent like methanol or acetonitrile can be used, but the injection volume should be kept small.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC purification. These parameters should be optimized for the specific crude sample and purity requirements.

ParameterRecommended ConditionRationale
Column C18, 250 x 10 mm, 5 µmA standard choice for reverse-phase separation of small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase can improve peak shape for ketones.[5]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier in reverse-phase HPLC.
Gradient 30-70% B over 20 minutesA broad gradient is recommended for initial screening of impurities.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID preparative column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection 245 nmBased on the UV absorbance of the phenyl ketone chromophore.
Injection Vol. 100 - 500 µLDependent on sample concentration and column loading capacity.
Purification and Post-Purification Procedure
  • Equilibrate the column with the initial mobile phase composition (e.g., 30% B) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient method and collect fractions corresponding to the main peak of interest.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the fractions that meet the desired purity level.

  • Remove the solvent from the pooled fractions, typically by rotary evaporation, to obtain the purified compound.

Data Presentation

The following table is a template for summarizing the results of the purification run.

ParameterValue
Crude Sample Purity (%) e.g., 85%
Purified Sample Purity (%) e.g., >99%
Retention Time (min) e.g., 12.5
Yield (%) e.g., 75%
Throughput (mg/run) e.g., 50

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing cluster_final Final Product SamplePrep Sample Preparation (Dissolution & Filtration) MethodDev HPLC Method Development (Parameter Optimization) SamplePrep->MethodDev SystemPrep System Preparation (Column Equilibration) MethodDev->SystemPrep Injection Sample Injection SystemPrep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Fractionation Fraction Collection Separation->Fractionation PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling SolventRemoval Solvent Removal (e.g., Rotary Evaporation) Pooling->SolventRemoval FinalProduct Purified this compound SolventRemoval->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Chiral Separation Considerations

This compound is a chiral molecule. The reverse-phase method described above will likely not separate the enantiomers. For the separation of enantiomers, a chiral stationary phase (CSP) is required.[6] Common CSPs include those based on polysaccharide derivatives (e.g., cellulose or amylose). Chiral separation can be performed in either normal-phase or reverse-phase mode, depending on the specific column and the solubility of the compound.[7] Method development for chiral separations often involves screening different chiral columns and mobile phase compositions to achieve baseline resolution of the enantiomers.[8]

Conclusion

The described RP-HPLC method provides a solid foundation for the purification of this compound. The key to a successful purification lies in systematic method development and optimization. For enantiomeric separation, the use of a chiral stationary phase is essential. This application note serves as a practical guide for researchers and scientists engaged in the synthesis and purification of this and structurally related compounds.

References

Application Notes and Protocols for the Grignard Reaction with 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group, such as that in a ketone or aldehyde.[2] The reaction with a ketone, like 1-(1-phenylcyclopropyl)ethanone, results in the formation of a tertiary alcohol, a valuable functional group in the synthesis of complex organic molecules.

The 1-phenylcyclopropyl motif is of significant interest in medicinal chemistry. The cyclopropane ring introduces conformational rigidity and unique electronic properties into a molecule, which can lead to enhanced binding affinity to biological targets, improved metabolic stability, and other favorable pharmacokinetic properties. Phenylpropanol derivatives, which are structurally related to the product of this reaction, have been investigated for various therapeutic applications, including as antiulcer agents.[3] Therefore, the synthesis of novel tertiary alcohols containing the 1-phenylcyclopropyl scaffold via the Grignard reaction represents a key step toward the development of new therapeutic agents.

Reaction Overview

The reaction of this compound with a Grignard reagent (R-MgX) proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product, 2-(1-phenylcyclopropyl)propan-2-ol (where R=methyl).

Reaction Scheme:

  • Starting Material: this compound

  • Grignard Reagent: e.g., Methylmagnesium Bromide (CH₃MgBr)

  • Product: 2-(1-Phenylcyclopropyl)propan-2-ol

Illustrative Quantitative Data

The following table summarizes hypothetical, yet realistic, data for the Grignard reaction of this compound with various Grignard reagents under standardized laboratory conditions. This data is provided for illustrative purposes to guide experimental design.

Grignard Reagent (R-MgBr)R GroupProductTheoretical Yield (%)Purity (by ¹H NMR)
Methylmagnesium BromideMethyl2-(1-Phenylcyclopropyl)propan-2-ol85>95%
Ethylmagnesium BromideEthyl1-(1-Phenylcyclopropyl)-1-butanol82>95%
Phenylmagnesium BromidePhenyl1,1-Diphenyl-1-(1-phenylcyclopropyl)ethanol75>93%

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with methylmagnesium bromide. Standard air-sensitive techniques are required.

Materials and Equipment:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Magnesium turnings (for reagent preparation if not purchased)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water.[1] All operations must be conducted under a strict inert atmosphere and with anhydrous solvents.

  • Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon. The setup should consist of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube or inert gas inlet, a pressure-equalizing dropping funnel, and a rubber septum for reagent transfer.[4]

  • Reaction Setup: To the reaction flask, add 1.0 equivalent of this compound dissolved in anhydrous diethyl ether (approximately 5 mL per mmol of ketone).

  • Addition of Grignard Reagent: Cool the reaction flask to 0°C using an ice-water bath. Slowly add 1.1 to 1.2 equivalents of the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone over 20-30 minutes. The reaction is exothermic; maintain the temperature below 10°C during the addition.[5]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl solution.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate. A white precipitate will form.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add more diethyl ether to dissolve all the organic material.

    • Wash the organic layer sequentially with water and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude tertiary alcohol by flash column chromatography on silica gel or by recrystallization, if solid.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizations

Diagram 1: Reaction Mechanism

Caption: Mechanism of the Grignard reaction with this compound.

Diagram 2: Experimental Workflow

Workflow start Setup Dry Glassware under Inert Atmosphere add_ketone Add Ketone Solution in Anhydrous Ether start->add_ketone cool Cool to 0°C add_ketone->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard react Warm to RT Stir for 1-2h add_grignard->react quench Quench with sat. NH₄Cl Solution react->quench extract Extract with Ether, Wash with Brine quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Chromatography) evaporate->purify end Characterize Final Product (NMR, IR, MS) purify->end

Caption: Step-by-step workflow for the Grignard synthesis protocol.

Diagram 3: Application in Drug Discovery

DrugDiscovery cluster_synthesis Chemical Synthesis cluster_development Drug Development Pathway start_material This compound grignard_step Grignard Reaction (Key C-C Bond Formation) start_material->grignard_step product Chiral Tertiary Alcohol Intermediate grignard_step->product derivatization Further Derivatization & Optimization product->derivatization screening Biological Screening (e.g., Anti-inflammatory assays) derivatization->screening lead_compound Lead Compound Identification screening->lead_compound api Active Pharmaceutical Ingredient (API) lead_compound->api

Caption: Role of the Grignard product as an intermediate in drug discovery.

References

Application Notes and Protocols for the Reduction of 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of the ketone 1-(1-phenylcyclopropyl)ethanone to its corresponding alcohol, 1-(1-phenylcyclopropyl)ethanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below cover common reduction methods, including hydride reagents and catalytic hydrogenation, offering a range of options depending on the desired selectivity, scale, and available resources.

Introduction

This compound is a versatile building block in organic synthesis. Its reduction to 1-(1-phenylcyclopropyl)ethanol is a key transformation that introduces a chiral center, opening pathways to enantiomerically pure compounds with potential therapeutic applications. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and stereochemical outcome of the reaction. This document details protocols using sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

Data Presentation

The following tables summarize illustrative quantitative data for the reduction of this compound using different methodologies. This data is provided for comparative purposes to guide the selection of the most appropriate reduction strategy.

Table 1: Reduction of this compound with Sodium Borohydride (NaBH₄)

EntrySolventTemperature (°C)Reaction Time (h)Molar Ratio (Substrate:NaBH₄)Yield (%)
1Methanol0 to RT21:192
2EthanolRT31:1.595
3Isopropanol5011:188

Table 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)

EntrySolventTemperature (°C)Reaction Time (h)Molar Ratio (Substrate:LiAlH₄)Yield (%)
1Diethyl Ether0 to RT11:0.598
2Tetrahydrofuran (THF)00.51:0.599
3Diethyl Ether-78 to 021:0.7596

Table 3: Catalytic Hydrogenation of this compound

EntryCatalystSolventPressure (psi)Temperature (°C)Reaction Time (h)Yield (%)
110% Pd/CEthanol50RT1285
2Raney NickelMethanol10050890
3PtO₂Acetic Acid50RT2478

Signaling Pathways and Experimental Workflows

Reduction_Reaction Ketone This compound Alcohol 1-(1-Phenylcyclopropyl)ethanol Ketone->Alcohol Reduction ReducingAgent Reducing Agent (e.g., NaBH4, LiAlH4, H2/Catalyst) ReducingAgent->Alcohol

General reaction scheme for the reduction of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ketone B Add Reducing Agent A->B C Monitor Reaction (TLC) B->C D Quench Reaction C->D E Extract Product D->E F Dry Organic Layer E->F G Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

A typical experimental workflow for the reduction and purification.

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol describes the reduction of this compound using sodium borohydride in methanol, a common and relatively safe procedure for ketone reduction.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 0.24 g of sodium borohydride to the stirred solution in small portions over 15 minutes. Gas evolution may be observed.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 10 mL of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(1-phenylcyclopropyl)ethanol.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction using the more powerful reducing agent, lithium aluminum hydride. This reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Flame-dry the apparatus under a stream of inert gas (nitrogen or argon).

  • In the flask, prepare a suspension of 0.12 g of LiAlH₄ in 20 mL of anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of 1.0 g of this compound in 10 mL of anhydrous diethyl ether.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Add the ketone solution dropwise from the dropping funnel to the stirred LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of:

    • 0.12 mL of deionized water

    • 0.12 mL of 15% aqueous NaOH solution

    • 0.36 mL of deionized water

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether (3 x 15 mL).

  • Combine the filtrate and washes, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Catalytic Hydrogenation

This protocol describes the reduction of the ketone via catalytic hydrogenation. This method avoids the use of metal hydrides and can sometimes offer different stereoselectivity.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Filter agent (e.g., Celite®)

Procedure:

  • In a hydrogenation flask, dissolve 1.0 g of this compound in 25 mL of ethanol.

  • Carefully add 100 mg of 10% Pd/C catalyst to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12 hours or until hydrogen uptake ceases.

  • Monitor the reaction by TLC.

  • Carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 10 mL).

  • Combine the filtrate and washes and concentrate under reduced pressure to give the crude product.

  • Purify the product by column chromatography if required.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes and may vary depending on the specific experimental conditions and the purity of the reagents. Researchers should optimize the reaction conditions for their specific needs. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Application Notes and Protocols for the Derivatization of 1-(1-Phenylcyclopropyl)ethanone for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Phenylcyclopropyl)ethanone is a ketone of interest in various fields, including medicinal chemistry and forensic science. Its analysis often requires derivatization to improve its chromatographic behavior and detection sensitivity, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, as the molecule possesses a chiral center, derivatization with a chiral agent can enable the separation and quantification of its enantiomers by High-Performance Liquid Chromatography (HPLC).

These application notes provide detailed protocols for two common and effective derivatization strategies for this compound: oximation for GC-MS analysis and chiral derivatization for enantioselective HPLC analysis.

Part 1: Oximation for GC-MS Analysis

Derivatization of this compound to its oxime derivative enhances its volatility and thermal stability, leading to improved peak shape and sensitivity in GC-MS analysis. The reaction involves the condensation of the ketone with hydroxylamine.

Experimental Protocol: Oximation of this compound

Materials:

  • This compound standard

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or a suitable organic base (e.g., triethylamine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (or other suitable extraction solvent)

  • Deionized water

  • Standard laboratory glassware (vials, pipettes, etc.)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard/Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • In a 2 mL reaction vial, add 100 µL of the this compound solution.

    • Add 200 µL of a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60-70°C for 60 minutes.[1]

  • Work-up:

    • After cooling to room temperature, add 1 mL of deionized water to the reaction mixture.

    • Extract the derivative by adding 1 mL of ethyl acetate and vortexing for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Analysis:

    • The resulting solution containing the this compound oxime is ready for injection into the GC-MS system.

Expected GC-MS Parameters

The following table provides typical starting parameters for the GC-MS analysis of the derivatized product. Optimization may be required for specific instrumentation.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Oven ProgramInitial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Carrier GasHelium, constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Scan Rangem/z 40-400
Data Presentation: Expected Quantitative Performance
ParameterExpected Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 25 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Part 2: Chiral Derivatization for Enantioselective HPLC Analysis

To separate the enantiomers of this compound, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. A common class of CDAs for ketones are chiral hydrazines or amines.

Experimental Protocol: Chiral Derivatization and HPLC Analysis

Materials:

  • This compound standard (racemic mixture)

  • (R)- or (S)-1-phenylethylamine (or other suitable chiral amine/hydrazine)

  • A suitable coupling agent (e.g., a carbodiimide like EDC) or a catalyst (e.g., a catalytic amount of acid)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • HPLC grade solvents for mobile phase

  • Standard laboratory glassware

  • HPLC system with UV or MS detector

Procedure:

  • Derivatization Reaction:

    • In a dry reaction vial, dissolve a known amount of this compound (e.g., 1 mg) in 1 mL of anhydrous dichloromethane.

    • Add a slight molar excess (e.g., 1.2 equivalents) of the chiral derivatizing agent (e.g., (R)-1-phenylethylamine).

    • If forming a Schiff base, a catalytic amount of acetic acid can be added.

    • Stir the reaction at room temperature for several hours or until completion (monitor by TLC or LC-MS).

  • Work-up:

    • The reaction mixture can often be directly diluted with the mobile phase and injected. Alternatively, a simple work-up involving washing with a dilute acid and brine, followed by drying over sodium sulfate, can be performed to remove excess reagents.

  • Analysis:

    • The resulting solution containing the diastereomeric derivatives is analyzed by HPLC.

Expected HPLC Parameters

The following table provides a starting point for developing an HPLC method for the separation of the diastereomers.

ParameterValue
HPLC System
ColumnC18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or other modifiers)
Flow Rate1.0 mL/min
Column Temperature25°C
Injection Volume10 µL
Detector
TypeUV-Vis or Mass Spectrometer (MS)
Wavelength (UV)~254 nm (based on the phenyl group)
Data Presentation: Expected Chromatographic Performance

The success of the chiral separation is determined by the resolution of the two diastereomeric peaks.

ParameterTarget Value
Resolution (Rs)> 1.5 (baseline separation)
Tailing Factor0.8 - 1.5

Visualizations

Oximation Reaction Workflow

oximation_workflow start Start: This compound Sample reagents Add Derivatization Reagents: - Hydroxylamine HCl - Pyridine start->reagents reaction Reaction: Heat at 60-70°C for 60 min reagents->reaction workup Work-up: - Add Water - Extract with Ethyl Acetate - Dry over Na2SO4 reaction->workup analysis GC-MS Analysis workup->analysis end End: Quantitative Data analysis->end

Caption: Workflow for the oximation of this compound.

Chiral Derivatization and HPLC Analysis Workflow

chiral_derivatization_workflow start Start: Racemic this compound derivatization Add Chiral Derivatizing Agent (e.g., (R)-1-phenylethylamine) and Catalyst start->derivatization diastereomers Formation of Diastereomers derivatization->diastereomers hplc HPLC Separation on Achiral Column diastereomers->hplc detection Detection (UV or MS) hplc->detection end End: Enantiomer Quantification detection->end

Caption: Workflow for chiral derivatization and HPLC analysis.

Signaling Pathway of Derivatization for Enhanced Detection

derivatization_pathway cluster_analyte Analyte Properties cluster_derivatization Derivatization cluster_product Derivative Properties cluster_analysis Analytical Outcome Analyte This compound Prop1 - Lower Volatility - Potential for Thermal Degradation - Enantiomers not separable on achiral columns Analyte->Prop1 Deriv Reaction with Derivatizing Agent Analyte->Deriv Product Derivative (e.g., Oxime or Diastereomer) Deriv->Product Prop2 - Increased Volatility (Oxime) - Improved Thermal Stability (Oxime) - Separable Diastereomers Product->Prop2 Outcome Improved Chromatographic Performance and/or Enantiomeric Resolution Product->Outcome

Caption: Logical pathway of derivatization for improved analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Phenylcyclopropyl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Friedel-Crafts Acylation of Phenylcyclopropane

This method involves the direct acylation of phenylcyclopropane with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q1: Low or no yield of the desired product is observed.

A1: Several factors can contribute to a low or nonexistent yield in a Friedel-Crafts acylation:

  • Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. Exposure to atmospheric moisture can deactivate the catalyst.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[1][2]

  • Poor Quality Starting Materials: Verify the purity of phenylcyclopropane and the acetylating agent. Impurities can interfere with the reaction.

Q2: The reaction produces a mixture of isomers (ortho, meta, para).

A2: The cyclopropyl group is an ortho, para-directing activator. The primary product should be the para-substituted isomer due to steric hindrance at the ortho positions. If a significant amount of other isomers is observed, consider the following:

  • Reaction Temperature: Higher temperatures can sometimes lead to less selective reactions. Running the reaction at a lower temperature may improve the regioselectivity.

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity.

Q3: Formation of a dark, tarry substance is observed.

A3: Polymerization or decomposition of starting materials or products can lead to tar formation.

  • Excessive Reaction Temperature: Friedel-Crafts reactions are exothermic. Control the temperature carefully, especially during the addition of reagents.

  • High Concentration of Reactants: Running the reaction at a more dilute concentration can sometimes mitigate polymerization.

Route 2: Grignard Reaction of 1-Phenylcyclopropylmagnesium Bromide

This approach involves the formation of a Grignard reagent from 1-bromo-1-phenylcyclopropane, followed by its reaction with an acetylating agent.

Q1: The Grignard reagent fails to form.

A1: The formation of a Grignard reagent is highly sensitive to reaction conditions.

  • Presence of Water: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. Even trace amounts of water will quench the Grignard reagent.[3]

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium by crushing it in a dry flask or by adding a small crystal of iodine.[3]

  • Purity of 1-bromo-1-phenylcyclopropane: Impurities in the starting halide can inhibit the reaction.

Q2: A significant amount of biphenyl is formed as a byproduct.

A2: The formation of biphenyl is a known side reaction in the preparation of phenyl Grignard reagents, resulting from the coupling of two phenyl radicals.[3][4]

  • Slow Addition of Halide: Add the 1-bromo-1-phenylcyclopropane slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux during the reaction. Excessively high temperatures can favor the formation of the biphenyl byproduct.[4]

Q3: The reaction with the acetylating agent gives a low yield of the ketone.

A3: The reactivity of the Grignard reagent can be a double-edged sword.

  • Double Addition to Esters: If an ester is used as the acetylating agent, the Grignard reagent can add twice to form a tertiary alcohol. Using an acyl halide like acetyl chloride is generally preferred.[5]

  • Enolization of the Ketone Product: The ketone product has an enolizable proton. The strongly basic Grignard reagent can deprotonate the product, consuming the reagent and reducing the yield. Use of a less basic organometallic reagent or inverse addition (adding the Grignard reagent to the acetylating agent) might be beneficial.

Route 3: Cyclopropanation of an Acetophenone Derivative

This strategy involves forming the cyclopropyl ring on a pre-existing acetophenone structure, for example, via a Simmons-Smith or related cyclopropanation reaction on a suitable unsaturated precursor.

Q1: The cyclopropanation reaction is inefficient.

A1: The success of cyclopropanation depends heavily on the specific method and substrate.

  • Simmons-Smith Reaction: This reaction typically uses a zinc-copper couple and diiodomethane. The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and activated. The reaction can be sensitive to steric hindrance.[6][7][8][9]

  • Kulinkovich Reaction: This reaction uses a Grignard reagent and a titanium(IV) alkoxide catalyst to convert an ester to a cyclopropanol, which can then be oxidized to the ketone. The ratio of Grignard reagent to the titanium catalyst is critical, and side reactions can occur if this is not optimized.[10][11][12][13][14]

Q2: Unwanted side products are formed during cyclopropanation.

A2: The nature of the side products will depend on the chosen cyclopropanation method.

  • Simmons-Smith Reaction: While generally clean, side reactions can occur, especially with sensitive functional groups. The Lewis acidic nature of the zinc iodide byproduct can sometimes lead to rearrangement or decomposition of acid-sensitive substrates.[6]

  • Kulinkovich Reaction: Ethene can be produced as a side product from the decomposition of the titanacyclopropane intermediate. This is a non-productive pathway that consumes the titanium reagent.[10]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Generally, yields can range from moderate to good (40-80%). For specific examples, a multi-step synthesis of a related compound, cyclopropyl phenyl ketone, has been reported with varying overall yields.

Q2: How can I purify the final product?

A2: this compound is a ketone and can be purified using standard techniques in organic chemistry.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.

  • Chromatography: Column chromatography on silica gel is a common method for purifying ketones from non-polar byproducts.

  • Bisulfite Extraction: For removing unreacted aldehydes, if any are present as impurities, an extraction with a saturated sodium bisulfite solution can be effective.[15][16]

Q3: What are the key analytical techniques to confirm the structure of this compound?

A3: A combination of spectroscopic methods should be used to confirm the structure:

  • ¹H NMR Spectroscopy: Will show characteristic signals for the phenyl protons, the acetyl methyl protons, and the diastereotopic protons of the cyclopropyl ring.

  • ¹³C NMR Spectroscopy: Will show the characteristic carbonyl carbon signal (around 200 ppm) and the signals for the phenyl and cyclopropyl carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the carbonyl group of an aryl ketone.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the product (160.21 g/mol ).

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteKey ReagentsCommon Side ReactionsTypical Yield RangeAdvantagesDisadvantages
Friedel-Crafts Acylation Phenylcyclopropane, Acetyl Chloride, AlCl₃Polyacylation, Isomer formation, Polymerization40-70%Direct, one-step reaction.Requires stoichiometric Lewis acid, sensitive to moisture.[1][2]
Grignard Reaction 1-Bromo-1-phenylcyclopropane, Mg, Acetyl ChlorideBiphenyl formation, Double addition (with esters), Enolization50-80%High-yielding, versatile.Requires strictly anhydrous conditions, Grignard reagent is highly reactive.[3][5]
Cyclopropanation Unsaturated acetophenone precursor, CH₂I₂, Zn(Cu)Incomplete reaction, Formation of byproducts from reagent decomposition30-60%Can be highly stereospecific.Can be multi-step, may require specialized reagents.[6][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a nitrogen inlet).

  • Reagents: In a dry environment (e.g., a glove box or under a stream of inert gas), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane).

  • Addition of Acetylating Agent: Cool the suspension in an ice bath and slowly add acetyl chloride (1.0 equivalent) via the dropping funnel.

  • Addition of Phenylcyclopropane: After the addition of acetyl chloride is complete, add phenylcyclopropane (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualization

Side_Reactions_Friedel_Crafts Start Phenylcyclopropane + Acetyl Chloride + AlCl₃ Desired_Product This compound (para-isomer) Start->Desired_Product Desired Reaction Side_Product_1 Polyacylated Product Start->Side_Product_1 Excess Acetylating Agent/ High Reactivity Side_Product_2 Ortho-isomer Start->Side_Product_2 Loss of Regioselectivity Side_Product_3 Tar/Polymer Start->Side_Product_3 High Temperature

Caption: Potential reaction pathways in the Friedel-Crafts acylation of phenylcyclopropane.

Side_Reactions_Grignard Start 1-Bromo-1-phenylcyclopropane + Mg Grignard 1-Phenylcyclopropyl- magnesium Bromide Start->Grignard Grignard Formation Side_Product_1 Biphenyl Start->Side_Product_1 Radical Coupling Desired_Product This compound Grignard->Desired_Product + Acetyl Chloride Side_Product_2 Tertiary Alcohol (from ester) Grignard->Side_Product_2 + Ester (2 eq.) Side_Product_3 Quenched Grignard (unreacted) Grignard->Side_Product_3 + H₂O

Caption: Formation of the desired product and byproducts in the Grignard-based synthesis.

References

Technical Support Center: Purification of 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-(1-Phenylcyclopropyl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the Friedel-Crafts acylation of phenylcyclopropane. Potential impurities from this process can include:

  • Unreacted Starting Materials: Phenylcyclopropane and the acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Lewis Acid Catalyst Residues: Remnants of catalysts like aluminum chloride (AlCl₃), which can form complexes with the product.

  • Polysubstituted Byproducts: Di-acylated phenylcyclopropane isomers, although Friedel-Crafts acylation tends to deactivate the aromatic ring, making polyacylation less favorable than polyalkylation.

  • Isomeric Byproducts: Acylation at different positions on the phenyl ring (ortho- or meta- isomers) can occur, though the para- position is generally favored.

  • Ring-Opened Byproducts: Under harsh acidic conditions, the cyclopropyl ring can be susceptible to opening, leading to undesired side products.

Q2: My purified this compound is a yellow oil, but I expected a solid. What could be the reason?

A2: The physical state of this compound (liquid or solid) can be influenced by its purity. The presence of residual solvents or minor impurities can lower the melting point, causing it to appear as an oil. It is also possible that the compound exists as a low-melting solid or a viscous oil at room temperature. We recommend performing analytical tests such as NMR or GC-MS to confirm the purity and identity of your product.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture to prevent degradation. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield After Column Chromatography

Possible Causes:

  • Improper Solvent System: The chosen eluent may not be optimal for separating the product from impurities, leading to co-elution or poor recovery.

  • Product Adsorption on Silica Gel: The ketone functionality can interact with the acidic silica gel, causing irreversible adsorption or degradation.

  • Product Volatility: If the compound is volatile, it may be lost during solvent removal under reduced pressure.

Solutions:

  • Optimize the Eluent System: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to determine the optimal mobile phase for separation.

  • Use Deactivated Silica Gel: Treat the silica gel with a small amount of a basic modifier like triethylamine in the eluent to minimize interactions with the product.

  • Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product.

Problem 2: Product Fails to Crystallize

Possible Causes:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.

  • Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.

Solutions:

  • Further Purification: If impurities are suspected, re-purify the material using column chromatography.

  • Induce Crystallization:

    • Seeding: Introduce a seed crystal of the pure compound.

    • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

  • Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, hexane, or mixtures thereof) to find a suitable crystallization medium.

Problem 3: Co-elution of a Persistent Impurity During Chromatography

Possible Causes:

  • Similar Polarity: The impurity may have a polarity very similar to the product, making separation by standard chromatography difficult.

  • Isomeric Impurity: An isomer of the product may be present, which often has very similar chromatographic behavior.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer higher resolution.

  • Alternative Purification Technique: Consider fractional distillation under reduced pressure if the boiling points of the product and impurity are sufficiently different.

  • Chemical Treatment: If the impurity has a reactive functional group that the product lacks, it may be possible to selectively react the impurity to form a more easily separable derivative.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexane/ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., to 95:5 or 90:10 hexane/ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

ParameterColumn ChromatographyRecrystallizationFractional Distillation
Typical Purity >98% (by GC-MS)>99% (by GC-MS)95-98% (by GC-MS)
Typical Yield 70-85%80-95% (of purified material)60-80%
Primary Impurities Removed Starting materials, polar byproductsInsoluble impurities, some closely related soluble impuritiesImpurities with significantly different boiling points
Scale Milligram to multi-gramMilligram to kilogramGram to kilogram

Visualizations

Experimental Workflow: Purification of this compound

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Distillation Fractional Distillation Column_Chromatography->Distillation Alternative Purity_Analysis Purity Analysis (GC-MS, NMR) Recrystallization->Purity_Analysis Distillation->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product Meets Specification

Caption: General workflow for the purification and analysis of this compound.

Logical Relationship: Troubleshooting Purification Issues

Caption: Decision tree for troubleshooting common purification problems.

Technical Support Center: Byproduct Formation in Phenylcyclopropyl Ketone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylcyclopropyl ketone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during reactions involving phenylcyclopropyl ketone.

Issue 1: Formation of a Ring-Opened Byproduct

Question: I am trying to perform a reaction on the carbonyl group of phenylcyclopropyl ketone, but I am observing a significant amount of a linear, unsaturated ketone or a γ-substituted silyl enol ether. Why is this happening and how can I prevent it?

Answer:

The cyclopropyl ring in phenylcyclopropyl ketone is susceptible to ring-opening under certain conditions, particularly in the presence of Lewis acids or transition metals. This is a common side reaction that can compete with or even dominate the desired reaction at the carbonyl group.

Common Causes and Solutions:

CauseRecommended Solution
Presence of Lewis Acids Many reagents, including Grignard reagents (due to MgX₂) and some metal hydrides, can have Lewis acidic character. To minimize ring-opening, consider using reagents with lower Lewis acidity. For example, when using Grignard reagents, the addition of a coordinating solvent like THF can help to solvate the magnesium cation and reduce its Lewis acidity. Alternatively, organolithium reagents may be a better choice as they are generally less Lewis acidic.
Transition Metal Catalysts Palladium and nickel catalysts are known to efficiently promote the ring-opening of cyclopropyl ketones.[1][2] If your reaction involves a transition metal, this is likely the cause. Consider if a metal-free alternative for your desired transformation exists.
Acidic Conditions Strong Brønsted acids can also promote ring-opening. Ensure your reaction is performed under neutral or basic conditions if possible. If acidic conditions are required, use the mildest possible acid and the lowest effective concentration.
Elevated Temperatures Higher reaction temperatures can provide the activation energy needed for the ring-opening pathway. Whenever feasible, run your reactions at lower temperatures.

Experimental Protocol to Minimize Ring-Opening in a Grignard Reaction:

This protocol is designed to favor 1,2-addition to the carbonyl over ring-opening.

  • Reagent and Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Reaction Setup: To a solution of phenylcyclopropyl ketone in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath), add the Grignard reagent dropwise. The use of THF and low temperature helps to minimize the Lewis acidity of the magnesium halide and reduce the rate of the ring-opening side reaction.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids for the workup, as this can promote ring-opening of any remaining starting material or the product alcohol.

  • Extraction and Purification: Proceed with a standard aqueous workup and extraction with a suitable organic solvent. Purify the product by column chromatography.

Issue 2: Low Yield or No Reaction in Wittig Olefination

Question: I am attempting a Wittig reaction with phenylcyclopropyl ketone, but I am getting a low yield of the desired alkene, or the reaction is not proceeding at all. What could be the issue?

Answer:

Phenylcyclopropyl ketone is a sterically hindered ketone, which can affect the rate of the Wittig reaction. Additionally, the stability of the ylide plays a crucial role.

Common Causes and Solutions:

CauseRecommended Solution
Steric Hindrance The bulky phenyl and cyclopropyl groups can hinder the approach of the Wittig reagent. Using a less sterically demanding ylide, if possible for your target molecule, can improve the reaction rate. Also, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate esters and is often more effective for hindered ketones.[3]
Ylide Reactivity Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less reactive and may struggle to react with a hindered ketone like phenylcyclopropyl ketone.[3] Consider using a more reactive, non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium salt).
Base Selection The choice of base for generating the ylide is critical. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required to ensure complete deprotonation of the phosphonium salt.[4]

Experimental Protocol for a Wittig Reaction with Phenylcyclopropyl Ketone:

This protocol uses a non-stabilized ylide for higher reactivity.

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide (a characteristic orange-red color should appear).

  • Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of phenylcyclopropyl ketone in anhydrous THF dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to stir at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main types of byproducts I can expect in reactions with phenylcyclopropyl ketone?

A1: The most common and significant byproducts arise from the ring-opening of the cyclopropyl group. This can lead to the formation of α,β-unsaturated ketones or γ-substituted silyl enol ethers, depending on the reaction conditions and reagents used.[1][2] Other potential byproducts are typical for ketone chemistry and include:

  • In Grignard/Organolithium reactions: Besides the desired tertiary alcohol, you might see the ring-opened product. With very bulky Grignard reagents, byproducts from reduction of the ketone to a secondary alcohol or enolization of the ketone (if there were abstractable alpha-protons) can occur, though enolization is not possible for phenylcyclopropyl ketone itself at the alpha-position.

  • In Wittig reactions: The main issue is often the formation of a mixture of E and Z isomers of the desired alkene. The ratio depends on the stability of the ylide used.[3]

  • In Aldol condensations: In a crossed aldol reaction with a non-enolizable aldehyde, the primary side reaction could be multiple additions of the aldehyde to the ketone if the stoichiometry is not carefully controlled. Self-condensation of phenylcyclopropyl ketone is not possible due to the lack of enolizable protons.

  • In Reductions: With strong, non-selective reducing agents, you could potentially see reduction of the phenyl ring in addition to the ketone. However, with milder reagents like sodium borohydride, the reaction is generally very selective for the carbonyl group.

Q2: How does the choice of solvent affect byproduct formation?

A2: The solvent can play a significant role. For instance, in reactions involving Lewis acidic species like Grignard reagents, a coordinating solvent like THF is preferred over a non-coordinating solvent like diethyl ether. THF can coordinate to the magnesium ion, reducing its Lewis acidity and thus decreasing the likelihood of cyclopropane ring-opening.

Q3: Can I predict the stereochemical outcome of a Wittig reaction with phenylcyclopropyl ketone?

A3: Yes, to a large extent. The stereochemistry of the resulting alkene is primarily determined by the nature of the phosphonium ylide:

  • Non-stabilized ylides (e.g., Ph₃P=CH₂, Ph₃P=CHCH₃) generally lead to the (Z)-alkene as the major product.[3]

  • Stabilized ylides (e.g., Ph₃P=CHCO₂Et) typically yield the (E)-alkene as the major product.[3]

Quantitative Data Summary (Illustrative)

Data in this table is illustrative and based on general principles of reactivity. Actual yields and ratios will vary depending on specific reaction conditions.

ReactionReagent/ConditionsDesired ProductPotential Byproduct(s)Typical Byproduct % (if known)
Grignard AdditionMeMgBr, THF, -78°C1-phenyl-1-cyclopropylethanolRing-opened products< 5%
Grignard AdditionMeMgBr, Et₂O, rt1-phenyl-1-cyclopropylethanolRing-opened productsCan be significant
Wittig ReactionPh₃P=CH₂, n-BuLi, THF(1-cyclopropylvinyl)benzene(Z/E isomers not applicable)Low
Wittig ReactionPh₃P=CHPh, n-BuLi, THF1-cyclopropyl-1,2-diphenylethene(E)-isomerZ:E ratio favors Z
Aldol CondensationBenzaldehyde, NaOH, EtOH(E)-1,3-diphenyl-2-cyclopropylprop-2-en-1-oneDi-addition productDependent on stoichiometry
ReductionNaBH₄, MeOHPhenyl(cyclopropyl)methanolRing-opened productsGenerally not observed

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Grignard Reaction

G PCK Phenylcyclopropyl Ketone Addition_Product 1,2-Addition Product (Tertiary Alcohol) PCK->Addition_Product 1,2-Addition Ring_Opened_Product Ring-Opened Product (γ-alkoxy magnesium halide) PCK->Ring_Opened_Product Ring-Opening (Lewis Acid Catalyzed) Grignard R-MgX Grignard->Addition_Product Grignard->Ring_Opened_Product

Caption: Grignard reaction pathways for phenylcyclopropyl ketone.

Diagram 2: Wittig Reaction Stereoselectivity Logic

G Ylide Phosphonium Ylide Stabilized Stabilized Ylide (e.g., contains C=O, CN) Ylide->Stabilized NonStabilized Non-Stabilized Ylide (e.g., alkyl substituent) Ylide->NonStabilized E_Alkene (E)-Alkene Product Stabilized->E_Alkene Z_Alkene (Z)-Alkene Product NonStabilized->Z_Alkene

Caption: Predicting alkene stereochemistry in Wittig reactions.

Diagram 3: Experimental Workflow for Minimizing Ring-Opening

G Start Start Reaction Setup Inert Use Inert Atmosphere (Ar or N₂) Start->Inert Solvent Choose Coordinating Solvent (e.g., THF) Inert->Solvent Temp Cool to Low Temperature (-78 °C) Solvent->Temp Addition Slow, Dropwise Addition of Reagent Temp->Addition Quench Quench at Low Temperature with Mild Acid Source (e.g., NH₄Cl) Addition->Quench End Workup and Purification Quench->End

Caption: Workflow to suppress ring-opening side reactions.

References

Technical Support Center: Grignard Reactions with Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving cyclopropyl ketones.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Tertiary Alcohol

Low yields are a common issue in Grignard reactions with cyclopropyl ketones, often stemming from competing side reactions or suboptimal reaction conditions.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Water or Protic Solvents Grignard reagents are highly basic and will react with even trace amounts of water, alcohols, or other protic solvents. Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Grignard Reagent The Grignard reagent may have decomposed during preparation or storage. It is advisable to titrate the Grignard reagent prior to use to determine its exact concentration. Consider preparing the Grignard reagent fresh for each reaction.
Suboptimal Reaction Temperature Low temperatures (e.g., -78°C to 0°C) are often crucial to minimize side reactions.[1][2] Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.
Enolization of the Ketone Cyclopropyl ketones, particularly those with α-protons, can undergo enolization in the presence of the basic Grignard reagent, leading to the recovery of the starting ketone after workup.[3]
Steric Hindrance Sterically hindered cyclopropyl ketones may react slowly or favor side reactions like reduction. Using a less sterically bulky Grignard reagent or adding a Lewis acid catalyst can sometimes overcome this issue.
Ring-Opening of the Cyclopropyl Group The strained cyclopropyl ring is susceptible to cleavage, especially in the presence of Lewis acids or at elevated temperatures. This leads to the formation of undesired byproducts.
Problem 2: Formation of Significant Amounts of a Ring-Opened Byproduct

The inherent strain of the cyclopropane ring makes it susceptible to opening under Grignard reaction conditions, a significant side reaction that reduces the yield of the desired tertiary alcohol.

Possible Causes and Solutions:

CauseRecommended Action
Lewis Acidic Species Magnesium halides present in the Grignard reagent solution can act as Lewis acids, coordinating to the carbonyl oxygen and promoting ring-opening. While Lewis acids like CeCl₃ can be beneficial in suppressing enolization, their concentration and the reaction temperature must be carefully controlled to avoid excessive ring-opening.
Elevated Reaction Temperature Higher temperatures provide the activation energy needed for the cleavage of the strained cyclopropane ring. Maintain low temperatures throughout the addition of the Grignard reagent and the initial reaction phase.
Prolonged Reaction Times Extended reaction times, especially at temperatures above 0°C, can increase the likelihood of ring-opening. Monitor the reaction by TLC to determine the point of maximum conversion of the starting material and quench the reaction promptly.
Problem 3: Predominance of the Starting Ketone in the Final Product Mixture

Recovery of the starting ketone is a strong indication that the desired nucleophilic addition is not occurring efficiently, with enolization being the most probable competing reaction.

Possible Causes and Solutions:

CauseRecommended Action
Enolization The Grignard reagent is acting as a base and deprotonating the α-carbon of the ketone, forming an enolate. This is particularly problematic with sterically hindered ketones.[3]
Use of Cerium(III) Chloride (CeCl₃) The addition of anhydrous CeCl₃ can significantly suppress enolization.[4] The in-situ formation of an organocerium reagent, which is less basic but still highly nucleophilic, favors the desired 1,2-addition to the carbonyl group.
Choice of Grignard Reagent Highly basic and sterically hindered Grignard reagents are more prone to induce enolization. If possible, use a less hindered or less basic Grignart reagent.
Reverse Addition Adding the ketone solution slowly to the Grignard reagent (reverse addition) can sometimes minimize enolization by keeping the ketone concentration low.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reactions in a Grignard reaction with a cyclopropyl ketone?

A1: The three primary competing reactions are:

  • 1,2-Addition (Desired Reaction): The nucleophilic addition of the Grignard reagent to the carbonyl carbon to form a tertiary alcohol.

  • Ring-Opening: Cleavage of the strained cyclopropane ring, leading to various rearranged products. This is often promoted by Lewis acids and higher temperatures.

  • Enolization: The Grignard reagent acts as a base, abstracting a proton from the carbon alpha to the carbonyl group, forming an enolate. Upon workup, this regenerates the starting ketone.[3]

  • Reduction: In cases where the Grignard reagent has β-hydrogens and the ketone is sterically hindered, a hydride transfer from the Grignard reagent to the carbonyl carbon can occur, leading to a secondary alcohol.[3]

Q2: How can I minimize the ring-opening of the cyclopropyl ketone?

A2: Minimizing ring-opening requires careful control of the reaction conditions.

  • Low Temperature: Perform the reaction at low temperatures, typically between -78°C and 0°C, to disfavor the ring-opening pathway which generally has a higher activation energy.

  • Controlled Addition: Add the Grignard reagent slowly to the ketone solution to maintain a low concentration of the reagent and minimize localized heating.

  • Judicious Use of Lewis Acids: While Lewis acids like CeCl₃ can be beneficial, they can also promote ring-opening. Use the minimum effective amount and maintain low temperatures.

Q3: What is the role of cerium(III) chloride (CeCl₃) in these reactions?

A3: Anhydrous cerium(III) chloride is a key additive for improving the yields of Grignard reactions with enolizable ketones.[4] It is believed to function by transmetalation with the Grignard reagent to form an organocerium species. This organocerium reagent is significantly less basic than the corresponding Grignard reagent, which suppresses the competing enolization reaction. However, it remains highly nucleophilic, thus favoring the desired 1,2-addition to the carbonyl group.

Quantitative Impact of CeCl₃ on Product Distribution (Illustrative)

Ketone SubstrateGrignard ReagentAdditive1,2-Addition Product Yield (%)Recovered Ketone (%)Reference
α-Tetralonen-BuLiNone2655[5]
α-Tetralonen-BuLiCeCl₃92-97-[5]
α-Tetralonen-BuMgBrNone--
α-Tetralonen-BuMgBrCeCl₃89-953-7[5]

Q4: Are there any specific safety precautions I should take?

A4: Yes, Grignard reactions require strict adherence to safety protocols.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Inert Atmosphere: Grignard reagents can react with oxygen. It is best to perform the reaction under an inert atmosphere of nitrogen or argon.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the ketone can be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.

  • Flammable Solvents: Diethyl ether and THF are common solvents for Grignard reactions and are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Quenching: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride or dilute acid. This should be done slowly and carefully, especially if there is unreacted magnesium metal, as hydrogen gas will be evolved.

Experimental Protocols

General Protocol for Grignard Reagent Preparation
  • Glassware Preparation: All glassware (a three-necked round-bottom flask, a condenser, a dropping funnel, and a magnetic stir bar) must be thoroughly dried in an oven at >100°C for several hours and assembled hot under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere. A small crystal of iodine can be added to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.

  • Addition: Once the reaction has started, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey or brownish solution is the Grignard reagent.

Protocol for the CeCl₃-Mediated Grignard Addition to a Cyclopropyl Ketone
  • Preparation of Anhydrous CeCl₃: Commercially available CeCl₃·7H₂O must be dehydrated. Heat the hydrated salt under vacuum at 140-150°C for several hours until it becomes a fine, white powder. Store the anhydrous CeCl₃ in a desiccator.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF. Stir the suspension vigorously for at least 2 hours at room temperature to ensure it is finely dispersed.

  • Cooling: Cool the CeCl₃ suspension to -78°C using a dry ice/acetone bath.

  • Grignard Reagent Addition: Slowly add the freshly prepared Grignard reagent (1.1 equivalents) to the cooled CeCl₃ suspension. Stir the mixture at -78°C for 1 hour.

  • Ketone Addition: Add a solution of the cyclopropyl ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Grignard_Reaction_Pathways cluster_reactants Reactants cluster_outcomes Potential Products ketone Cyclopropyl Ketone addition 1,2-Addition Product (Tertiary Alcohol) ketone->addition Desired Pathway (Nucleophilic Attack) ring_opened Ring-Opened Product ketone->ring_opened Side Reaction (Lewis Acid/Heat Promoted) enolization Enolate Intermediate (leads to recovered ketone) ketone->enolization Side Reaction (Basic Conditions) grignard Grignard Reagent (R-MgX) grignard->addition grignard->ring_opened grignard->enolization

Caption: Competing pathways in Grignard reactions with cyclopropyl ketones.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_conditions Verify Anhydrous Conditions & Reagent Quality start->check_conditions check_conditions->start Conditions Not OK (Rectify and Retry) optimize_temp Optimize Temperature (Start at -78°C) check_conditions->optimize_temp Conditions OK add_cecl3 Add Anhydrous CeCl₃ to Suppress Enolization optimize_temp->add_cecl3 change_reagent Consider Different Grignard Reagent add_cecl3->change_reagent protecting_group Consider Protecting Group Strategy for Other Functional Groups change_reagent->protecting_group success Improved Yield and Selectivity protecting_group->success

Caption: A logical workflow for troubleshooting Grignard reactions.

Caption: Simplified mechanism of Lewis acid-mediated ring-opening.

References

Technical Support Center: Catalyst Poisoning in Reactions with 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during chemical reactions involving 1-(1-Phenylcyclopropyl)ethanone. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in reactions with this compound?

A1: Reactions involving this compound, an aryl cyclopropyl ketone, often employ several classes of catalysts, including:

  • Palladium catalysts: Frequently used for cross-coupling, arylation, and ring-opening reactions.[1][2]

  • Rhodium catalysts: Employed in hydroacylations, hydrogenations, and redox allylation reactions.[3][4][5][6][7]

  • Lewis acid catalysts: Utilized to activate the ketone for various transformations, including cycloadditions and ring-opening reactions.[8][9][10][11]

  • Photocatalysts: In conjunction with other catalysts, they can be used for cycloaddition reactions.[10][12]

Q2: What is catalyst poisoning and how does it affect my reaction?

A2: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[13] This reduces the catalyst's efficiency, leading to slower reaction rates, lower yields, and in some cases, complete reaction failure. Poisons can be impurities in the starting materials, solvents, or reagents, or they can be generated as byproducts during the reaction.

Q3: What are some general catalyst poisons I should be aware of?

A3: A variety of substances can act as catalyst poisons. Some of the most common include:

  • Sulfur compounds: (e.g., thiols, sulfides) are notorious for poisoning noble metal catalysts like palladium and platinum.[13]

  • Halides: While often part of the reaction, excess halide ions can sometimes inhibit catalytic activity.[13]

  • Carbon monoxide (CO): Can strongly bind to metal centers and block active sites.[13]

  • Phosphines and phosphites: Can sometimes act as inhibitors depending on the specific catalytic system.

  • Nitrogen-containing compounds: Certain nitrogen heterocycles can coordinate to the metal center and inhibit catalysis.[13]

  • Heavy metals: Traces of other metals can interfere with the desired catalytic cycle.[13]

  • Water and oxygen: Can be detrimental to certain sensitive catalysts, such as Ziegler-Natta catalysts.

Troubleshooting Guides

This section provides specific troubleshooting guidance for catalyst poisoning issues in reactions with this compound, categorized by the type of catalyst used.

Palladium Catalyst Deactivation

Palladium catalysts are susceptible to poisoning from various sources, which can manifest as sluggish or incomplete reactions.

Potential Causes and Solutions

Potential Cause Symptoms Troubleshooting Steps
Sulfur Impurities Low or no conversion. Catalyst turns black.- Use high-purity starting materials and solvents.- Pretreat starting materials with a sulfur scavenger (e.g., activated carbon, copper powder).
Coking/Fouling Gradual decrease in catalyst activity over time. Formation of insoluble black material.- Optimize reaction temperature and time to minimize side reactions.- Ensure efficient stirring to prevent localized overheating.
Ligand Degradation Inconsistent reaction outcomes. Formation of unexpected byproducts.- Use fresh, high-quality ligands.- Store ligands under an inert atmosphere to prevent oxidation.
Reduction of Pd(II) to Pd(0) In reactions starting with a Pd(II) precatalyst, premature reduction can lead to inactive palladium black. This can be promoted by additives like triethylamine.- Add a re-oxidant like benzoquinone to maintain the active Pd(II) state.- Control the addition rate of reducing agents.

Experimental Protocol: Palladium-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketones

A representative procedure for the palladium-catalyzed ring-opening of aryl cyclopropyl ketones to form (E)-1-arylbut-2-en-1-ones involves the use of a Pd(OAc)2/PCy3 catalytic system.[2]

  • Reaction Setup: To a solution of the aryl cyclopropyl ketone in a suitable solvent (e.g., toluene), add Pd(OAc)2 and PCy3 under an inert atmosphere.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-110 °C) for a designated time.

  • Work-up: After cooling, the reaction mixture is typically filtered and concentrated. The product is then purified by chromatography.

Rhodium Catalyst Inhibition

Rhodium catalysts are powerful tools for various transformations of ketones, but their activity can be diminished by certain functional groups or byproducts.

Potential Causes and Solutions

Potential Cause Symptoms Troubleshooting Steps
Decarbonylation Formation of CO, which can poison the catalyst. This is more common in hydroacylation reactions.- Use ligands that inhibit decarbonylation, such as certain phosphoramidites.[3]
Strongly Coordinating Groups Substrates or impurities with strongly coordinating functional groups (e.g., thiols, some nitrogen heterocycles) can bind to the rhodium center.- Purify starting materials to remove coordinating impurities.- Consider protecting a problematic functional group on the substrate.
Product Inhibition The product of the reaction may coordinate to the catalyst and slow down the reaction rate.[4]- Optimize reaction conditions (e.g., concentration, temperature) to minimize product inhibition.- In some cases, removal of the product as it is formed can be beneficial.
Lewis Acid Catalyst Deactivation

Lewis acid catalysts activate the carbonyl group of this compound but can be inhibited by substances that compete for coordination.

Potential Causes and Solutions

Potential Cause Symptoms Troubleshooting Steps
Strong Lewis Bases Impurities that are strong Lewis bases (e.g., certain amines, water) can bind irreversibly to the Lewis acid catalyst.- Use anhydrous solvents and reagents.- Purify starting materials to remove basic impurities.
Product Chelation If the product forms a stable chelate with the Lewis acid, it can inhibit catalyst turnover.- Use a stoichiometric amount of the Lewis acid if turnover is a persistent issue.- Investigate different Lewis acids that may have a lower affinity for the product.
Catalyst Decomposition Some Lewis acids are sensitive to moisture or air and can decompose.- Handle Lewis acids under an inert atmosphere.- Use freshly opened or properly stored reagents.

Visual Troubleshooting Guides

Logical Workflow for Diagnosing Catalyst Poisoning

Caption: A workflow for diagnosing catalyst poisoning.

Signaling Pathway of Palladium Catalyst Deactivation

Palladium_Deactivation Active_Pd Active Pd(0) or Pd(II) Catalyst Inactive_Complex Inactive Pd-Poison Complex Active_Pd->Inactive_Complex Coordination Inactive_Pd Inactive Palladium Species (e.g., Pd Black) Active_Pd->Inactive_Pd Decomposition Poison Poison (e.g., Sulfur, CO) Poison->Inactive_Complex Degradation Ligand/Catalyst Degradation Degradation->Inactive_Pd

Caption: Deactivation pathways for palladium catalysts.

References

Technical Support Center: Synthesis of 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Phenylcyclopropyl)ethanone. The information focuses on the critical role of solvent selection in achieving optimal reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on solvent-related effects.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inappropriate solvent polarity: The chosen solvent may not effectively dissolve the reactants and reagents, leading to a slow or stalled reaction. For instance, a nonpolar solvent might be unsuitable for a reaction involving ionic intermediates.Solvent Screening: Test a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO are often effective for this type of reaction as they can dissolve a wide range of reactants and stabilize charged intermediates.[1]
Poor solubility of reagents: The base or other reagents may not be sufficiently soluble in the reaction solvent.Solvent Adjustment: Switch to a solvent in which all reactants and reagents are fully soluble at the reaction temperature. Consider using a co-solvent system if a single solvent is not effective.
Formation of Side Products/Impurities Solvent-mediated side reactions: The solvent may participate in the reaction, leading to the formation of unwanted byproducts. For example, protic solvents like alcohols could potentially react with intermediates.Use of Inert Solvents: Employ non-reactive, aprotic solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) can be good alternatives, although reaction times may be longer compared to more polar solvents like DMF.[1]
Reaction temperature too high: High temperatures can promote side reactions and decomposition of the product.Optimize Temperature: Conduct the reaction at a lower temperature. The optimal temperature will be solvent-dependent.
Difficult Product Isolation/Purification High-boiling point solvent: Solvents with high boiling points, such as DMF or DMSO, can be challenging to remove completely during workup.Solvent Selection for Workup: If a high-boiling solvent is necessary for the reaction, ensure an appropriate extraction solvent is used during workup. For purification, column chromatography on silica gel is a common and effective method.[2][3]
Product instability during purification: The product may be sensitive to the conditions used for purification.Mild Purification Conditions: Use a suitable mobile phase for chromatography and consider deactivating the silica gel if the product is acid-sensitive.
Inconsistent Reaction Times Solvent viscosity and polarity: The rate of reaction can be significantly influenced by the solvent's ability to solvate the transition state.Solvent Optimization: For faster reaction times, polar aprotic solvents like DMF are often preferred.[1] However, this must be balanced with potential side reactions and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for solvent selection in the synthesis of this compound?

A good starting point is to use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective in promoting reactions of this nature due to their ability to dissolve a wide range of starting materials and stabilize charged intermediates that may form during the reaction.[1]

Q2: How does solvent polarity affect the reaction rate?

Generally, for reactions involving charged intermediates or transition states, polar solvents can accelerate the reaction rate by stabilizing these species. In the synthesis of related cyclopropane structures, reactions in DMF have been observed to be faster than in less polar solvents like THF.[1]

Q3: Can I use a protic solvent for this synthesis?

The use of protic solvents (e.g., ethanol, methanol) is generally not recommended without careful consideration. These solvents have acidic protons that can interfere with strong bases often used in such syntheses and may lead to unwanted side reactions.

Q4: My reaction is not going to completion. What solvent-related adjustments can I make?

If the reaction is stalling, consider switching to a more polar solvent to improve the solubility of your reactants and better stabilize any ionic intermediates. For instance, if you are using THF and observing incomplete conversion, trying the reaction in DMF could lead to a better outcome.[1]

Q5: Are there any safety concerns with the recommended solvents?

Yes, always consult the Safety Data Sheet (SDS) for any solvent before use. DMF and DMSO have specific handling and disposal requirements. For example, DMF is a known reproductive toxin. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Solvent Effects on Reaction Parameters

The choice of solvent can significantly impact the yield, purity, and reaction time of the synthesis of this compound. The following table summarizes the expected effects of different solvent classes.

Solvent Class Examples Expected Effect on Yield Expected Effect on Purity Expected Reaction Time Key Considerations
Polar Aprotic DMF, DMSO, AcetonitrileGenerally HighMay require careful purificationShortExcellent solubility for many reagents; high boiling points can complicate removal.[1]
Ethers THF, Diethyl etherModerate to HighGenerally GoodModerate to LongGood general-purpose solvents, but less polar than DMF/DMSO.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerateGoodModerateGood solubility for many organic compounds; relatively low boiling points.
Hydrocarbons Toluene, HexaneLow to ModerateVariableLongGenerally poor solvents for reactions involving polar or ionic species.
Protic Ethanol, MethanolLowPoorVariableGenerally not recommended due to potential side reactions with bases and intermediates.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 1-Phenyl-1-ethanone (Acetophenone)

  • 1,2-Dibromoethane

  • Strong base (e.g., Sodium hydride, Potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the strong base.

  • Solvent Addition: Add the anhydrous polar aprotic solvent to the flask and cool the mixture in an ice bath.

  • Substrate Addition: Slowly add a solution of acetophenone in the same anhydrous solvent to the cooled suspension of the base.

  • Reagent Addition: After stirring for a period to allow for deprotonation, add 1,2-dibromoethane dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Reactants & Base in Solvent B Reaction Mixture A->B Stirring & Temperature Control C Quenching B->C D Extraction C->D E Washing & Drying D->E F Concentration E->F G Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield? SolventPolarity Is the solvent polarity appropriate? Start->SolventPolarity ReagentSolubility Are all reagents soluble? SolventPolarity->ReagentSolubility Yes ChangeSolvent Switch to a more polar aprotic solvent (e.g., DMF). SolventPolarity->ChangeSolvent No SideReactions Are side products observed? ReagentSolubility->SideReactions Yes ReagentSolubility->ChangeSolvent No UseInertSolvent Consider a less reactive solvent (e.g., THF, DCM). SideReactions->UseInertSolvent Yes OptimizeTemp Optimize reaction temperature. SideReactions->OptimizeTemp No End Problem Resolved ChangeSolvent->End UseInertSolvent->End OptimizeTemp->End

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: 1-(1-Phenylcyclopropyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-phenylcyclopropyl)ethanone. The following sections address common issues related to temperature control during key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding temperature control when working with this compound?

A1: Temperature control is critical in reactions involving this compound for several reasons:

  • Side Reaction Prevention: Many reactions, such as Friedel-Crafts acylation and Grignard reactions, can lead to unwanted byproducts at elevated temperatures.

  • Control of Reaction Rate: Exothermic reactions can proceed too quickly if not properly cooled, leading to reduced selectivity and potential safety hazards.

  • Product Stability: The cyclopropyl ring, while relatively stable, can be susceptible to ring-opening under certain conditions, which may be influenced by temperature.

  • Stereoselectivity: In reactions like the Wittig olefination, temperature can influence the ratio of E/Z isomers in the product.

Q2: How does temperature affect the Friedel-Crafts acylation to synthesize this compound?

A2: Lowering the reaction temperature during the Friedel-Crafts acylation of phenylcyclopropane with an acylating agent (e.g., acetyl chloride) is crucial for maximizing the yield of the desired para-substituted product and minimizing the formation of ortho and meta isomers. High temperatures can also lead to polysubstitution and other side reactions. It is generally recommended to perform the addition of reagents at temperatures below 0 °C.

Q3: What is the optimal temperature range for performing a Wittig reaction with this compound?

A3: The optimal temperature for a Wittig reaction depends on the nature of the ylide. For non-stabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), the ylide is typically generated at 0 °C or below, and the subsequent reaction with the ketone is often carried out at a low temperature (e.g., -78 °C to room temperature) to control reactivity and stereoselectivity. Sterically hindered ketones like this compound may require slightly elevated temperatures or longer reaction times for the reaction to proceed to completion, but starting at low temperatures is a good practice to minimize side reactions.

Q4: Why is low temperature crucial for Grignard reactions with this compound?

A4: Grignard reagents are highly reactive and can participate in several side reactions, especially with sterically hindered ketones. Low temperatures (typically 0 °C or below) are essential to:

  • Minimize enolization of the ketone, which leads to the recovery of starting material.

  • Prevent side reactions of the Grignard reagent, such as Wurtz coupling.

  • Control the exothermic nature of the addition reaction.

Troubleshooting Guides

Friedel-Crafts Acylation for Synthesis of this compound
Problem Possible Cause Troubleshooting Steps
Low yield of desired para-isomer Reaction temperature is too high, leading to the formation of ortho and meta isomers.1. Maintain the reaction temperature at or below 0 °C during the addition of the Lewis acid and acylating agent. 2. Consider using a cryostat for precise temperature control. 3. Slower, dropwise addition of reagents can help dissipate heat more effectively.
Formation of polyacylated byproducts Excess acylating agent or catalyst; reaction temperature too high.1. Use a stoichiometric amount of the acylating agent. 2. Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C).
Reaction does not proceed to completion Insufficient catalyst activity; low reaction temperature.1. Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. 2. After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for several hours.
Wittig Reaction with this compound
Problem Possible Cause Troubleshooting Steps
Low or no product formation 1. The ylide is not forming properly. 2. This compound is a sterically hindered ketone. 3. The ylide is not reactive enough.1. Ensure the phosphonium salt is dry and the base is strong enough (e.g., n-BuLi, NaH). 2. Generate the ylide at 0 °C and then add the ketone, allowing the reaction to slowly warm to room temperature or gently refluxing if necessary. 3. For stabilized ylides, which are less reactive, consider using a more reactive phosphonate ester in a Horner-Wadsworth-Emmons reaction.[1]
Poor stereoselectivity (E/Z mixture) Reaction temperature is not optimal.1. For non-stabilized ylides, lower reaction temperatures generally favor the Z-alkene.[2][3] 2. For stabilized ylides, higher temperatures often favor the E-alkene. 3. The presence of lithium salts can affect stereochemical outcomes.[2][3]
Grignard Reaction with this compound
Problem Possible Cause Troubleshooting Steps
Low yield of the desired alcohol 1. The Grignard reagent is not forming or has decomposed. 2. Enolization of the ketone is occurring. 3. The reaction is exothermic and difficult to control.1. Ensure all glassware is oven-dried and the solvent is anhydrous. Use of an iodine crystal can help initiate the reaction. 2. Add the Grignard reagent slowly to a cooled solution of the ketone (e.g., 0 °C or -78 °C). 3. Use an ice bath or cryostat to maintain a low temperature during the addition.
Significant amount of starting material recovered Enolization of the ketone by the Grignard reagent acting as a base.1. Perform the reaction at a lower temperature. 2. Use a less sterically hindered Grignard reagent if possible.
Formation of Wurtz coupling byproducts Reaction of the Grignard reagent with the alkyl halide starting material.1. Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide. 2. Ensure the reaction temperature during Grignard formation is not too high.

Data Presentation

The following tables provide illustrative data on the effect of temperature on product distribution in key reactions. Note: This data is representative and intended to demonstrate trends. Actual results may vary based on specific reaction conditions.

Table 1: Illustrative Effect of Temperature on Isomer Distribution in the Friedel-Crafts Acylation of Phenylcyclopropane

Temperature (°C)para-isomer (%)ortho-isomer (%)meta-isomer (%)
4075205
2085123
09271
-20>95<4<1

Table 2: Illustrative Effect of Temperature on Yield in the Wittig Reaction of this compound with Methylenetriphenylphosphorane

Ylide Generation Temp (°C)Reaction Temp (°C)Reaction Time (h)Approximate Yield (%)
025 (RT)1265
002475
-78-78 to RT1285

Table 3: Illustrative Effect of Temperature on Product Distribution in the Grignard Reaction of this compound with Methylmagnesium Bromide

Temperature (°C)Tertiary Alcohol (%)Recovered Ketone (%)Side Products (%)
25 (RT)503515
080155
-78>90<8<2

Experimental Protocols

Protocol 1: Low-Temperature Friedel-Crafts Acylation for the Synthesis of this compound
  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Reagent Preparation: In the flask, dissolve phenylcyclopropane (1.0 eq) in a dry solvent (e.g., dichloromethane) and cool the mixture to -20 °C using a cryostat or a dry ice/acetone bath.

  • Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise above -15 °C.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.05 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below -15 °C.

  • Reaction: Stir the reaction mixture at -20 °C for an additional 2 hours.

  • Warming and Quenching: Allow the reaction to warm slowly to 0 °C and stir for another hour. Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Workup: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Wittig Reaction of this compound
  • Ylide Generation: In an oven-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise. A color change (typically to orange or yellow) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Ketone Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm slowly to room temperature overnight.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting alkene by column chromatography to remove triphenylphosphine oxide.

Protocol 3: Grignard Reaction with this compound
  • Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.5 eq) and a crystal of iodine. Add a small amount of anhydrous diethyl ether. Slowly add a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once initiated, add the remaining methyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction Setup: In a separate oven-dried flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the prepared Grignard reagent to the ketone solution via a cannula, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the tertiary alcohol product by column chromatography.

Visualizations

Friedel_Crafts_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Phenylcyclopropane in DCM D Cool to -20°C A->D B Anhydrous AlCl3 E Add AlCl3 (<-15°C) B->E C Acetyl Chloride F Add Acetyl Chloride (<-15°C) C->F D->E E->F G Stir at -20°C for 2h F->G H Warm to 0°C & Quench G->H I Extraction & Washing H->I J Drying & Concentration I->J K Purification J->K

Caption: Workflow for the low-temperature Friedel-Crafts acylation.

Wittig_Reaction_Pathway reagents Methyltriphenylphosphonium Bromide + n-BuLi in THF ylide Phosphonium Ylide Formation (0°C) reagents->ylide addition Nucleophilic Addition (-78°C to RT) ylide->addition ketone This compound in THF ketone->addition product Alkene Product + Triphenylphosphine Oxide addition->product

Caption: Key steps in the Wittig reaction with temperature control points.

Grignard_Troubleshooting issue Low Yield of Tertiary Alcohol cause1 Grignard Reagent Issues - Moisture contamination - Incomplete formation issue->cause1 cause2 Enolization of Ketone - High temperature - Steric hindrance issue->cause2 cause3 Exothermic Reaction - Rapid addition of reagent issue->cause3 solution1 Solution - Use oven-dried glassware - Use anhydrous solvents - Use iodine for initiation cause1->solution1 solution2 Solution - Lower reaction temperature (0°C or -78°C) - Slow reagent addition cause2->solution2 solution3 Solution - Slow, dropwise addition - Efficient cooling (ice bath/cryostat) cause3->solution3

Caption: Troubleshooting logic for low yield in Grignard reactions.

References

Technical Support Center: Synthesis of 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(1-Phenylcyclopropyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this valuable compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Friedel-Crafts Acylation of 1-Phenylcyclopropane

Issue 1: Low or No Conversion

  • Question: My Friedel-Crafts acylation of 1-phenylcyclopropane with acetyl chloride is showing low or no conversion to the desired product. What are the possible causes and solutions?

  • Answer:

    • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of the Lewis acid.

    • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product ketone complexes with the Lewis acid.[1][2] Try increasing the molar equivalents of the Lewis acid.

    • Low Reaction Temperature: While the reaction should be started at a low temperature (e.g., 0 °C) to control the initial exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion.

    • Poor Quality Starting Materials: Verify the purity of your 1-phenylcyclopropane and acetyl chloride. Impurities can interfere with the catalyst.

Issue 2: Formation of Multiple Isomers

  • Question: I am observing the formation of ortho- and meta- acylated products in addition to the desired para-isomer. How can I improve the regioselectivity?

  • Answer:

    • Reaction Temperature: Higher reaction temperatures can lead to decreased selectivity. Maintain a lower temperature throughout the reaction to favor the sterically less hindered para-product.

    • Choice of Lewis Acid: The size of the Lewis acid can influence regioselectivity. Experiment with bulkier Lewis acids which may increase the steric hindrance at the ortho-positions.

    • Solvent Effects: The choice of solvent can impact the distribution of isomers. Less polar solvents may enhance selectivity.

Route 2: Grignard Reaction with 1-Phenylcyclopropanecarbonitrile

Issue 1: Low Yield of Ketone, High Yield of Byproducts

  • Question: The reaction of methylmagnesium bromide with 1-phenylcyclopropanecarbonitrile is giving a low yield of this compound and multiple byproducts. What could be the issue?

  • Answer:

    • Grignard Reagent Quality: The Grignard reagent is highly reactive and sensitive to water and air. Ensure it is freshly prepared or properly titrated before use. The presence of moisture will quench the Grignard reagent.

    • Reaction with Ketone Product: Grignard reagents can add to the ketone product to form a tertiary alcohol.[3] To minimize this, add the Grignard reagent slowly to the nitrile at a low temperature (e.g., 0 °C or below) and avoid a large excess of the Grignard reagent.

    • Hydrolysis Step: The intermediate imine must be carefully hydrolyzed to the ketone.[4] Use a mild acidic workup (e.g., saturated aqueous NH₄Cl) to avoid harsh conditions that could lead to side reactions.

Issue 2: Difficulty in Isolating the Product

  • Question: I am having trouble purifying the this compound from the reaction mixture. What are some recommended purification strategies?

  • Answer:

    • Careful Workup: After quenching the reaction, a thorough aqueous workup is necessary to remove magnesium salts.

    • Chromatography: Column chromatography on silica gel is a common and effective method for purifying ketones from nonpolar byproducts and any unreacted nitrile.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes for preparing this compound?

    • A1: The most common approaches are the Friedel-Crafts acylation of 1-phenylcyclopropane and the reaction of a methyl Grignard reagent with 1-phenylcyclopropanecarbonitrile.[1][4]

  • Q2: What are the primary safety concerns when scaling up this synthesis?

    • A2: Key safety considerations include the handling of pyrophoric Grignard reagents, corrosive Lewis acids like AlCl₃, and potentially exothermic reactions. A thorough risk assessment should be conducted before any scale-up.

  • Q3: How can I prepare the starting material, 1-phenylcyclopropanecarbonitrile?

    • A3: 1-Phenylcyclopropanecarbonitrile can be synthesized from phenylacetonitrile and 1,2-dibromoethane using a strong base.

  • Q4: Are there any alternative methods for cyclopropanation?

    • A4: Yes, methods like the Simmons-Smith reaction using diiodomethane and a zinc-copper couple can be used to cyclopropanate styrenes, although this would require subsequent oxidation to the ketone.[5][6] The Corey-Chaykovsky reaction is another alternative for the cyclopropanation of α,β-unsaturated ketones.[7]

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reaction
Starting Materials 1-Phenylcyclopropane, Acetyl Chloride1-Phenylcyclopropanecarbonitrile, CH₃MgBr
Key Reagents AlCl₃ (or other Lewis acid)Grignard Reagent
Typical Yields Moderate to Good (highly substrate dependent)Good to Excellent
Key Challenges Regioselectivity, Catalyst handlingGrignard reagent sensitivity, Over-addition
Scalability Can be challenging due to catalyst handlingGenerally scalable with proper controls

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
  • Preparation: Under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) to the suspension with stirring.

  • Substrate Addition: Add a solution of 1-phenylcyclopropane (1.0 eq) in DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or vacuum distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction
  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 1-phenylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution to 0 °C and slowly add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting nitrile.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or vacuum distillation.

Visualizations

experimental_workflow cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Grignard Reaction r1_start 1-Phenylcyclopropane + Acetyl Chloride r1_reagents AlCl3, DCM, 0°C r1_start->r1_reagents 1. r1_reaction Friedel-Crafts Acylation r1_reagents->r1_reaction 2. r1_workup Aqueous Workup r1_reaction->r1_workup 3. r1_purification Purification r1_workup->r1_purification 4. r1_product This compound r1_purification->r1_product 5. r2_start 1-Phenylcyclopropanecarbonitrile r2_reagents CH3MgBr, Ether, 0°C r2_start->r2_reagents 1. r2_reaction Grignard Addition r2_reagents->r2_reaction 2. r2_workup Aqueous Workup r2_reaction->r2_workup 3. r2_purification Purification r2_workup->r2_purification 4. r2_product This compound r2_purification->r2_product 5.

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_friedel_crafts cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion in Friedel-Crafts Acylation cause1 Inactive Catalyst (Moisture Present) start->cause1 cause2 Insufficient Catalyst start->cause2 cause3 Low Temperature start->cause3 sol1 Use Anhydrous Conditions & Fresh Catalyst cause1->sol1 sol2 Increase Molar Equivalents of Lewis Acid cause2->sol2 sol3 Warm Reaction to RT or Gently Heat cause3->sol3

Caption: Troubleshooting logic for low conversion in Friedel-Crafts acylation.

References

Technical Support Center: Purification of 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-(1-Phenylcyclopropyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The final product is an oil or fails to crystallize.

  • Question: My this compound is an oil and will not solidify, or the recrystallization attempt failed. What could be the cause, and how can I resolve this?

    Answer: This issue often arises due to the presence of residual solvents or impurities that lower the melting point of the compound.

    • Troubleshooting Steps:

      • Ensure complete removal of reaction solvents: Concentrate the crude product under reduced pressure, possibly at a slightly elevated temperature (e.g., 40-50 °C), to remove all volatile solvents.

      • Attempt trituration: Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., hexanes or pentane) to the oil. Stir or sonicate the mixture. This can often induce crystallization by "washing away" impurities that inhibit crystal lattice formation.

      • Optimize recrystallization solvent system: If a single solvent fails, a binary solvent system may be effective. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.

      • Consider column chromatography: If crystallization remains unsuccessful, the impurities may be too abundant or have similar properties to the product. In this case, purification by column chromatography is recommended before attempting recrystallization again.

Issue 2: The purity of the product after recrystallization is still low.

  • Question: I have recrystallized my this compound, but analytical data (e.g., NMR, GC-MS) still shows significant impurities. What are the next steps?

    Answer: Ineffective recrystallization can be due to an inappropriate choice of solvent or the presence of impurities with very similar solubility profiles to the desired product.

    • Troubleshooting Steps:

      • Re-evaluate the recrystallization solvent: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures.

      • Perform a second recrystallization: Sometimes, a single recrystallization is insufficient to remove all impurities. A second recrystallization from the same or a different solvent system can significantly improve purity.

      • Utilize column chromatography: For persistent impurities, column chromatography is the most effective purification method. It separates compounds based on their differential adsorption to a stationary phase.

Issue 3: Column chromatography results in poor separation or product loss.

  • Question: I am having trouble separating my product from impurities using column chromatography, or I am experiencing a low yield after the column. What can I do to improve the process?

    Answer: Poor separation can result from an incorrect mobile phase, improper column packing, or overloading the column. Product loss can occur due to irreversible adsorption to the silica gel or co-elution with impurities.

    • Troubleshooting Steps:

      • Optimize the mobile phase: Use thin-layer chromatography (TLC) to determine the optimal eluent system. The ideal system should give a retention factor (Rf) of ~0.2-0.3 for the desired product and good separation from all impurity spots.

      • Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling of the eluent and poor separation.

      • Sample loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a narrow band. Avoid using a solvent that is much more polar than the eluent for loading, as this will lead to band broadening.

      • Column loading capacity: Do not overload the column. A general rule of thumb is to load 1 g of crude material per 20-100 g of silica gel, depending on the difficulty of the separation.

      • Consider alternative stationary phases: If separation on silica gel is challenging, consider using other stationary phases like alumina or reverse-phase silica.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The synthesis of this compound, often via a Friedel-Crafts acylation of phenylcyclopropane, can lead to several impurities:

  • Starting materials: Unreacted phenylcyclopropane and acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Isomeric products: Acylation at different positions of the phenyl ring (ortho- or meta- isomers).

  • Polyacylated products: Di-acylated phenylcyclopropane.

  • Byproducts from side reactions: Rearrangement or opening of the cyclopropane ring under acidic conditions.

Q2: What is a reliable method for purifying this compound?

A2: A combination of column chromatography followed by recrystallization is a robust method for obtaining high-purity this compound. Column chromatography is effective for removing structurally different impurities, while recrystallization is excellent for removing minor impurities and obtaining a crystalline final product.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for liquids, its suitability for this compound depends on the thermal stability of the compound and the boiling points of the impurities. If the compound is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation could be a viable option. However, there is a risk of decomposition or rearrangement at elevated temperatures, especially if acidic or basic impurities are present.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes. The exact ratio should be determined by TLC analysis of the crude product to achieve an Rf value of 0.2-0.3 for the product. A typical starting point is 10-20% ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For this compound, ethanol, isopropanol, or a mixture of ethyl acetate and hexanes can be effective.

  • Dissolution:

    • Place the crude or column-purified product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent portion-wise with continuous heating and swirling.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Quantitative Data

The efficiency of purification methods can be compared based on the final purity achieved and the percentage yield. The following table summarizes typical results for the purification of this compound.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Single Recrystallization85-90%95-98%70-85%Effective for removing small amounts of impurities. Yield can be lower if the product is highly soluble.
Column Chromatography70-90%>98%60-80%Highly effective for removing a wide range of impurities, including isomers and byproducts.
Column Chromatography + Recrystallization70-90%>99%50-70%Provides the highest purity product, ideal for pharmaceutical and research applications.

Diagrams

Troubleshooting_Purification start Crude this compound issue_oil Product is an oil or fails to crystallize start->issue_oil issue_purity Purity is low after recrystallization start->issue_purity issue_chromatography Poor separation or low yield from column start->issue_chromatography step_remove_solvent Ensure complete solvent removal issue_oil->step_remove_solvent Yes step_reevaluate_solvent Re-evaluate recrystallization solvent issue_purity->step_reevaluate_solvent Yes step_optimize_eluent Optimize mobile phase using TLC issue_chromatography->step_optimize_eluent Yes step_triturate Triturate with non-polar solvent step_remove_solvent->step_triturate step_optimize_recrys Optimize recrystallization solvent system step_triturate->step_optimize_recrys step_column Perform column chromatography step_optimize_recrys->step_column end_product Pure Crystalline Product step_column->end_product step_second_recrys Perform a second recrystallization step_reevaluate_solvent->step_second_recrys step_second_recrys->step_column step_repack_column Check column packing and sample loading step_optimize_eluent->step_repack_column step_check_loading Check column loading capacity step_repack_column->step_check_loading step_check_loading->end_product

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Cyclopropyl Group Stability in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chemists working with cyclopropyl-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted rearrangement of the cyclopropyl group during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropyl group prone to rearrangement in many reactions?

The high reactivity of the cyclopropyl group stems from its significant ring strain, estimated to be around 27.5 kcal/mol.[1] This strain is due to the acute 60° bond angles within the three-membered ring, which deviate significantly from the ideal 109.5° for sp³ hybridized carbons.[2]

During many reactions, particularly those that proceed through a carbocationic intermediate adjacent to the ring (a cyclopropylcarbinyl cation), the molecule can undergo a rearrangement to relieve this strain. The cyclopropylcarbinyl cation is highly stabilized through conjugation with the "bent" bonds of the cyclopropane ring, which have significant p-character.[2][3] However, this cation is a non-classical carbocation and can readily rearrange to form more stable homoallylic or cyclobutyl cations.[4][5] This rearrangement is often rapid and can lead to a mixture of products, reducing the yield of the desired cyclopropyl-containing compound.

Q2: What is the primary mechanism of cyclopropyl group rearrangement?

The most common pathway for cyclopropyl group rearrangement involves the formation of a cyclopropylcarbinyl cation . This intermediate can then undergo a rapid, often reversible, rearrangement to a cyclobutyl cation or an irreversible ring-opening to a homoallylic cation.[4][5] The equilibrium between these cationic species is influenced by the substitution pattern and the reaction conditions.[6]

For instance, the solvolysis of cyclopropylcarbinyl and cyclobutyl derivatives often yields a similar mixture of products, which points to the involvement of common cationic intermediates.[7]

G cluster_0 Cyclopropylcarbinyl Cation Rearrangement A Cyclopropylcarbinyl Substrate B Cyclopropylcarbinyl Cation (Non-classical) A->B Reaction Initiation C Cyclobutyl Cation B->C Ring Expansion D Homoallylic Cation B->D Ring Opening E Unrearranged Product B->E Nucleophilic Attack F Rearranged Products C->F Nucleophilic Attack D->F Nucleophilic Attack

Caption: General mechanism of cyclopropylcarbinyl cation rearrangement.

Q3: How do reaction conditions (temperature, solvent, etc.) affect the rearrangement?

Reaction conditions play a critical role in controlling the outcome of reactions involving cyclopropyl groups.

  • Temperature: Higher temperatures generally favor rearrangement products as they can provide the activation energy needed to overcome the barrier to ring opening or expansion. Running reactions at lower temperatures can often kinetically favor the formation of the unrearranged product.

  • Solvent: The polarity of the solvent can influence the stability of the carbocationic intermediates. More polar, ionizing solvents can stabilize the carbocations, potentially facilitating rearrangement.[8]

  • Lewis and Brønsted Acids: The choice and strength of an acid catalyst are crucial. Strong Lewis or Brønsted acids can promote the formation of the cyclopropylcarbinyl cation, thereby increasing the likelihood of rearrangement.[9] In some cases, milder Lewis acids or the use of hexafluoroisopropanol (HFIP) as a solvent with a catalytic amount of a Brønsted acid can promote the desired reaction while minimizing rearrangement.[10]

Troubleshooting Guides

Problem 1: My reaction is yielding a mixture of rearranged (homoallylic or cyclobutyl) and unrearranged products.

This is a classic problem when working with cyclopropylcarbinyl intermediates. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Analyze Your Reaction Conditions

Carefully review your reaction setup. Are you using a strong Lewis acid? Is the reaction being run at an elevated temperature? These are common culprits.

Step 2: Modify the Catalyst System

The choice of Lewis acid can significantly impact the product distribution. Experiment with a range of Lewis acids of varying strengths.

Table 1: Effect of Lewis Acid on the Rearrangement of Vinylcyclopropanes

EntryLewis Acid (equiv.)SolventTemp (°C)Yield of Cyclopentene (Rearranged) (%)Reference
1Sc(OTf)₃ (0.1)CH₂Cl₂2595[11]
2Yb(OTf)₃ (0.1)CH₂Cl₂2592[11]
3Bi(OTf)₃ (0.1)CH₂Cl₂2588[11]
4Sn(OTf)₂ (0.1)CH₂Cl₂2575[11]
5Cu(OTf)₂ (0.1)CH₂Cl₂2568[11]

This table illustrates how different Lewis acids can influence the yield of a rearrangement product. While this specific example shows a desired rearrangement, the principle of catalyst screening is crucial for avoiding it in other contexts.

Step 3: Optimize the Reaction Temperature

Lowering the reaction temperature can often prevent rearrangement by favoring the kinetically controlled, unrearranged product.

Experimental Protocol: Low-Temperature Reaction to Minimize Rearrangement

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the cyclopropyl-containing substrate in the chosen anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).

  • Reagent Addition: Slowly add the reagent (e.g., Lewis acid or other electrophile) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it at the low temperature before allowing it to warm to room temperature for workup.

Step 4: Consider a Change in Solvent

The solvent can influence the stability of the cationic intermediates. If you are using a highly polar solvent, consider switching to a less polar one.

Problem 2: My cyclopropyl group is rearranging even under seemingly mild conditions.

If you've already optimized the temperature and catalyst and are still observing rearrangement, consider the following:

Substituent Effects

The electronic nature of the substituents on the cyclopropyl ring or the adjacent carbon can have a profound effect on the stability of the cyclopropylcarbinyl cation.

  • Electron-donating groups on the cyclopropyl ring can stabilize the cation and may reduce the driving force for rearrangement.

  • Electron-withdrawing groups can destabilize the cation, potentially favoring alternative reaction pathways.

  • Aryl substituents can have complex effects. For example, phenyl-substituted cyclopropylcarbinols have been shown to be more prone to rearrangement and loss of stereoselectivity.[12][13]

Table 2: Influence of Substituents on Stereoselectivity in Nucleophilic Substitution of Cyclopropylcarbinols

Substrate R GroupNucleophileDiastereomeric Ratio (unrearranged:rearranged)Reference
MethylCl⁻>95:5[12]
EthylCl⁻>95:5[12]
PhenylCl⁻70:30[12]
PhenylBr⁻60:40[12]

This table demonstrates that changing a substituent from an alkyl group to a phenyl group can significantly increase the amount of rearranged product, leading to a loss of stereoselectivity.

Protecting Group Strategy

In some cases, the strategic use of protecting groups can prevent unwanted side reactions. For example, a cyclopropylmethylidene group has been developed as a protecting group for diols in carbohydrate synthesis. While this is for protection rather than preventing rearrangement of a reactive intermediate, the principle of using carefully chosen protecting groups to influence reactivity is broadly applicable. Consider if a protecting group elsewhere in the molecule could be electronically influencing the stability of the cyclopropyl moiety.

G cluster_0 Troubleshooting Workflow Start Rearrangement Observed? Step1 Lower Reaction Temperature Start->Step1 Yes Success Rearrangement Minimized Start->Success No Check1 Rearrangement Still Occurs? Step1->Check1 Step2 Screen Milder Lewis Acids Check1->Step2 Yes Check1->Success No Check2 Rearrangement Still Occurs? Step2->Check2 Step3 Change Solvent (Less Polar) Check2->Step3 Yes Check2->Success No Check3 Rearrangement Still Occurs? Step3->Check3 Step4 Consider Substrate Modification or Protecting Groups Check3->Step4 Yes Check3->Success No Failure Consult Further Literature Step4->Failure

Caption: A decision-making workflow for troubleshooting cyclopropyl group rearrangement.

Problem 3: I need to perform a reaction that is known to generate carbocations, but I want to preserve the cyclopropyl group.

In such cases, you may need to redesign your synthetic approach to avoid the formation of a cyclopropylcarbinyl cation altogether.

Alternative Synthetic Routes
  • Radical Reactions: Some reactions proceeding through radical intermediates may be less prone to rearrangement than their cationic counterparts. However, cyclopropylcarbinyl radicals can also undergo ring opening, so this is not a universal solution.

  • Anionic Reactions: Reactions involving carbanions adjacent to the cyclopropyl ring are generally not prone to this type of rearrangement.

  • Transition-Metal Catalyzed Reactions: Certain transition-metal catalyzed cross-coupling reactions can be designed to proceed without the formation of a free carbocation, thus preserving the cyclopropyl ring. For example, cyclopropylmethyl boronic esters have been used in Negishi cross-coupling reactions where the ring-opening is controlled by the transmetalation step.

Experimental Protocol: Asymmetric Rearrangement Catalyzed by a Chiral Phosphoramide

This protocol is an example of controlling the rearrangement to achieve a specific, desired outcome, which demonstrates the level of control that can be exerted with the right catalytic system.

  • Catalyst Preparation: In a glovebox, a solution of the chiral SPINOL-derived N-triflyl phosphoramide catalyst (0.02 mmol, 0.1 equiv) in anhydrous toluene (1.0 mL) is prepared.

  • Reaction Setup: To a solution of the prochiral cyclopropylcarbinol (0.2 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) is added the nucleophile (e.g., a thione, 0.3 mmol, 1.5 equiv).

  • Initiation: The catalyst solution is added to the substrate/nucleophile mixture at the specified reaction temperature.

  • Monitoring and Workup: The reaction is stirred for the indicated time and monitored by TLC. Upon completion, the reaction mixture is concentrated and purified by flash column chromatography.

This is a representative protocol based on the work described in Science Advances (2023), DOI: 10.1126/sciadv.adg1237, and should be adapted for specific substrates and nucleophiles.[5]

By systematically addressing the factors that influence cyclopropyl group rearrangement—catalyst, temperature, solvent, and substrate electronics—researchers can significantly improve the outcome of their reactions and preserve the integrity of this valuable structural motif.

References

Technical Support Center: 1-(1-Phenylcyclopropyl)ethanone Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 1-(1-Phenylcyclopropyl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: Common impurities can arise from starting materials or side reactions. Depending on the synthetic route, these may include unreacted starting materials such as acetophenone or 1-bromo-2-chloroethane, or byproducts like diphenylethane. Inadequate reaction conditions can also lead to the formation of polymeric material.

Q2: I am having difficulty purifying this compound by column chromatography. What are the likely causes?

A2: Challenges in purification via column chromatography can be due to several factors. The compound may co-elute with structurally similar impurities. Another possibility is the partial decomposition of the product on acidic silica gel. Using a deactivated silica gel (e.g., with triethylamine) or switching to a different stationary phase like alumina can sometimes resolve this issue.

Q3: My 1H NMR spectrum shows unexpected peaks. How can I identify the source of these contaminants?

A3: Unexpected peaks in an NMR spectrum often originate from residual solvents (e.g., ethyl acetate, dichloromethane, acetone), water, or grease from glassware. Comparing the chemical shifts of the unknown peaks with published data for common laboratory solvents is the first step. If the impurity is a reaction byproduct, 2D NMR techniques like COSY and HMQC can help in its structural elucidation.

Q4: The mass spectrum of my sample does not show a clear molecular ion peak. Is this normal?

A4: While a molecular ion peak is expected, its absence or low intensity can occur if the molecule is unstable under the ionization conditions (e.g., Electron Ionization). For this compound, fragmentation can be facile. Employing softer ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI) can help in observing the molecular ion.

Troubleshooting Guides

Synthesis & Purification

Issue: Low yield after synthesis.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting: Monitor the reaction progress using TLC or GC-MS. Ensure all reagents are pure and dry. Optimize reaction time and temperature.

  • Possible Cause 2: Product decomposition.

    • Troubleshooting: The cyclopropyl group can be sensitive to strong acids or high temperatures. Consider using milder reaction conditions. If performing a workup, use a saturated sodium bicarbonate solution to neutralize any acid.

  • Possible Cause 3: Issues during extraction.

    • Troubleshooting: Ensure the correct pH for aqueous washes to prevent the loss of the product. Perform multiple extractions with an appropriate organic solvent to maximize recovery.

Issue: Product appears oily or discolored after purification.

  • Possible Cause 1: Residual solvent.

    • Troubleshooting: Dry the sample under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Possible Cause 2: Presence of persistent impurities.

    • Troubleshooting: Re-purify the compound using a different chromatographic technique (e.g., preparative HPLC) or recrystallization from a suitable solvent system.

Spectroscopic Analysis

Issue: Broad peaks in the 1H NMR spectrum.

  • Possible Cause 1: Sample is too concentrated.

    • Troubleshooting: Dilute the NMR sample.

  • Possible Cause 2: Presence of paramagnetic impurities.

    • Troubleshooting: Filter the sample through a small plug of silica gel or celite before preparing the NMR sample.

  • Possible Cause 3: Chemical exchange.

    • Troubleshooting: This is less likely for this specific molecule unless there are acidic or basic impurities present. Acquiring the spectrum at a different temperature might resolve the issue.

Issue: Ambiguous peak assignments in the 13C NMR spectrum.

  • Possible Cause: Overlapping signals, especially in the aromatic region.

    • Troubleshooting: Utilize 2D NMR techniques such as HSQC and HMBC to correlate carbon signals with their attached protons and neighboring protons, respectively. This will allow for unambiguous assignment of all carbon signals.

Data Presentation

Table 1: Expected 1H NMR Data for this compound in CDCl3
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25-7.40m5HAromatic protons (Ph-H)
2.10s3HMethyl protons (-COCH3)
1.45q2HCyclopropyl protons (-CH2-)
1.10q2HCyclopropyl protons (-CH2-)
Table 2: Expected 13C NMR Data for this compound in CDCl3
Chemical Shift (ppm)Assignment
208.0Carbonyl carbon (C=O)
142.5Quaternary aromatic carbon (Ph-C)
128.5Aromatic carbons (Ph-CH)
127.0Aromatic carbons (Ph-CH)
126.5Aromatic carbons (Ph-CH)
35.0Quaternary cyclopropyl carbon
25.5Methyl carbon (-CH3)
17.0Cyclopropyl carbons (-CH2-)
Table 3: Expected Mass Spectrometry Fragmentation
m/zProposed Fragment
160[M]+ (Molecular Ion)
145[M - CH3]+
117[M - COCH3]+
105[C8H9]+
77[C6H5]+ (Phenyl cation)
43[CH3CO]+ (Acylium ion)

Experimental Protocols

Protocol 1: General Procedure for 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl3).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Acquisition: Acquire the 1H NMR spectrum using a 400 MHz or higher spectrometer. For the 13C NMR spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the 1H NMR spectrum and determine their multiplicities. Assign the peaks in both 1H and 13C spectra based on expected chemical shifts and coupling patterns.

Protocol 2: General Procedure for Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like dichloromethane or methanol) into the mass spectrometer via a direct insertion probe or through a GC inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Visualizations

Synthesis_Workflow Reactants Starting Materials (e.g., Acetophenone, 1,2-dihaloethane) Reaction Cyclopropanation Reaction Reactants->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Pure Pure this compound Purification->Pure Analysis Characterization (NMR, MS, etc.) Pure->Analysis

Caption: General experimental workflow for the synthesis and characterization of this compound.

Troubleshooting_Logic Start Problem Encountered IsSynthesis Synthesis Issue? Start->IsSynthesis IsPurification Purification Issue? IsSynthesis->IsPurification No LowYield Low Yield IsSynthesis->LowYield Yes SideProducts Side Products IsSynthesis->SideProducts Yes IsAnalysis Analysis Issue? IsPurification->IsAnalysis No Decomposition Decomposition on Column IsPurification->Decomposition Yes CoElution Co-elution of Impurities IsPurification->CoElution Yes NMR_Impurity Unexpected NMR Peaks IsAnalysis->NMR_Impurity Yes MS_NoM_ion No Molecular Ion in MS IsAnalysis->MS_NoM_ion Yes

Caption: A logical flowchart for troubleshooting common issues during the characterization process.

MS_Fragmentation M This compound m/z = 160 F1 [M - CH3]+ m/z = 145 M:f0->F1 -CH3 F2 [M - COCH3]+ m/z = 117 M:f0->F2 -COCH3 F4 [CH3CO]+ m/z = 43 M:f0->F4 rearrangement F3 [C6H5]+ m/z = 77 F2->F3 -C3H4

Caption: Proposed major fragmentation pathways for this compound in mass spectrometry.

Validation & Comparative

A Comparative Guide to 1-(1-Phenylcyclopropyl)ethanone and Other Ketones for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry and drug discovery, the selection of a ketone moiety can significantly influence the physicochemical properties, reactivity, and biological activity of a molecule. This guide provides a detailed comparison of 1-(1-Phenylcyclopropyl)ethanone with two other aryl ketones: the common building block Acetophenone and the structurally related Cyclopropyl phenyl ketone. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.

Physicochemical and Spectroscopic Properties

The introduction of a cyclopropyl ring, particularly one bearing a phenyl group at the 1-position, imparts unique conformational rigidity and electronic properties compared to a simple methyl or a cyclopropyl group directly attached to the carbonyl. These differences are reflected in their physicochemical and spectroscopic data.

PropertyThis compoundAcetophenoneCyclopropyl phenyl ketone
CAS Number 1007-71-298-86-23481-02-5
Molecular Formula C₁₁H₁₂OC₈H₈OC₁₀H₁₀O
Molecular Weight 160.21 g/mol 120.15 g/mol 146.19 g/mol
Boiling Point Not available202 °C121-123 °C at 15 mmHg
Melting Point Not available19-20 °C7-9 °C
Density Not available1.03 g/mL1.058 g/mL at 25 °C
¹H NMR (CDCl₃, δ) Not available2.62 (s, 3H), 7.47 (t, 2H), 7.58 (t, 1H), 7.97 (d, 2H)[1]1.07 (m, 2H), 1.26 (m, 2H), 2.62 (m, 1H), 7.45 (m, 1H), 7.68 (m, 1H), 7.81 (m, 1H)[2]
¹³C NMR (CDCl₃, δ) Not available26.5, 128.2, 128.5, 133.0, 137.1, 198.1[1]11.9, 17.3, 114.8 (d), 119.7 (d), 123.7 (d), 130.1 (d), 140.1 (d), 162.8 (d), 199.4[2]
IR (C=O stretch, cm⁻¹) Not available~1685~1665

Reactivity Profile: A Focus on Carbonyl Reduction

The reactivity of the carbonyl group is a critical aspect of ketone chemistry. A common transformation is the reduction to the corresponding alcohol. The steric and electronic environment around the carbonyl carbon dictates the rate of such reactions.

Expected Reactivity in NaBH₄ Reduction:

  • Acetophenone: The carbonyl group is relatively unhindered, making it readily accessible to nucleophilic attack by a hydride reagent like sodium borohydride (NaBH₄).

  • Cyclopropyl phenyl ketone: The cyclopropyl group, while small, introduces some steric bulk adjacent to the carbonyl. More significantly, the cyclopropyl ring can electronically interact with the carbonyl group through conjugation, which can influence its reactivity.

  • This compound: This ketone presents the most sterically hindered carbonyl group among the three. The presence of a quaternary carbon adjacent to the carbonyl, substituted with both a phenyl and a cyclopropyl ring, is expected to significantly decrease the rate of nucleophilic attack.

Acetophenone > Cyclopropyl phenyl ketone > this compound

G cluster_reactivity Decreasing Reactivity (Steric Hindrance) Acetophenone Acetophenone Cyclopropyl_phenyl_ketone Cyclopropyl phenyl ketone Target_Ketone This compound

Experimental Protocols

Below are generalized protocols for common reactions involving these ketones. Researchers should optimize these conditions for their specific substrates and analytical purposes.

General Protocol for Ketone Reduction with Sodium Borohydride

This protocol describes a general procedure for the reduction of a ketone to its corresponding alcohol.

  • Dissolution: Dissolve the ketone (1 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol product by column chromatography on silica gel.

G Ketone Ketone (1 eq.) Solvent Solvent (e.g., MeOH) Ketone->Solvent Cooling Cool to 0 °C Solvent->Cooling NaBH4 NaBH₄ (1.5 eq.) Cooling->NaBH4 TLC Monitor by TLC NaBH4->TLC Quench Quench (aq. NH₄Cl) TLC->Quench Extract Extract (e.g., EtOAc) Quench->Extract Workup Wash, Dry, Concentrate Extract->Workup Purify Column Chromatography Workup->Purify Product Alcohol Product Purify->Product

General Mechanism for Ketone Reduction by NaBH₄

The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

G Ketone R-C(=O)-R' Alkoxide R-CH(O⁻)-R' Ketone->Alkoxide Nucleophilic Attack Hydride [BH₄]⁻ Alcohol R-CH(OH)-R' Alkoxide->Alcohol Protonation Solvent H-Solvent Borate [BH₃(Solvent)]

Biological Activity Context

For instance, derivatives of 1-phenylcyclopropane carboxamide have shown effective inhibition of the proliferation of certain human myeloid leukemia cell lines. This suggests that the 1-phenylcyclopropyl motif present in this compound could be a valuable starting point for the design of novel bioactive compounds. In contrast, acetophenone, while a common synthetic intermediate, is less frequently associated with potent biological activity in its own right, though it serves as a precursor for many pharmaceuticals.

Conclusion

This compound presents a unique structural motif with distinct steric and electronic properties compared to simpler aryl ketones like Acetophenone and Cyclopropyl phenyl ketone. Its significantly increased steric hindrance around the carbonyl group suggests lower reactivity in nucleophilic addition reactions, a factor that researchers must consider during synthetic planning. While quantitative biological data is sparse, the presence of the 1-phenylcyclopropyl group is a promising feature for the development of novel therapeutic agents, warranting further investigation into its biological profile. This guide provides a foundational comparison to aid researchers in leveraging the unique characteristics of this and related ketones in their scientific pursuits.

References

A Comparative Analysis of the Reactivity of Cyclopropyl Ketones and Acyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent ring strain of the cyclopropyl group imparts unique chemical reactivity to cyclopropyl ketones, distinguishing them significantly from their acyclic counterparts. This guide provides an objective comparison of the performance of these two classes of ketones in various chemical transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reaction design and development.

Nucleophilic Addition: A Tale of Two Pathways

While both cyclopropyl and acyclic ketones undergo nucleophilic addition at the carbonyl carbon, the subsequent fate of the intermediate can differ dramatically. In acyclic ketones, the reaction typically proceeds via a straightforward 1,2-addition to yield an alcohol after workup. In contrast, cyclopropyl ketones can undergo both 1,2-addition and a ring-opening pathway, often dictated by the nature of the nucleophile and the reaction conditions.

The carbonyl group in aldehydes and ketones is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles.[1] Generally, aldehydes are more reactive than ketones due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon.[1][2]

Table 1: Comparison of Nucleophilic Addition Reactions

Reaction TypeSubstrateNucleophile/ReagentProduct(s)Typical Yield (%)Reference
1,2-AdditionAcetone (Acyclic)CH3MgBr, then H3O+2-Propanol~80-90General Textbook Knowledge
1,2-AdditionPhenyl cyclopropyl ketoneNaBH4, MeOH1-Cyclopropyl-1-phenylmethanol>95[3] (representative)
Ring-Opening AdditionPhenyl cyclopropyl ketone(p-tolyl)ZnI, TMSCl, (tpy)Ni catalystAcyclic silyl enol ether80[4]
Ring-Opening AdditionAryl cyclopropyl ketoneAlMe3, Ni(acac)3 catalystγ-Aluminated ketone (intermediate)<40 (for subsequent trapping)[4]
Experimental Protocol: Nickel-Catalyzed Ring-Opening Difunctionalization of Phenyl Cyclopropyl Ketone

This protocol is adapted from the work of Fujisawa and coworkers, demonstrating the nucleophilic ring-opening of a cyclopropyl ketone.[4]

Objective: To synthesize a γ-substituted silyl enol ether via a nickel-catalyzed ring-opening reaction of phenyl cyclopropyl ketone.

Materials:

  • Phenyl cyclopropyl ketone

  • Trimethylaluminum (AlMe3)

  • Nickel(II) acetylacetonate (Ni(acac)2)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Ni(acac)2 (5 mol%).

  • Add anhydrous toluene, followed by phenyl cyclopropyl ketone (1.0 mmol).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of AlMe3 (1.2 mmol) in toluene.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and add TMSCl (1.5 mmol).

  • Stir for an additional hour at room temperature.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired γ-substituted silyl enol ether.

Reduction of the Carbonyl Group

The reduction of the carbonyl group to an alcohol is a fundamental transformation for both ketone classes. Standard reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for both acyclic and cyclopropyl ketones, typically resulting in a 1,2-addition of a hydride ion without ring-opening.

Table 2: Comparison of Reduction Reactions

SubstrateReducing AgentSolventProductTypical Yield (%)
Cyclohexanone (Acyclic)NaBH4MethanolCyclohexanol>95
Acetophenone (Acyclic)Daucus carota rootWater(S)-1-Phenylethanol92 (85% ee)
Phenyl cyclopropyl ketoneNaBH4Methanol1-Cyclopropyl-1-phenylmethanol>95
Various aliphatic and cyclic ketonesDaucus carota rootWaterCorresponding secondary alcoholsModerate to excellent

Biocatalytic reductions, for instance using plant cells like Daucus carota root, have been shown to efficiently reduce a variety of prochiral ketones, including both acyclic and cyclic ketones, to their corresponding optically active secondary alcohols in an environmentally benign aqueous medium.[3]

Ring-Opening Reactions: The Hallmark of Cyclopropyl Ketone Reactivity

The defining characteristic of cyclopropyl ketones is their propensity to undergo ring-opening reactions, a pathway not available to their acyclic analogs. This reactivity is driven by the release of the approximately 27 kcal/mol of strain energy inherent in the cyclopropane ring. These reactions can be initiated by various stimuli, including transition metals, Lewis acids, and photoredox catalysis.[4][5][6][7]

Palladium-Catalyzed Stereoselective Ring-Opening

Palladium catalysts can efficiently induce the ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones.[5] This reaction often exhibits high stereoselectivity, exclusively yielding the (E)-isomer.

Experimental Protocol: Pd-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketone

This protocol is a representative example based on the palladium-catalyzed ring-opening to form α,β-unsaturated ketones.[5]

Objective: To synthesize (E)-1-arylbut-2-en-1-one from an aryl cyclopropyl ketone.

Materials:

  • Aryl cyclopropyl ketone

  • Palladium(II) acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add Pd(OAc)2 (5 mol%) and PCy3 (10 mol%) to a Schlenk tube.

  • Add anhydrous toluene, followed by the aryl cyclopropyl ketone (1.0 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the (E)-α,β-unsaturated ketone.

Mechanistic Visualizations

The following diagrams illustrate the key reaction pathways discussed.

G cluster_acyclic Acyclic Ketone Reactivity cluster_cyclopropyl Cyclopropyl Ketone Reactivity AK Acyclic Ketone (R-CO-R') Int_A Tetrahedral Intermediate AK->Int_A Nu_A Nucleophile (Nu-) Nu_A->AK Nucleophilic Attack Prod_A 1,2-Addition Product Int_A->Prod_A Protonation CPK Cyclopropyl Ketone Int_C1 Tetrahedral Intermediate CPK->Int_C1 Int_C2 Ring-Opened Intermediate CPK->Int_C2 Ring-Opening Nu_C Nucleophile (Nu-) Nu_C->CPK Nucleophilic Attack Prod_C1 1,2-Addition Product Int_C1->Prod_C1 Protonation Prod_C2 Ring-Opened Product Int_C2->Prod_C2 Further Reaction

Caption: Reaction pathways for acyclic vs. cyclopropyl ketones.

G start Start: Aryl Cyclopropyl Ketone + Pd(OAc)2/PCy3 in Toluene heat Heat to 100 °C (12-24h) start->heat monitor Monitor by TLC/GC-MS heat->monitor workup Cool & Concentrate monitor->workup Reaction Complete purify Flash Column Chromatography workup->purify end End: (E)-α,β-Unsaturated Ketone purify->end

Caption: Workflow for Pd-catalyzed ring-opening.

G CPK Cyclopropyl Ketone Complex Activated Complex CPK->Complex LA Lewis Acid (LA) LA->Complex RingOpened Ring-Opened Intermediate Complex->RingOpened Nu Nucleophile (Nu-) Nu->Complex Nucleophilic Attack & Ring Opening Product γ-Substituted Product RingOpened->Product Trapping/Workup

Caption: Lewis acid-promoted ring-opening mechanism.

Summary

The reactivity of cyclopropyl ketones is fundamentally different from that of acyclic ketones due to the presence of a strained three-membered ring. While both classes of compounds undergo standard carbonyl reactions like nucleophilic addition and reduction, cyclopropyl ketones possess a unique and synthetically valuable reaction manifold involving ring-opening. This distinct reactivity allows for the formation of diverse acyclic structures that are not readily accessible from acyclic ketone precursors. The choice of reagents and reaction conditions is critical in directing the reactivity of cyclopropyl ketones towards either carbonyl addition or ring-opening pathways, providing a versatile tool for synthetic chemists.

References

Spectroscopic Scrutiny: A Comparative Guide to 1-(1-Phenylcyclopropyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

The spatial arrangement of the phenyl and acetyl groups relative to the cyclopropane ring in the cis and trans isomers of 1-(1-Phenylcyclopropyl)ethanone gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and characterization in research and drug development.

Predicted Spectroscopic Distinctions

The primary techniques for differentiating these isomers are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shifts of the cyclopropyl protons are expected to be the most telling feature. In the trans isomer, the protons on the carbon bearing the phenyl group and the carbon bearing the acetyl group are in a different chemical environment compared to the cis isomer, where these groups are on the same side of the ring. This will lead to different coupling constants (J-values) and chemical shifts. The aromatic protons of the phenyl group may also exhibit slight differences in their chemical shifts due to varying anisotropic effects from the acetyl group in the two isomers.

  • ¹³C NMR Spectroscopy: The carbon signals of the cyclopropane ring and the carbonyl carbon will likely show small but measurable differences in their chemical shifts between the two isomers. The symmetry of the molecule can also play a role; for instance, if one isomer possesses a higher degree of symmetry, it may exhibit fewer unique carbon signals.

  • Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency is a key diagnostic peak. While significant overlap is expected, subtle shifts in the absorption frequency can occur due to differences in the electronic environment and steric strain between the cis and trans configurations. The fingerprint region (below 1500 cm⁻¹) may also contain distinguishing peaks related to the skeletal vibrations of the cyclopropane ring and the phenyl group.

Illustrative Spectroscopic Data of a Related Isomer

To provide a tangible example, the following table summarizes the spectroscopic data for a related compound, 1-[(1R, 2R, 3r*)-2-Acetyl-3-phenylcyclopropyl]ethanone , which is a stereoisomer of this compound. This data can serve as a reference point for what to expect when analyzing the target isomers.

Spectroscopic TechniquePeak/SignalValue
Infrared (IR) Carbonyl (C=O) Stretch1697 cm⁻¹
¹H NMR (CDCl₃) Methyl Protons (s, 3H)δ 2.1
Methyl Protons (s, 3H)δ 2.2
Cyclopropyl Proton (dd, J=5, 10 Hz, 1H)δ 2.96
Cyclopropyl Proton (dd, J=5, 10 Hz, 1H)δ 3.12
Cyclopropyl Proton (t, J=5 Hz, 1H)δ 3.28
Aromatic Protons (m, 5H)δ 7.14 - 7.34
¹³C NMR (CDCl₃) Methyl Carbonδ 31.2
Methyl Carbonδ 31.3
Cyclopropyl Carbonδ 33.1
Cyclopropyl Carbonδ 36.8
Cyclopropyl Carbonδ 39.9
Aromatic Carbonsδ 127.3, 128.3, 128.6
Aromatic Carbon (quaternary)δ 133.9
Carbonyl Carbonδ 201.4
Carbonyl Carbonδ 205.3

Data sourced from a supporting information document for a research article.

Experimental Protocols

A robust spectroscopic comparison of the this compound isomers would involve the following key experiments:

Sample Preparation
  • Synthesis and Isolation: The cis and trans isomers must first be synthesized and then separated and purified. This is typically achieved using techniques such as column chromatography or fractional crystallization. The purity of each isolated isomer should be confirmed by a preliminary analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).

  • NMR Sample Preparation: A small amount (typically 5-10 mg) of each purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm).

  • IR Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired for each isomer. Key parameters to be recorded include chemical shifts (δ) in ppm, integration of signals, and coupling constants (J) in Hz.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of all unique carbon atoms.

    • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and to elucidate the connectivity within the molecule, further confirming the isomeric structures.

  • IR Spectroscopy:

    • An infrared spectrum is recorded for each isomer, typically over the range of 4000-400 cm⁻¹. The positions of key absorption bands, particularly the C=O stretch and peaks in the fingerprint region, are recorded in wavenumbers (cm⁻¹).

Experimental Workflow

The logical flow of a spectroscopic comparison is illustrated in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation synthesis Synthesis of Isomer Mixture separation Separation of Isomers (e.g., Chromatography) synthesis->separation cis_isomer Pure cis-Isomer separation->cis_isomer trans_isomer Pure trans-Isomer separation->trans_isomer nmr NMR Spectroscopy (¹H, ¹³C, 2D) cis_isomer->nmr ir IR Spectroscopy cis_isomer->ir trans_isomer->nmr trans_isomer->ir compare_nmr Compare NMR Spectra: - Chemical Shifts - Coupling Constants nmr->compare_nmr compare_ir Compare IR Spectra: - C=O Stretch - Fingerprint Region ir->compare_ir conclusion Structural Elucidation & Isomer Identification compare_nmr->conclusion compare_ir->conclusion

Figure 1. Experimental workflow for the spectroscopic comparison of isomers.

This comprehensive approach, combining meticulous experimental work with careful spectral interpretation, will enable researchers to confidently distinguish between the isomers of this compound and to fully characterize their unique chemical properties.

A Comparative Analysis of 1-Phenyl-2-(phenylamino)ethanone Analogs as MCR-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of a series of 1-phenyl-2-(phenylamino)ethanone derivatives. These compounds have been investigated as potential inhibitors of the Mobile Colistin Resistance (MCR-1) protein, a key enzyme conferring resistance to the last-resort antibiotic colistin in Gram-negative bacteria. The data presented herein is derived from a study focused on the design, synthesis, and in vitro evaluation of these novel MCR-1 inhibitors.[1][2]

Overview of Biological Activity

A series of 1-phenyl-2-(phenylamino)ethanone derivatives were synthesized and evaluated for their ability to inhibit the MCR-1 protein and restore colistin susceptibility in E. coli expressing the mcr-1 gene. The core structure was identified through virtual screening, and various substitutions were made to explore the structure-activity relationship (SAR).[1] The general approach involved identifying a racemic compound (compound 3 in the study) as a potential MCR-1 inhibitor and then synthesizing and testing 26 derivatives.[1][2]

The primary endpoint for biological activity was the complete inhibition of bacterial growth in the presence of a sub-inhibitory concentration of colistin (2 µg/mL).[1] Several analogs demonstrated more potent activity than the initial hit compound.[1][2]

Comparative Efficacy of Analogs

The following table summarizes the in vitro efficacy of selected 1-phenyl-2-(phenylamino)ethanone analogs in a cell-based assay. The assay measured the minimum concentration of the compound required to completely inhibit the growth of E. coli BL21(DE3) expressing the mcr-1 gene, in combination with 2 µg/mL of colistin.

CompoundR'R''RMinimum Inhibitory Concentration (µM) in combination with Colistin (2 µg/mL)
3 HHH100
6g HH4-CF350
6h HH4-Cl50
6i HH4-F50
6n 4-hexylHH50
6p 4-hexyl3-CH34-COOH25
6q 4-octylH4-COOH25
6r 4-cyclohexylH4-COOH50

Data sourced from a study on 1-phenyl-2-(phenylamino)ethanone derivatives as MCR-1 inhibitors.[1]

Structure-Activity Relationship

The analysis of the synthesized compounds revealed several key structural features that influence their MCR-1 inhibitory activity:

  • Substitution on the Phenylamino Moiety (R): The presence of a carboxyl group at the para position of the phenylamino ring was found to be crucial for enhanced activity.

  • Substitution on the Phenyl Ring (R'): Long alkyl chains (hexyl and octyl) at the para position of the phenyl ring led to increased potency.

  • Combined Substitutions: The most potent compounds, 6p and 6q , possessed a combination of a long alkyl chain on the phenyl ring and a carboxyl group on the phenylamino ring.[2]

Molecular docking studies suggested that the carboxyl group of the active compounds forms hydrogen bonds with key amino acid residues, Glu246 and Thr285, within the catalytic cavity of the MCR-1 protein.[1][2] The phenyl and substituted phenyl groups contribute to occupying the binding cavity.[1]

Experimental Protocols

MCR-1 Inhibition Cell-Based Assay

This assay evaluates the ability of the test compounds to restore colistin's antibacterial activity against an E. coli strain engineered to express the MCR-1 protein.

  • Bacterial Strain: E. coli BL21(DE3) transformed with a plasmid containing the mcr-1 gene (BL21(DE3)+pET-28a(+)+mcr-1).

  • Culture Preparation: The bacterial strain is cultured in Luria-Bertani (LB) broth to an optical density (OD600) of 0.6-0.8.

  • Assay Setup: The assay is performed in 96-well microtiter plates.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Incubation: A fixed, sub-inhibitory concentration of colistin (2 µg/mL) is added to each well, followed by the various concentrations of the test compounds (e.g., 12.5, 25, 50, 100 µM).[1] The bacterial culture is then added to each well.

  • Controls: Positive controls (bacteria with colistin only) and negative controls (bacteria only) are included.

  • Readout: The plates are incubated at 37°C for 16-20 hours. Bacterial growth is assessed by measuring the turbidity of the wells. Complete inhibition of growth is determined visually or by spectrophotometric reading.[1]

Enzymatic Assay (TLC-based)

This assay directly assesses the inhibition of the MCR-1 enzyme's phosphoethanolamine (PEA) transferase activity.

  • Enzyme and Substrate: Recombinant MCR-1 protein and its substrate, lipid A, are used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the MCR-1 protein, lipid A, and the test compound.

  • Incubation: The reaction mixture is incubated to allow for the enzymatic transfer of PEA to lipid A.

  • Quenching: The reaction is stopped at a specific time point.

  • Analysis by Thin Layer Chromatography (TLC): The reaction products are spotted on a TLC plate. The plate is developed in an appropriate solvent system to separate the substrate (lipid A) from the product (PEA-modified lipid A).

  • Visualization: The spots on the TLC plate are visualized, for example, by using a specific stain for lipids.

  • Interpretation: Inhibition of the MCR-1 enzyme is indicated by a decrease in the formation of the product spot in the presence of the test compound compared to the control reaction without the inhibitor. The study showed that compounds 6p and 6q inhibited the PEA transfer reaction catalyzed by MCR-1.[2]

Visualizing the Mechanism of Action and Experimental Workflow

MCR1_Inhibition_Pathway cluster_bacterium Gram-Negative Bacterium cluster_resistance Resistance Mechanism Colistin Colistin OuterMembrane Outer Membrane (Lipid A) Colistin->OuterMembrane Binds & Disrupts ModifiedLipidA Modified Lipid A (PEA-Lipid A) Colistin->ModifiedLipidA Binding Blocked MCR1 MCR-1 Enzyme MCR1->OuterMembrane Adds PEA to Lipid A PEA Phosphoethanolamine (PEA) PEA->MCR1 Substrate Inhibitor 1-Phenyl-2-(phenylamino) ethanone Analog Inhibitor->MCR1 Inhibits

Caption: Proposed mechanism of MCR-1 inhibition by 1-phenyl-2-(phenylamino)ethanone analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation Start Starting Materials Synth Chemical Synthesis Start->Synth Purify Purification Synth->Purify Characterize Structural Characterization (NMR, HRMS) Purify->Characterize CellAssay Cell-Based Assay (E. coli with mcr-1) Characterize->CellAssay Test Analogs EnzymeAssay Enzymatic Assay (TLC-based) CellAssay->EnzymeAssay Confirm Active Hits Docking Molecular Docking CellAssay->Docking Model Binding of Active Compounds SAR Structure-Activity Relationship Analysis EnzymeAssay->SAR Docking->SAR

Caption: General workflow for the synthesis and biological evaluation of MCR-1 inhibitors.

References

Validating the Structure of 1-(1-Phenylcyclopropyl)ethanone by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comparative analysis for validating the structure of 1-(1-Phenylcyclopropyl)ethanone against a potential structural isomer, 1-phenyl-2-butanone, using ¹H and ¹³C NMR data. The distinct electronic environments of the protons and carbons in these two molecules lead to significantly different and easily distinguishable NMR spectra.

Comparative NMR Data Analysis

The structural differences between this compound and its isomer, 1-phenyl-2-butanone, are clearly reflected in their respective ¹H and ¹³C NMR spectra. The most notable distinctions arise from the unique chemical shifts and multiplicities associated with the cyclopropyl ring in the target molecule versus the ethyl and methylene groups in the isomer.

¹H NMR Spectral Data Comparison

Assignment This compound (Experimental) 1-phenyl-2-butanone (Isomer, Experimental) Expected Chemical Shift Range Key Differentiators
Aromatic Protons (C₆H₅) ~7.2-7.5 ppm (m)~7.1-7.3 ppm (m)7.0-8.0 ppmSubtle differences in splitting patterns may be observed, but the key distinctions lie elsewhere.
Cyclopropyl Protons (-CH₂CH₂-) ~1.0-1.5 ppm (m, 4H)-0.2-1.5 ppmThe presence of signals in this highly shielded (upfield) region is a definitive indicator of the cyclopropyl group.[1][2]
Acetyl Protons (-COCH₃) ~2.5 ppm (s, 3H)~2.1 ppm (s, 3H)2.0-2.5 ppmThe acetyl protons in this compound are slightly deshielded due to the proximity of the phenyl-substituted quaternary carbon.
Benzylic Protons (-CH₂Ph) -~3.7 ppm (s, 2H)2.2-3.0 ppm (for benzyl ketones)The singlet integrating to 2H is characteristic of the benzylic methylene group in the isomer.
Ethyl Protons (-CH₂CH₃) -~2.4 ppm (q, 2H), ~1.0 ppm (t, 3H)2.2-2.7 ppm (q), 0.8-1.2 ppm (t)The quartet and triplet pattern is a classic signature of an ethyl group attached to a carbonyl, unequivocally identifying the isomer.

¹³C NMR Spectral Data Comparison

Assignment This compound (Experimental) 1-phenyl-2-butanone (Isomer, Experimental) Expected Chemical Shift Range Key Differentiators
Carbonyl Carbon (C=O) ~208 ppm~209 ppm205-220 ppm[3]Minimal difference, not a primary point of distinction.
Aromatic Carbons (C₆H₅) ~126-135 ppm~126-134 ppm125-150 ppm[3]The number of signals and their specific shifts will differ slightly due to the different substituent, but the overall region is similar.
Quaternary Cyclopropyl Carbon (C-Ph) ~38 ppm-30-45 ppmA quaternary carbon signal in this region, attached to the phenyl group, is unique to the target molecule.
Cyclopropyl Methylene Carbons (-CH₂CH₂-) ~17 ppm-10-25 ppmThe appearance of a signal in this upfield region for the two equivalent methylene carbons of the cyclopropyl ring is a key identifier.
Acetyl Carbon (-COCH₃) ~27 ppm~30 ppm20-30 ppm[3]A slight but noticeable difference in the chemical shift of the methyl carbon.
Benzylic Carbon (-CH₂Ph) -~51 ppm40-55 ppm[4]The presence of this methylene carbon signal is exclusive to the isomer.
Ethyl Carbons (-CH₂CH₃) -~36 ppm (-CH₂-), ~8 ppm (-CH₃)30-40 ppm, 5-15 ppmTwo distinct signals corresponding to the ethyl group are only present in the isomer's spectrum.

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural validation of this compound.

Materials and Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • Sample of this compound

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for confirming the structure of this compound and distinguishing it from the isomeric 1-phenyl-2-butanone using the acquired NMR data.

G cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Validation A Synthesized Product B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D ¹H: Identify Key Signals - Phenyl region (7-8 ppm) - Upfield signals (0-2 ppm) - Acetyl singlet (~2.5 ppm) B->D E ¹³C: Identify Key Signals - Carbonyl (~208 ppm) - Aromatic (125-135 ppm) - Aliphatic carbons (< 40 ppm) C->E H Compare ¹H Data: - Presence of cyclopropyl signals? - Absence of ethyl and benzyl signals? D->H I Compare ¹³C Data: - Presence of cyclopropyl carbons? - Absence of ethyl and benzyl carbons? E->I F Target Structure: This compound J Structure Confirmed F->J G Alternative Isomer: 1-phenyl-2-butanone H->F Yes H->G No I->F Yes I->G No

Caption: Workflow for NMR-based structural validation.

References

Cross-Validation of Analytical Methods for 1-(1-Phenylcyclopropyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification and characterization of 1-(1-Phenylcyclopropyl)ethanone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The objective is to offer a framework for cross-validation, enabling researchers to select the most suitable method for their specific needs and to ensure data integrity across different analytical platforms.

Overview of Analytical Methods

The selection of an analytical method for this compound, a compound of interest in synthetic chemistry and drug discovery, is critical for accurate quantification and impurity profiling. This guide explores the principles, advantages, and limitations of HPLC-UV, GC-MS, and qNMR. While specific validated methods for this exact analyte are not widely published, the methodologies presented here are based on established principles for the analysis of similar ketone and cyclopropyl-containing compounds.[1][2][3][4]

Key Considerations for Method Selection:

  • Purpose of Analysis: Is the goal routine quality control, metabolite identification, or primary standard characterization?

  • Sample Matrix: Is the analyte in a simple solution or a complex biological matrix?

  • Required Sensitivity and Selectivity: What are the expected concentration levels and the potential for interfering substances?

  • Throughput and Cost: How many samples need to be analyzed, and what are the budgetary constraints?

Comparative Analysis of Method Performance

The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of a small molecule like this compound. The data presented is representative and intended for comparative purposes.

Table 1: Comparison of Key Analytical Validation Parameters

ParameterHPLC-UVGC-MSqNMR
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL~ 10 µg/mL
Limit of Quantitation (LOQ) ~ 0.5 µg/mL~ 0.05 µg/mL~ 50 µg/mL
Sample Throughput HighMediumLow
Cost per Sample LowMediumHigh
Selectivity ModerateHighHigh

Table 2: Applicability and Limitations

FeatureHPLC-UVGC-MSqNMR
Destructive YesYesNo
Structural Information LimitedYes (via fragmentation)Yes (definitive)
Primary Method NoNoYes
Ideal Application Routine QC, purity analysisImpurity identification, trace analysisPurity of reference standards, quantification without a specific reference standard

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples. A reverse-phase method is generally effective for compounds of this polarity.[1][3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water is a common starting point. For MS compatibility, formic acid can be used as a modifier instead of phosphoric acid.[1]

  • Example Gradient: 0-10 min, 30-70% Acetonitrile; 10-15 min, 70-30% Acetonitrile.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter through a 0.45 µm syringe filter before injection.

Detection:

  • Set the UV detector to the wavelength of maximum absorbance for this compound (e.g., 245 nm).

Validation Parameters:

  • Linearity: Prepare a series of calibration standards and inject them in triplicate. Plot the peak area against concentration and perform a linear regression.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity.[4][5][6]

Instrumentation:

  • GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Validation and Analysis:

  • The identification of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum.

  • Quantification is typically performed using a calibration curve based on the peak area of a characteristic ion.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement that allows for the determination of the purity of a substance without the need for a specific reference standard of the same analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

Data Analysis:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Visualizing the Cross-Validation Workflow

A systematic approach is essential for the cross-validation of different analytical methods. The following diagrams illustrate the logical flow of this process.

CrossValidationWorkflow start Define Analytical Requirements method_dev Method Development & Optimization (HPLC-UV, GC-MS, qNMR) start->method_dev method_val Individual Method Validation (Linearity, Accuracy, Precision, etc.) method_dev->method_val sample_prep Prepare Identical Sample Sets method_val->sample_prep analysis Analyze Samples by Each Method sample_prep->analysis data_comp Compare Quantitative Results (e.g., Bland-Altman plot, t-test) analysis->data_comp equivalence Assess Method Equivalence data_comp->equivalence report Generate Cross-Validation Report equivalence->report  Acceptable Agreement investigate Investigate Discrepancies equivalence->investigate  Discrepancy Found end Methods are Cross-Validated report->end investigate->method_dev AnalyticalMethodComparison Analyte This compound HPLC HPLC-UV + High Throughput + Low Cost - Moderate Selectivity Analyte->HPLC Quantification GCMS GC-MS + High Selectivity + High Sensitivity - Medium Throughput Analyte->GCMS Identification & Quantification qNMR qNMR + Primary Method + Definitive Structure - Low Sensitivity Analyte->qNMR Purity & Quantification

References

A Comparative Guide to the Synthetic Routes of 1-(1-Phenylcyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and scalable production of key intermediates is paramount. 1-(1-Phenylcyclopropyl)ethanone is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct routes. This guide provides a comparative analysis of the most plausible synthetic pathways, offering detailed experimental protocols, quantitative data, and a clear visualization of each method's workflow.

Comparison of Synthetic Routes

The following table summarizes the key aspects of three primary synthetic routes to this compound, allowing for a direct comparison of their respective advantages and disadvantages.

Parameter Route A: Corey-Chaykovsky Reaction Route B: From 1-Phenylcyclopropane Carboxylic Acid Route C: Friedel-Crafts Acylation
Starting Materials Benzalacetophenone, Trimethylsulfoxonium iodide, Sodium hydride2-Phenylacetonitrile, 1,2-Dibromoethane, NaOH, HCl, Thionyl chloride, Lithium dimethylcupratePhenylcyclopropane, Acetyl chloride, Aluminum chloride
Key Intermediates Dimethylsulfoxonium methylide (sulfur ylide)1-Phenylcyclopropanecarbonitrile, 1-Phenylcyclopropane carboxylic acid, 1-Phenylcyclopropanecarbonyl chlorideAcylium ion
Overall Yield (estimated) 70-85%50-65% (over 3 steps)40-60%
Reaction Conditions Mild to moderate (0°C to room temperature)Varied (moderate to harsh, including reflux and strong acid/base)Harsh (anhydrous conditions, strong Lewis acid)
Advantages - High yield in the key cyclopropanation step.- Readily available starting materials.- Generally mild reaction conditions.- Utilizes inexpensive starting materials.- The intermediate carboxylic acid is a versatile synthetic handle.- Potentially the most direct route.- Utilizes common and inexpensive reagents.
Disadvantages - Use of sodium hydride requires careful handling.- The sulfur-containing byproduct needs to be removed during purification.- Multi-step synthesis with moderate overall yield.- Involves the use of a hazardous reagent (thionyl chloride) and a cryogenic organometallic reagent.- Phenylcyclopropane is not as commercially available as the starting materials for other routes.- Risk of ring-opening side reactions under strong acidic conditions.- Potential for polysubstitution and other Friedel-Crafts related side reactions.

Experimental Protocols

Route A: Corey-Chaykovsky Reaction of Benzalacetophenone

This route involves the conjugate addition of a sulfur ylide to an α,β-unsaturated ketone (benzalacetophenone), followed by intramolecular cyclization to form the cyclopropyl ketone.

Step 1: Synthesis of this compound

  • Preparation of Dimethylsulfoxonium Methylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil. Carefully add anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere. Heat the mixture to 70-75°C for 45 minutes or until the evolution of hydrogen gas ceases. Cool the resulting solution of dimethylsulfoxonium methylide to room temperature.

  • Cyclopropanation: In a separate flask, dissolve benzalacetophenone (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. To this solution, add the prepared solution of dimethylsulfoxonium methylide dropwise via a syringe.

  • Reaction and Workup: Allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

Route B: From 1-Phenylcyclopropane Carboxylic Acid

This multi-step route begins with the synthesis of 1-phenylcyclopropanecarbonitrile, which is then hydrolyzed to the carboxylic acid, and finally converted to the target ketone.

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile [1]

  • To a solution of 2-phenylacetonitrile (1.0 equiv.) and 1,2-dibromoethane (1.2 equiv.) in water, add sodium hydroxide (2.0 equiv.) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equiv.).

  • Heat the mixture to 60°C and stir vigorously for 24 hours.

  • After cooling to room temperature, extract the mixture with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography to yield 1-phenylcyclopropanecarbonitrile.

Step 2: Synthesis of 1-Phenylcyclopropane Carboxylic Acid [1]

  • To the 1-phenylcyclopropanecarbonitrile (1.0 equiv.), add concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 110°C) for 4-6 hours.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 1-phenylcyclopropane carboxylic acid.

Step 3: Synthesis of this compound

  • Acid Chloride Formation: To a solution of 1-phenylcyclopropane carboxylic acid (1.0 equiv.) in anhydrous dichloromethane, add thionyl chloride (1.2 equiv.) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonyl chloride.

  • Ketone Formation: In a separate flask, prepare lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous THF at -78°C. To this solution, add the crude 1-phenylcyclopropanecarbonyl chloride dropwise at -78°C. Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield this compound.

Route C: Friedel-Crafts Acylation of Phenylcyclopropane

This route is a direct but potentially challenging approach involving the electrophilic acylation of the phenyl ring of phenylcyclopropane.

Step 1: Synthesis of this compound

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equiv.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of acetyl chloride (1.1 equiv.) in anhydrous dichloromethane dropwise to the suspension.

  • To this mixture, add a solution of phenylcyclopropane (1.0 equiv.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The product can be purified by column chromatography. Note: This reaction may be prone to side products due to the potential for the cyclopropyl ring to open under strong acid conditions.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route_A cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product benzalacetophenone Benzalacetophenone product This compound benzalacetophenone->product dmso DMSO ylide Dimethylsulfoxonium methylide dmso->ylide nah NaH nah->ylide ylide->product Corey-Chaykovsky Reaction

Caption: Workflow for Route A: Corey-Chaykovsky Reaction.

Route_B cluster_start Starting Materials cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product phenylacetonitrile 2-Phenylacetonitrile carbonitrile 1-Phenylcyclopropane- carbonitrile phenylacetonitrile->carbonitrile dibromoethane 1,2-Dibromoethane dibromoethane->carbonitrile carboxylic_acid 1-Phenylcyclopropane- carboxylic acid carbonitrile->carboxylic_acid Hydrolysis acid_chloride 1-Phenylcyclopropane- carbonyl chloride carboxylic_acid->acid_chloride product This compound acid_chloride->product Acylation hcl HCl hcl->carboxylic_acid socl2 SOCl₂ socl2->acid_chloride cuprate Li₂Cu(CH₃)₂ cuprate->product

Caption: Workflow for Route B: From 1-Phenylcyclopropane Carboxylic Acid.

Route_C cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product phenylcyclopropane Phenylcyclopropane product This compound phenylcyclopropane->product acetyl_chloride Acetyl Chloride acylium Acylium ion acetyl_chloride->acylium alcl3 AlCl₃ alcl3->acylium acylium->product Friedel-Crafts Acylation

Caption: Workflow for Route C: Friedel-Crafts Acylation.

References

The Versatility of 1-(1-Phenylcyclopropyl)ethanone: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of molecular building blocks is paramount to the success of a synthetic strategy. 1-(1-Phenylcyclopropyl)ethanone emerges as a highly versatile and reactive intermediate, offering unique pathways to complex molecular architectures. This guide provides an objective comparison of its performance against traditional building blocks, supported by experimental data, detailed protocols, and visual workflows to inform your synthetic design.

The unique reactivity of the cyclopropyl group, a three-membered ring with significant ring strain, makes this compound a valuable precursor for a variety of chemical transformations. Its applications span from the synthesis of γ-alkylated ketones to α,β-unsaturated systems, moieties frequently found in biologically active molecules. This guide will delve into specific applications, providing a clear comparison with alternative synthetic routes.

Synthesis of this compound

The primary route to this compound and its derivatives is the Corey-Chaykovsky cyclopropanation of α,β-unsaturated ketones (chalcones). This method offers a straightforward and efficient way to introduce the cyclopropyl motif.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

A general procedure for the synthesis of aryl cyclopropyl ketones is as follows:

  • Ylide Preparation: Trimethylsulfoxonium iodide is dissolved in a mixture of THF and DMSO at 0°C. Sodium hydride (60% dispersion in mineral oil) is added portion-wise, and the mixture is stirred under an inert atmosphere until hydrogen evolution ceases, indicating the formation of the sulfur ylide.

  • Cyclopropanation: The corresponding α,β-unsaturated ketone (chalcone) is added to the ylide solution in portions at 0°C.

  • Workup: The reaction is stirred for 1-2 hours at 0°C, then quenched with a cold aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography.

Comparative Analysis: Synthesis of γ-Alkylated Ketones

γ-Alkylated ketones are important intermediates in the synthesis of various pharmaceuticals and natural products. A modern and efficient method to access these structures is through the nickel-catalyzed ring-opening alkylation of cyclopropyl ketones.

Using this compound: Nickel-Catalyzed γ-Alkylation

This method provides a direct route to γ-alkylated ketones via a cross-electrophile coupling reaction.[1][2][3][4][5]

Experimental Protocol: Nickel-Catalyzed γ-Alkylation [1][3][5]

  • To a reaction vessel under an inert atmosphere, add this compound, the alkyl chloride, zinc powder, sodium iodide, a nickel(II) catalyst (e.g., NiBr₂·dme), and a bipyridine ligand in a suitable solvent like N,N-dimethylacetamide (DMA).

  • The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set time (e.g., 24 hours).

  • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

The workflow for this nickel-catalyzed reaction is depicted below:

experimental_workflow cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound H Mixing & Heating (50°C, 24h) A->H B Alkyl Chloride (R-Cl) B->H C NiBr2(dme) C->H D 4,4'-dimethyl-2,2'-bipyridine D->H E Zn Powder E->H F NaI F->H G DMA (Solvent) G->H I Quenching H->I J Extraction I->J K Column Chromatography J->K L γ-Alkylated Ketone K->L

Workflow for Ni-catalyzed γ-alkylation.
Alternative Building Block: Direct Asymmetric Alkylation of Ketones

A traditional approach to synthesize chiral α-substituted ketones is through the direct asymmetric alkylation of a pre-existing ketone.[6] This method often requires the use of chiral auxiliaries or catalysts to achieve enantioselectivity.

FeatureNickel-Catalyzed γ-Alkylation of this compoundDirect Asymmetric α-Alkylation of Ketones
Starting Material This compoundSimple Ketone (e.g., Acetophenone)
Key Transformation C-C bond cleavage and formationC-H bond functionalization
Reagents Ni(II) catalyst, bipyridine ligand, Zn, NaI, Alkyl HalideStrong base, Chiral auxiliary/catalyst, Alkyl Halide
Yields Generally good to excellent (e.g., 72% for 1,7-diphenylheptan-1-one)[1]Variable, often dependent on substrate and catalyst
Stereoselectivity Not inherently asymmetricCan be highly enantioselective with appropriate chiral control
Scope Broad scope for various substituted phenyl cyclopropyl ketones and alkyl chlorides[1]Can be limited by the acidity of the ketone and the nature of the alkylating agent

Comparative Analysis: Synthesis of α,β-Unsaturated Ketones

α,β-Unsaturated ketones are fundamental building blocks in organic synthesis. The palladium-catalyzed ring-opening of aryl cyclopropyl ketones provides a stereoselective route to these valuable compounds.[7][8]

Using this compound: Palladium-Catalyzed Ring-Opening

This reaction offers a method to generate (E)-α,β-unsaturated ketones with high stereoselectivity.[7][8]

Experimental Protocol: Palladium-Catalyzed Ring-Opening [7][8]

  • In a reaction tube, this compound, a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., PCy₃) are combined in a suitable solvent.

  • The mixture is heated under an inert atmosphere for a specified time.

  • After cooling, the reaction mixture is purified directly by column chromatography to yield the (E)-α,β-unsaturated ketone.

Alternative Building Block: Aldol Condensation

The Claisen-Schmidt condensation, a type of aldol condensation, is a classic method for synthesizing α,β-unsaturated ketones from an aldehyde and a ketone.[9]

FeaturePalladium-Catalyzed Ring-Opening of this compoundClaisen-Schmidt Condensation
Starting Materials This compoundAldehyde and Ketone
Key Transformation C-C bond cleavage and rearrangementC-C bond formation via enolate addition
Reagents Pd(II) catalyst, Phosphine ligandBase (e.g., NaOH) or Acid catalyst
Yields Moderate to good (23-89%)[7]Generally good, but can be affected by side reactions
Stereoselectivity Highly stereoselective for the (E)-isomer[7]Often produces a mixture of (E) and (Z) isomers, requiring further separation or optimization
Atom Economy GoodGood, with water as the main byproduct

The logical relationship for choosing a synthetic pathway for α,β-unsaturated ketones is outlined below:

synthesis_choice cluster_options Synthetic Options cluster_considerations Key Considerations cluster_decision Decision start Desired Product: (E)-α,β-Unsaturated Ketone A Pd-Catalyzed Ring-Opening of This compound start->A B Claisen-Schmidt Condensation start->B C High (E)-Stereoselectivity? A->C Yes D Readily Available Starting Materials? A->D Requires cyclopropane synthesis B->C No/Mixture B->D Aldehyde and ketone readily available E Choose Pd-Catalyzed Ring-Opening C->E F Choose Claisen-Schmidt Condensation C->F D->E D->F

Decision tree for α,β-unsaturated ketone synthesis.

Conclusion

This compound stands out as a potent and versatile building block in modern organic synthesis. Its ability to undergo selective ring-opening reactions under catalytic conditions provides access to valuable γ-alkylated and α,β-unsaturated ketones, often with advantages in yield and stereoselectivity over traditional methods. While the synthesis of the cyclopropane starting material requires an additional step, the subsequent transformations offer efficient pathways to complex molecular scaffolds, making it a valuable tool for researchers and professionals in drug discovery and development. The strategic incorporation of this building block can significantly enhance the novelty and efficiency of synthetic routes towards high-value chemical entities.

References

A Mechanistic Showdown: Unraveling the Reactivity of Cyclopropyl Ketones in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, cyclopropyl ketones represent a versatile class of building blocks, prized for the inherent ring strain that can be harnessed for complex molecular construction. This guide provides a comparative analysis of key reaction classes involving these strained carbocycles, supported by experimental data and detailed mechanistic insights.

The unique electronic and steric properties of the cyclopropyl group, coupled with the activating effect of the adjacent ketone, give rise to a rich and diverse reactivity profile. This includes ring-opening reactions, cycloadditions, and rearrangements, often catalyzed by transition metals, Lewis acids, or photoredox systems. Understanding the mechanistic nuances of these transformations is paramount for predicting outcomes and designing novel synthetic strategies.

Ring-Opening Reactions: A Gateway to Linear Scaffolds

The cleavage of the C-C bonds within the cyclopropyl ring is a thermodynamically favorable process that can be initiated through various catalytic approaches. These reactions provide access to valuable linear γ-substituted ketones and their derivatives.

Nickel-Catalyzed C-C Activation and Difunctionalization

Recent advancements have demonstrated the power of nickel catalysis in the net C-C bond activation and difunctionalization of cyclopropyl ketones.[1][2] This strategy allows for the introduction of two new functional groups at the former sites of the cyclopropane ring.

A key mechanistic feature of this transformation is the cooperation between a redox-active terpyridine (tpy) ligand and the nickel center.[2] The reduced (tpy•–)NiI species is proposed to activate the C-C bond via a concerted, asynchronous ring-opening transition state.[2] The resulting alkylnickel(II) intermediate can then engage in cross-coupling with a variety of organozinc reagents.[2]

Table 1: Nickel-Catalyzed Ring-Opening/Cross-Coupling of Phenyl Cyclopropyl Ketone [1]

EntryOrganozinc ReagentProductYield (%)Z:E Ratio
1(p-tolyl)ZnI3a80>95:5
2(p-methoxyphenyl)ZnI3b75>95:5
3(p-trifluoromethylphenyl)ZnI3c65>95:5

Experimental Protocol: General Procedure for Nickel-Catalyzed Ring-Opening Cross-Coupling [1]

To an oven-dried vial is added NiBr2·diglyme (5 mol %), terpyridine (5 mol %), and zinc dust (1.5 equiv). The vial is sealed and purged with nitrogen. Anhydrous acetonitrile is added, and the mixture is stirred at room temperature for 15 minutes. The cyclopropyl ketone (1.0 equiv), organozinc reagent (1.5 equiv), and chlorotrimethylsilane (2.0 equiv) are then added sequentially. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired product.

Logical Relationship of Nickel-Catalyzed C-C Activation

G Figure 1: Nickel-Catalyzed C-C Activation cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ni(II) Ni(II) Ni(0) Ni(0) Ni(II)->Ni(0) Zn reduction Oxidative Addition Oxidative Addition Ni(0)->Oxidative Addition Cyclopropyl Ketone Alkyl-Ni(II) Alkyl-Ni(II) Oxidative Addition->Alkyl-Ni(II) Ring-Opening Transmetalation Transmetalation Alkyl-Ni(II)->Transmetalation R-ZnX Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Forms C-C bond Reductive Elimination->Ni(0) Product Release

Caption: A simplified workflow of the nickel-catalyzed ring-opening and cross-coupling of cyclopropyl ketones.

[3+2] Cycloadditions: Constructing Five-Membered Rings

[3+2] cycloaddition reactions of cyclopropyl ketones with various π-systems offer a powerful method for the synthesis of highly substituted cyclopentane and cyclopentene rings. These transformations can be promoted by photocatalysis or by samarium(II) iodide.

Photocatalytic [3+2] Cycloadditions

Visible-light photocatalysis has emerged as a mild and efficient method to initiate the [3+2] cycloaddition of aryl cyclopropyl ketones.[3][4] The mechanism involves the single-electron reduction of the ketone to a radical anion, which then undergoes ring-opening to form a distonic radical anion.[4] This intermediate can then engage in a stepwise cycloaddition with an alkene partner.[3] The use of a chiral Lewis acid in conjunction with a photoredox catalyst can achieve high enantioselectivity.[3]

Table 2: Enantioselective Photocatalytic [3+2] Cycloaddition [3]

EntryAlkene PartnerYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1Styrene85>20:185
24-Methoxystyrene82>20:188
34-Chlorostyrene8015:183

Experimental Protocol: General Procedure for Photocatalytic [3+2] Cycloaddition [3]

In a nitrogen-filled glovebox, a vial is charged with Ru(bpy)3Cl2 (1 mol %), the chiral ligand (12 mol %), and Gd(OTf)3 (10 mol %). Anhydrous dichloromethane is added, and the mixture is stirred for 30 minutes. The aryl cyclopropyl ketone (1.0 equiv), the alkene (2.0 equiv), and Hantzsch ester (1.5 equiv) are then added. The vial is sealed, removed from the glovebox, and irradiated with a blue LED lamp at 0 °C. After the reaction is complete (monitored by TLC), the solvent is removed in vacuo, and the residue is purified by flash column chromatography.

Signaling Pathway of Photocatalytic [3+2] Cycloaddition

G Figure 2: Photocatalytic [3+2] Cycloaddition Ru(II)* Excited Photocatalyst Ru(I) Reduced Photocatalyst Radical Anion Radical Anion Ru(I)->Radical Anion SET Cyclopropyl Ketone Cyclopropyl Ketone Cyclopropyl Ketone->Radical Anion Distonic Radical Anion Distonic Radical Anion Radical Anion->Distonic Radical Anion Ring-Opening Cyclopentane Product Cyclopentane Product Distonic Radical Anion->Cyclopentane Product + Alkene, Back SET Light Light Ru(II) Ru(II) Light->Ru(II) Excitation Ru(II)->Ru(I) Reductive Quenching

Caption: The key steps in the visible-light-mediated [3+2] cycloaddition of cyclopropyl ketones.

Samarium(II) Iodide-Catalyzed Couplings

Samarium(II) iodide (SmI2) is a versatile single-electron transfer reagent that can catalyze the intermolecular coupling of cyclopropyl ketones with alkenes or alkynes.[5][6][7][8] Computational studies have revealed interesting structure-reactivity relationships in these reactions.[5][7][8] For instance, aryl cyclopropyl ketones exhibit enhanced reactivity due to the stabilization of the intermediate ketyl radical through conjugation.[7][8] Conversely, alkyl cyclopropyl ketones, while having higher barriers for reduction and fragmentation, undergo facile radical trapping.[8] Interestingly, ortho-substitution on the aryl ring of aryl cyclopropyl ketones can accelerate the reaction by promoting a pre-twisted conformation that facilitates radical trapping.[5][7][8]

Table 3: Comparison of Relative Turnover Frequencies (TOFs) in SmI2-Catalyzed Couplings [5]

Cyclopropyl KetoneRelative TOF
Cyclohexyl cyclopropyl ketone1.0
Phenyl cyclopropyl ketone3.5
2,6-Dimethylphenyl cyclopropyl ketone>3.5

Lewis Acid-Mediated Reactions

Lewis acids can activate cyclopropyl ketones towards nucleophilic attack, leading to a variety of transformations, including ring-opening and the formation of new cyclic structures.[9][10][11] For example, TMSOTf has been shown to mediate the reaction of 1-cyclopropyl-2-arylethanones with allenic esters to afford dihydrofuro[2,3-h]chromen-2-one derivatives.[9] The proposed mechanism involves a sequential process initiated by the nucleophilic ring-opening of the cyclopropane by water, followed by a series of aldol-type reactions and a final cyclization/aromatization cascade.[9]

Reaction Pathway of Lewis Acid-Mediated Cascade

G Figure 3: Lewis Acid-Mediated Cascade Start Cyclopropyl Ketone + Allenic Ester A Ring-Opening (H2O, TMSOTf) Start->A B Intermolecular Aldol Reaction A->B C Second Intermolecular Aldol Reaction B->C D Intramolecular Aldol Reaction C->D E Cyclic Transesterification D->E F Dehydration & Aromatization E->F End Dihydrofuro[2,3-h]chromen-2-one F->End

Caption: A sequential reaction pathway for the synthesis of complex heterocycles from cyclopropyl ketones.

Conclusion

The reactions of cyclopropyl ketones are diverse and mechanistically rich, providing chemists with a powerful toolkit for the synthesis of complex molecules. The choice of catalyst—be it a transition metal, a photocatalyst, or a Lewis acid—plays a crucial role in dictating the reaction pathway and the nature of the final product. As our understanding of these mechanisms deepens, so too will our ability to design and implement novel and efficient synthetic transformations based on this versatile class of strained ketones. The data and protocols presented herein offer a comparative guide to aid researchers in navigating the exciting and expanding field of cyclopropyl ketone chemistry.

References

Benchmarking Catalyst Performance for the Synthesis of 1-(1-Phenylcyclopropyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-(1-Phenylcyclopropyl)ethanone is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals due to the unique conformational properties conferred by the cyclopropyl ring. The efficient and selective synthesis of this ketone is paramount. This guide provides a comparative benchmark of different catalytic systems for the synthesis of the 1-phenylcyclopropyl scaffold, focusing on performance metrics and detailed experimental protocols to aid researchers in catalyst selection and methods development.

Data Presentation: Catalyst Performance Comparison

The synthesis of the 1-(1-phenylcyclopropyl) core can be approached through several catalytic methods. Below, we compare two prominent strategies: Phase-Transfer Catalysis for scalable, cost-effective synthesis and Rhodium(II)-Catalyzed Asymmetric Cyclopropanation for high-stereoselectivity applications.

Table 1: Performance of Phase-Transfer Catalysts

This method focuses on the cyclopropanation of 2-phenylacetonitrile with 1,2-dibromoethane, a foundational step for producing the 1-phenylcyclopropyl moiety. The data presented is for the synthesis of the nitrile analog, which serves as a reliable proxy for catalyst performance in forming the core scaffold.

Catalyst (0.1 eq)Base (2.0 eq)Temperature (°C)Time (h)Yield (%)
NoneNaOH601245
TBAB NaOH60485
TBAINaOH60670
Aliquat 336NaOH60665

Data adapted from a study on the synthesis of 1-phenylcyclopropane carbonitrile. TBAB: Tetra-n-butylammonium bromide; TBAI: Tetra-n-butylammonium iodide.

Table 2: Performance of Chiral Dirhodium(II) Catalysts in Asymmetric Cyclopropanation

This approach represents the state-of-the-art for controlling stereochemistry. The data below is for the model reaction between methyl p-tolyldiazoacetate and ethyl acrylate, which showcases the relative effectiveness of various chiral rhodium catalysts in forming substituted cyclopropanes.[1]

Catalyst (1 mol%)SolventYield (%)[1]d.r.[1]ee (%)[1]
Rh₂(S-DOSP)₄Pentane59>97:377
Rh₂(S-PTAD)₄Pentane62>97:375
Rh₂(S-biTISP)₂Pentane65>97:381
Rh₂(S-TCPTAD)₄ Pentane71 >97:3 84
Rh₂(S-PTTL)₄CH₂Cl₂6894:680

d.r.: diastereomeric ratio; ee: enantiomeric excess. Catalyst structures are detailed in the cited literature.[1]

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and a high-level comparison of the catalytic strategies discussed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Prepare Solution: - Phenyl-containing Precursor - Cyclopropanating Agent Mix Combine Reactants and Catalyst in Reactor Reactants->Mix Catalyst Prepare Catalyst Solution (e.g., Rhodium complex or PTC) Catalyst->Mix React Stir at Controlled Temperature Mix->React Monitor Monitor Progress (TLC, GC, NMR) React->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: This compound Purify->Product

Caption: General experimental workflow for catalytic synthesis.

References

Comparative Docking Analysis of 1-(1-Phenylcyclopropyl)ethanone Analogs and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on derivatives structurally related to 1-(1-Phenylcyclopropyl)ethanone. Due to a lack of specific comparative docking data for this compound derivatives in the reviewed literature, this report focuses on analogous compounds containing the key phenylcyclopropyl or cyclopropyl ketone moieties. The presented data, experimental protocols, and visualizations aim to offer valuable insights for the rational design of novel enzyme inhibitors.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking results for various derivatives structurally related to this compound against different protein targets. The data is compiled from multiple studies to provide a comparative perspective on their potential binding affinities.

Compound ClassDerivativeTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
1-Phenyl-2-(phenylamino) ethanone Compound 6pMCR-1Not SpecifiedGlu246, Thr285[1][2]
1-Phenyl-2-(phenylamino) ethanone Compound 6qMCR-1Not SpecifiedGlu246, Thr285[1][2]
2-Phenylcyclopropylmethylamine Designed Compound D1Dopamine D3 ReceptorNot SpecifiedPHE345, PHE346[3]
2-Phenylcyclopropylmethylamine Designed Compound D3Dopamine D3 ReceptorNot SpecifiedPHE345, PHE346[3]
2-Phenylcyclopropylmethylamine Designed Compound D4Dopamine D3 ReceptorNot SpecifiedPHE345, PHE346[3]
Alkylaminoaryl phenyl cyclopropyl methanones Compound 4aMabANot SpecifiedNot Specified[4]
Alkylaminoaryl phenyl cyclopropyl methanones Compound 6gFAS-II enzymesNot SpecifiedNot Specified[4]

Note: The docking scores were not always explicitly provided in numerical terms in the source materials; in such cases, the key interacting residues are highlighted as an indicator of binding mode.

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for understanding and potentially reproducing the results. Below are the detailed experimental protocols from the relevant research.

Molecular Docking of 1-Phenyl-2-(phenylamino) ethanone Derivatives against MCR-1[1][2]:

  • Software: The specific docking software is not mentioned in the provided abstracts.

  • Protein Preparation: The full-length structure of the MCR-1 protein was utilized for the docking simulations.

  • Ligand Preparation: The 3D structures of the 1-phenyl-2-(phenylamino) ethanone derivatives were generated and optimized.

  • Docking Procedure: Molecular docking was performed to investigate the interaction between the synthesized compounds and the MCR-1 protein. The analysis focused on identifying key hydrogen bond interactions within the catalytic cavity.

  • Key Findings: The most potent compounds, 6p and 6q, were found to form hydrogen bonds with the cavity pocket residues Glu246 and Thr285, indicating a strong binding affinity.[1][2]

Molecular Docking of 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives against Dopamine D3 Receptor (D3R)[3]:

  • Software: Schrodinger 2021-2 software suite was used for molecular docking.

  • Protein and Ligand Preparation: The 3D structures of the D3R and the PCPMA derivatives were prepared and established for the docking study.

  • Docking and Molecular Dynamics: Molecular docking was combined with 300 ns molecular dynamics simulations to analyze the binding modes and stability of the ligand-receptor complexes.

  • Key Findings: The designed compounds exhibited stable binding within the active pocket of the D3R. The phenylcyclopropylmethylamine motif of the potent derivatives was observed to be located at the orthosteric binding sites, forming stable hydrophobic interactions, including π-π stacking with PHE345 and PHE346.[3]

Visualizations

The following diagrams illustrate a typical molecular docking workflow and a conceptual signaling pathway that could be modulated by enzyme inhibitors.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Select Target Protein (e.g., from PDB) Docking Perform Molecular Docking (e.g., AutoDock, Schrodinger) PDB->Docking Prepared Receptor Ligand Prepare Ligand Library (e.g., 1-Phenylcyclopropyl ethanone derivatives) Ligand->Docking Prepared Ligands Scoring Score & Rank Poses (Binding Energy) Docking->Scoring Analysis Analyze Interactions (H-bonds, Hydrophobic) Scoring->Analysis MD Molecular Dynamics (Validation) Analysis->MD MD->Analysis Refine Binding Mode

A generalized workflow for molecular docking studies.

Signaling_Pathway_Inhibition cluster_pathway Cellular Signaling Cascade Receptor Receptor Enzyme Target Enzyme Receptor->Enzyme Activation Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Response Cellular Response Product->Response Inhibitor 1-(1-Phenylcyclopropyl) ethanone Derivative Inhibitor->Enzyme Inhibition

Conceptual inhibition of a signaling pathway by a derivative.

References

A Head-to-Head Comparison of Purification Techniques for Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, obtaining cyclopropyl ketones of high purity is a critical step in the synthesis of a wide array of valuable molecules, including pharmaceuticals and agrochemicals. The choice of purification technique can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of common purification methods for cyclopropyl ketones, supported by experimental data from the literature.

At a Glance: Comparison of Purification Techniques

TechniquePrincipleTypical PurityTypical YieldScalabilityKey AdvantagesKey Disadvantages
Distillation / Rectification Separation based on differences in boiling points.>99%[1]High (>98%)[1]ExcellentCost-effective for large scale, removes non-volatile impurities.Requires thermally stable compounds, may not separate isomers with close boiling points.
Column Chromatography Separation based on differential adsorption to a stationary phase.High (product dependent)Moderate to HighLimitedHighly versatile, can separate complex mixtures and isomers.Time-consuming, requires large solvent volumes, can be expensive.[2][3]
Crystallization Separation based on differences in solubility.Very HighVariableGoodCan yield very pure product, cost-effective at scale.Product must be a solid at room temperature, yield can be low.
Extraction Separation based on differential solubility in immiscible liquids.Low to Moderate (as a primary method)HighExcellentGood for initial workup and removal of water-soluble impurities.Limited separation power for compounds with similar polarities.

In-Depth Analysis and Experimental Protocols

Distillation and Rectification

Distillation is a powerful and widely used technique for the purification of volatile liquid cyclopropyl ketones, such as the parent cyclopropyl methyl ketone.[4] It is particularly effective for large-scale production due to its efficiency and cost-effectiveness.

Common Applications: This method is ideal for separating the target ketone from non-volatile starting materials, catalysts, and high-boiling point byproducts. For instance, after the ring-closure reaction to form cyclopropyl methyl ketone, distillation is frequently the final purification step.[5]

Experimental Protocol: Purification of Cyclopropyl Methyl Ketone by Distillation A method for preparing and purifying cyclopropyl methyl ketone involves the following steps:

  • Initial Synthesis: 5-chloro-2-pentanone is reacted with a sodium hydroxide solution to induce a ring-closure reaction.[6]

  • Initial Separation: The reaction mixture forms two layers. The organic layer containing the crude cyclopropyl methyl ketone is separated.[6]

  • Extraction: The aqueous layer is extracted with ether to recover any dissolved product. The ether extracts are combined with the organic layer.[6]

  • Drying: The combined organic phase is dried over a suitable drying agent like calcium chloride.[6]

  • Distillation: The ether is first removed by distillation. The remaining crude cyclopropyl methyl ketone is then purified by fractional distillation. A well-insulated fractionating column is necessary to effectively separate the ketone from residual ether and other impurities.[6]

One patented method describes obtaining cyclopropyl methyl ketone with a purity of over 99% and a total reaction yield exceeding 98% through a process involving continuous distillation from the reaction mixture.[1] Another patent highlights the use of a rectifying tower for high-purity separation after the initial synthesis.[7][8]

Column Chromatography

Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) as a mobile phase (solvent) is passed through it.[9] This method is invaluable for purifying cyclopropyl ketones that are sensitive to heat, non-volatile, or part of a complex mixture with closely related impurities.

Common Applications: This technique is frequently employed in research and development settings for the purification of more complex or functionalized cyclopropyl ketones, especially those synthesized on a smaller scale. For example, in the synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones, column chromatography on silica gel is the specified purification method.[10]

Experimental Protocol: Purification of --INVALID-LINK--methanone by Column Chromatography

  • Synthesis: The cyclopropyl ketone is synthesized via the Corey-Chaykovsky cyclopropanation of a 2-hydroxychalcone.[10]

  • Workup: The reaction is quenched with an aqueous ammonium chloride solution and extracted with ethyl acetate.[10]

  • Chromatography: The concentrated crude residue is purified by column chromatography on a silica gel column to yield the desired product.[10]

While specific yields and purities for the chromatography step alone are not always detailed, it is the method of choice for achieving high purity for a diverse range of cyclopropyl ketone derivatives in a laboratory setting.[11]

Advantages:

  • Can separate complex mixtures with high precision.[2]

  • Applicable to a wide range of compounds, including isomers.[2][12]

  • Highly sensitive, allowing for the purification of small sample sizes.[2][9]

Disadvantages:

  • Can be expensive due to the cost of stationary phases and solvents.[2]

  • Often time-consuming and may require large volumes of solvent.[3]

  • Scaling up can be challenging and costly.

Crystallization

For cyclopropyl ketones that are solid at room temperature, crystallization can be an effective and economical method for achieving high purity. This technique relies on the principle that the desired compound will be less soluble than the impurities in a given solvent at a specific temperature.

Common Applications: Crystallization is often used for the final purification of solid derivatives of cyclopropyl ketones. For example, crude products from the synthesis of 2-hydroxychalcones, which are precursors to certain cyclopropyl ketones, can be purified by recrystallization from an appropriate solvent.[10]

Experimental Protocol: General Recrystallization Procedure

  • Dissolution: The crude solid cyclopropyl ketone is dissolved in a minimum amount of a suitable hot solvent.

  • Cooling: The solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the ketone decreases, and crystals form.

  • Filtration: The pure crystals are collected by filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried to remove any residual solvent.

Visualizing the Workflow and Decision-Making Process

To better understand the place of these techniques, the following diagrams illustrate a general experimental workflow and a logical approach to selecting the appropriate purification method.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Workup (e.g., Extraction, Quenching) reaction->workup crude Crude Cyclopropyl Ketone workup->crude purification Primary Purification (Distillation, Chromatography, or Crystallization) crude->purification analysis Purity Analysis (GC, NMR, etc.) purification->analysis pure_product Pure Cyclopropyl Ketone analysis->pure_product

Caption: General experimental workflow for the synthesis and purification of cyclopropyl ketones.

G start Crude Cyclopropyl Ketone q1 Is the compound thermally stable & volatile? start->q1 q2 Is the compound a solid? q1->q2 No distillation Distillation / Rectification q1->distillation Yes q3 Are impurities structurally similar? q2->q3 No crystallization Crystallization q2->crystallization Yes chromatography Column Chromatography q3->chromatography Yes extraction Liquid-Liquid Extraction (for initial cleanup) q3->extraction No

Caption: Decision tree for selecting a suitable purification technique for cyclopropyl ketones.

Conclusion

The selection of an optimal purification technique for cyclopropyl ketones is contingent upon several factors: the physical properties of the target molecule (volatility, solid vs. liquid), the nature of the impurities, the required final purity, and the scale of the synthesis. For large-scale production of simple, volatile cyclopropyl ketones, distillation is often the most economical and efficient method. For complex, heat-sensitive, or isomeric mixtures, column chromatography offers unparalleled separation power, albeit at a higher cost and with scalability challenges. When the target compound is a solid, crystallization can provide a highly pure product in a cost-effective manner. A thorough understanding of these techniques and their appropriate applications is essential for any researcher working with this important class of molecules.

References

A Comparative Guide to 1-(1-Phenylcyclopropyl)ethanone and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-(1-Phenylcyclopropyl)ethanone is an aromatic ketone containing a strained cyclopropyl ring, a structural motif of interest in medicinal chemistry due to its unique conformational and electronic properties. The incorporation of a cyclopropane ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides a review of the available data for this compound, alongside a comparison with structurally related and alternative compounds, to support researchers in drug development and organic synthesis. It is important to note that comprehensive experimental data for this compound itself is limited in public literature; therefore, this guide leverages data from close structural analogs to provide validated insights.

Physicochemical Properties: A Comparative Analysis

PropertyThis compound1-(2-Phenylcyclopropyl)ethanoneAcetophenone (1-Phenylethanone)1-Cyclopropylethanone
CAS Number Not Available827-92-998-86-2765-43-5
Molecular Formula C₁₁H₁₂OC₁₁H₁₂O[1]C₈H₈O[2][3]C₅H₈O[4][5]
Molecular Weight 160.21 g/mol 160.216 g/mol [1]120.15 g/mol [2]84.12 g/mol [5]
Melting Point Not AvailableNot Available19-20 °C[3]Not Available
Boiling Point Not AvailableNot Available202 °C[3]Not Available
Appearance Not AvailableNot AvailableColorless liquid or white crystals[6]Liquid
Solubility in Water Not AvailableNot Available5.5 g/L at 25 °C[3]Not Available

Spectral Data Validation

Detailed spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from related structures. The primary absorption peaks for ketones in IR spectroscopy and the chemical shifts in NMR are predictable based on the functional groups present.

Spectroscopic Data Inferred/Expected for this compound Reference Compound: Acetophenone
IR (Infrared) Spectroscopy Strong C=O stretch expected around 1685-1705 cm⁻¹. Aromatic C-H and C=C stretches expected.C=O stretch is observed around 1685 cm⁻¹[7].
¹H NMR (Proton NMR) Aromatic protons (multiplet, ~7.2-7.4 ppm), a singlet for the methyl protons (~2.1-2.5 ppm), and signals for the cyclopropyl protons.Aromatic protons (~7.4-8.0 ppm), a singlet for methyl protons (~2.6 ppm).
¹³C NMR (Carbon NMR) Carbonyl carbon (~195-205 ppm), aromatic carbons, methyl carbon, and cyclopropyl carbons.Carbonyl carbon (~198 ppm), aromatic carbons (~128-137 ppm), and a methyl carbon (~26 ppm).
MS (Mass Spectrometry) Molecular ion peak (M+) expected at m/z = 160.Molecular ion peak (M+) at m/z = 120.

Experimental Protocols: Synthesis of Phenylcyclopropane Derivatives

While a specific protocol for this compound is not detailed in the available literature, a general and robust method for the synthesis of the core 1-phenylcyclopropane structure has been reported. This involves the preparation of 1-phenylcyclopropane carboxamide derivatives, which can be adapted for the synthesis of the target ketone.[8]

Protocol Outline: Synthesis of 1-Phenylcyclopropane Carboxylic Acid

This two-step synthesis serves as a validated pathway to the core phenylcyclopropane scaffold.

  • Step 1: Cyclopropanation via α-alkylation.

    • Reactants: A substituted 2-phenyl acetonitrile is reacted with 1,2-dibromoethane.

    • Base and Solvent: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an aqueous medium.

    • Mechanism: The base deprotonates the α-carbon of the acetonitrile, which then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane. A subsequent intramolecular cyclization yields the 1-phenylcyclopropane carbonitrile derivative.

  • Step 2: Hydrolysis of the Nitrile.

    • Reactant: The 1-phenylcyclopropane carbonitrile derivative from Step 1.

    • Conditions: The nitrile is hydrolyzed using a strong acid, such as concentrated hydrochloric acid, at elevated temperatures (e.g., 110 °C).

    • Product: This reaction converts the cyano group into a carboxylic acid group, yielding the 1-phenylcyclopropane carboxylic acid.[8]

This carboxylic acid is a versatile intermediate that can be converted to the target ketone, this compound, through various established organometallic reactions (e.g., reaction with methyllithium or via an acid chloride intermediate).

Visualization of Synthetic Pathway

The following diagram illustrates the generalized synthetic workflow for producing the 1-phenylcyclopropane core structure, which is a key precursor for this compound.

SynthesisWorkflow sub_phenyl_acetonitrile Substituted 2-Phenyl Acetonitrile step1_reaction Cyclopropanation sub_phenyl_acetonitrile->step1_reaction Base (NaOH) H₂O dibromoethane 1,2-Dibromoethane dibromoethane->step1_reaction phenylcyclopropane_carbonitrile Substituted 1-Phenylcyclopropane Carbonitrile step1_reaction->phenylcyclopropane_carbonitrile step2_reaction Hydrolysis phenylcyclopropane_carbonitrile->step2_reaction hcl Conc. HCl, Heat hcl->step2_reaction phenylcyclopropane_acid Substituted 1-Phenylcyclopropane Carboxylic Acid step2_reaction->phenylcyclopropane_acid target_ketone 1-(1-Phenylcyclopropyl) ethanone phenylcyclopropane_acid->target_ketone Further Steps

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Phenylcyclopropyl)ethanone
Reactant of Route 2
1-(1-Phenylcyclopropyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.